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  • Product: 2-(Aminomethyl)phenol hydrochloride
  • CAS: 142418-57-3

Core Science & Biosynthesis

Foundational

2-(Aminomethyl)phenol Hydrochloride (2-HOBA HCl): Basic Properties, Mechanisms, and Therapeutic Applications in Drug Development

Executive Summary 2-(Aminomethyl)phenol hydrochloride (commonly referred to as 2-Hydroxybenzylamine hydrochloride or 2-HOBA HCl ) is a highly selective small-molecule dicarbonyl scavenger. In the landscape of modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Aminomethyl)phenol hydrochloride (commonly referred to as 2-Hydroxybenzylamine hydrochloride or 2-HOBA HCl ) is a highly selective small-molecule dicarbonyl scavenger. In the landscape of modern drug development, 2-HOBA HCl has emerged as a critical tool for mitigating oxidative stress-induced pathologies. Unlike traditional antioxidants that indiscriminately neutralize reactive oxygen species (ROS)—often disrupting essential cellular signaling—2-HOBA specifically targets and neutralizes toxic Reactive Carbonyl Species (RCS) . This technical guide explores its physicochemical properties, pharmacological mechanisms, and provides field-proven protocols for its synthesis and in vitro validation.

Chemical Identity and Physicochemical Properties

For formulation scientists and medicinal chemists, the hydrochloride salt form of 2-(Aminomethyl)phenol is vastly preferred over its free base. The free amine is highly susceptible to atmospheric oxidation and spontaneous dimerization. Salt formation with hydrochloric acid protonates the primary amine, locking the molecule into a stable, highly water-soluble crystalline state that ensures reproducible dosing in biological assays 1[1].

Table 1: Quantitative Physicochemical Data
PropertyValueClinical / Synthetic Relevance
CAS Number 61626-91-3Standard identifier for the HCl salt form 2[2].
Molecular Formula C₇H₁₀ClNORepresents the protonated amine and chloride counterion.
Molecular Weight 159.61 g/mol Low molecular weight ensures favorable pharmacokinetics.
Topological Polar Surface Area 46.2 ŲIdeal for cellular permeability and oral bioavailability.
Hydrogen Bond Donors 3Facilitates strong target engagement and aqueous solubility.
Hydrogen Bond Acceptors 2Contributes to the molecule's hydrophilic-lipophilic balance.
Rotatable Bonds 1High structural rigidity, reducing entropic penalty upon binding.

Pharmacological Mechanism: Dicarbonyl Scavenging

During periods of severe oxidative stress, lipid peroxidation and glycolysis generate highly reactive electrophiles, including Methylglyoxal (MGO) and Isolevuglandins (IsoLGs) . If left unchecked, these γ-ketoaldehydes covalently modify the primary amines of lysine residues and the guanidino groups of arginine residues on cellular proteins. This irreversible modification forms Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs) , which trigger apoptosis and severe inflammatory cascades 3[3].

The Causality of 2-HOBA's Efficacy: 2-HOBA HCl acts as a sacrificial "decoy" nucleophile. The strategic positioning of the phenolic hydroxyl group ortho to the aminomethyl group significantly lowers the pKa of the amine, enhancing its nucleophilicity at physiological pH. Consequently, 2-HOBA reacts with RCS at a rate exponentially faster than endogenous proteins, forming stable, harmless pyrrole adducts that are easily cleared by the kidneys.

G OxStress Oxidative Stress & Hyperglycemia RCS Reactive Carbonyl Species (RCS) (Methylglyoxal, IsoLGs) OxStress->RCS HOBA 2-HOBA HCl Intervention (Dicarbonyl Scavenger) RCS->HOBA Scavenged AGEs Advanced Glycation End-products (AGEs) RCS->AGEs Untreated Adducts Stable Pyrrole Adducts HOBA->Adducts Protection Preserved Cellular Function Adducts->Protection Dysfunction Cellular Dysfunction (Inflammation, Apoptosis) AGEs->Dysfunction

Mechanism of 2-HOBA HCl in scavenging RCS to prevent cellular dysfunction.

Applications in Clinical Drug Development

Due to its unique mechanism, 2-HOBA HCl is actively utilized in several therapeutic pipelines:

  • Cardiovascular Disease: By neutralizing IsoLGs, 2-HOBA prevents the early recurrence of atrial fibrillation (AF). In atherosclerotic models (such as Ldlr-/- mice), it significantly reduces malondialdehyde (MDA)-LDL levels, decreases the number of apoptotic macrophages, and promotes the stabilization of atherosclerotic plaques4[4].

  • Neurodegenerative & Metabolic Disorders: It is currently under investigation for mitigating age-related cognitive decline and metabolic syndrome complications. 2-HOBA has advanced to human clinical trials, notably NCT03556319 , a Phase I/II multiple-dosing study assessing its safety and pharmacokinetics in older adults 5[5].

Experimental Methodologies

Synthesis of 2-(Aminomethyl)phenol Hydrochloride

Expertise & Causality: This protocol utilizes catalytic hydrogenation of 2-hydroxybenzonitrile rather than harsh metal hydride reductions (e.g., LiAlH₄). This choice prevents the formation of toxic aluminum byproducts, ensuring the resulting API is suitable for sensitive biological assays. The immediate conversion to the HCl salt is critical to prevent the free amine from undergoing oxidative degradation.

Step-by-Step Protocol:

  • Dissolution: In a high-pressure reaction vessel, dissolve 10.0 g of 2-hydroxybenzonitrile in 150 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C). (Safety Note: Pd/C is pyrophoric; perform this step under an inert argon atmosphere).

  • Hydrogenation: Purge the vessel with hydrogen gas and pressurize to 50 psi. Stir vigorously at room temperature (20-25°C) for 12–16 hours until hydrogen uptake completely ceases.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with 50 mL of absolute ethanol.

  • Salt Formation: Cool the filtrate to 0°C in an ice bath. Slowly introduce dry HCl gas (or add 2M ethereal HCl dropwise) until the solution reaches a pH of 2.0. A white crystalline precipitate of 2-HOBA HCl will form.

  • Purification: Vacuum filter the precipitate, wash with cold diethyl ether, and recrystallize from a methanol/diethyl ether mixture to yield pure 2-(Aminomethyl)phenol hydrochloride (>98% purity).

In Vitro Validation: MGO Scavenging in Human Macrophages

Expertise & Causality: To validate the biological efficacy of the synthesized 2-HOBA HCl, we employ a self-validating cellular apoptosis assay. Pre-treating the cells with 2-HOBA allows the molecule to partition into the intracellular space before the RCS insult, ensuring that any reduction in apoptosis is a direct result of intracellular dicarbonyl scavenging.

Step-by-Step Protocol:

  • Cell Culture: Seed human THP-1 derived macrophages in a 96-well tissue culture plate at a density of 1×10⁴ cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Equilibration (Pre-treatment): Aspirate the media and replace it with fresh culture media containing 500 μM 2-HOBA HCl. Incubate for exactly 1 hour to allow cellular uptake.

  • RCS Insult: Introduce 500 μM of Methylglyoxal (MGO) to the wells to induce severe carbonyl stress. Ensure you include a vehicle control (no MGO, no 2-HOBA) and a positive control (MGO only).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Apoptosis Quantification: Wash the cells twice with cold PBS. Stain the cells using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

  • Readout: Analyze the cells via flow cytometry. A successful validation will show a >50% reduction in Annexin V-positive (apoptotic) cells in the 2-HOBA pre-treated group compared to the MGO-only positive control.

Sources

Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(Aminomethyl)phenol Hydrochloride

Executive Summary: 2-(Aminomethyl)phenol, commonly known in research and development as 2-Hydroxybenzylamine (2-HOBA), is a naturally occurring compound found in Himalayan tartary buckwheat.[1] As the hydrochloride salt,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 2-(Aminomethyl)phenol, commonly known in research and development as 2-Hydroxybenzylamine (2-HOBA), is a naturally occurring compound found in Himalayan tartary buckwheat.[1] As the hydrochloride salt, its utility for researchers, particularly in drug development, is enhanced due to improved solubility and stability. This compound has garnered significant interest as a selective scavenger of reactive dicarbonyls, such as isoketals, which are implicated in the pathophysiology of diseases associated with oxidative stress and inflammation.[2][3] This technical guide provides a comprehensive overview of the essential physical and chemical properties of 2-(Aminomethyl)phenol hydrochloride, its synthesis and analysis, key applications, and safety protocols, designed for researchers, scientists, and drug development professionals.

Identification and Nomenclature

Correctly identifying a compound is the foundation of all scientific research. 2-(Aminomethyl)phenol hydrochloride is known by several synonyms, and its structure is key to its function.

Chemical Structure

The molecule consists of a phenol ring with an aminomethyl group (-CH₂NH₂) located at the ortho (2-) position relative to the hydroxyl group (-OH). In the hydrochloride salt form, the primary amine is protonated (NH₃⁺) and associated with a chloride ion (Cl⁻). This ortho-arrangement is crucial as it allows for intramolecular hydrogen bonding, which influences the compound's physical properties and reactivity.[4]

Caption: Chemical structure of 2-(Aminomethyl)phenol hydrochloride.

Chemical Identifiers

For clarity and accurate documentation, the following identifiers are critical. Note the distinction between the free base and its hydrochloride salt.

IdentifierValueSource(s)
IUPAC Name 2-(Aminomethyl)phenol hydrochloride[5]
Synonyms 2-Hydroxybenzylamine HCl, 2-HOBA HCl, Salicylamine HCl[5][6]
CAS Number 932-30-9 (Free Base)[6]
Not explicitly assigned; vendor-specific or derivative
Molecular Formula C₇H₁₀ClNO
Molecular Weight 159.62 g/mol
InChI Key GXOAQMMUABIVCR-UHFFFAOYSA-N (for related structure)

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The conversion to a hydrochloride salt significantly alters these properties compared to the free base, most notably enhancing aqueous solubility.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
Appearance Beige to brown solid/powderPowder[7]
Melting Point 127-131 °CData not consistently available; expected to be higher than free base[7][8]
Boiling Point 245 °C at 760 mmHgNot applicable (decomposes)[7]
Solubility Soluble in DMSO, Methanol, THF, ChloroformExpected to be soluble in water; Soluble in DMSO, DMF, Ethanol[4][9][10]
pKa (Phenol) ~9.97Expected to be similar[11]
pKa (Amine) ~8.88 (Predicted)Expected to be lower due to salt formation[4]
LogP 0.5 - 1.76 (Varies by prediction method)Expected to be lower (more hydrophilic)[4][5][7]

Discussion of Properties: The relatively high melting point of the free base is attributed to strong intermolecular hydrogen bonding.[4] As a hydrochloride salt, the ionic character of the molecule dramatically increases its polarity, leading to higher solubility in aqueous solutions, a critical factor for many biological and pharmaceutical applications. The LogP value of the free base suggests a balance of hydrophilicity and lipophilicity, which is often advantageous for pharmacokinetic profiles, including absorption and membrane permeability.[4]

Chemical Profile and Reactivity

Key Functional Groups and Reactivity

The chemical behavior of 2-(Aminomethyl)phenol hydrochloride is dominated by its three key features: the aromatic phenol ring, the acidic hydroxyl group, and the protonated primary aminomethyl group.

  • Phenolic Hydroxyl Group: This group is weakly acidic and is a key site for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals.

  • Aminomethyl Group: In its free base form, this primary amine is nucleophilic. As the hydrochloride salt, it is protonated and less reactive but serves to increase water solubility.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although this is less common in biological applications.

Mechanism of Action as a Dicarbonyl Scavenger

A primary driver for the scientific interest in 2-HOBA is its function as a selective scavenger of reactive dicarbonyl species (RDS), such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[2][12] These RDS are byproducts of lipid peroxidation during oxidative stress and can form harmful adducts with proteins and DNA. 2-HOBA selectively reacts with these dicarbonyls, forming stable, inert adducts, thereby preventing cellular damage.[3][12] This mechanism is central to its therapeutic potential in atherosclerosis, neurodegeneration, and atrial fibrillation.[2][3]

G OxidativeStress Oxidative Stress (e.g., in Hypercholesterolemia) LipidPerox Lipid Peroxidation OxidativeStress->LipidPerox RDS Reactive Dicarbonyl Species (RDS) (e.g., IsoLG, MDA) LipidPerox->RDS Adducts Harmful RDS-Biomolecule Adducts RDS->Adducts reacts with InertAdducts Stable, Inert 2-HOBA-RDS Adducts RDS->InertAdducts trapped by HOBA 2-HOBA Hydrochloride (Scavenger) HOBA->InertAdducts Biomolecules Cellular Biomolecules (Proteins, DNA, Lipids) Biomolecules->Adducts Pathology Cellular Dysfunction & Inflammation (Atherosclerosis) Adducts->Pathology leads to Protection Atheroprotective Effects & Reduced Inflammation InertAdducts->Protection results in

Caption: Mechanism of 2-HOBA as a dicarbonyl scavenger to prevent cellular damage.

Stability and Storage

For maintaining the integrity of the compound, proper storage is essential. 2-(Aminomethyl)phenol hydrochloride should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light and air. The phenolic group is susceptible to oxidation, which can be accelerated by basic pH, elevated temperatures, and light exposure, potentially leading to the formation of colored impurities.

Synthesis and Purification

While 2-(Aminomethyl)phenol is commercially available, understanding its synthesis is crucial for specialized applications or derivatization.

Synthesis of the Hydrochloride Salt

The hydrochloride salt is typically prepared from the free base. This protocol is adapted from established methods for the salt formation of similar aminophenols.[13]

Causality: The purpose of this procedure is to convert the less water-soluble free base into a more stable and highly water-soluble hydrochloride salt by reacting the basic aminomethyl group with hydrochloric acid. Using a solvent like methanol allows for easy dissolution of the starting material and precipitation of the final salt product upon addition of a less polar co-solvent or concentration.

Protocol:

  • Dissolution: Dissolve 2-(Aminomethyl)phenol (1.0 eq) in anhydrous methanol (approx. 10 mL per gram) in a round-bottom flask with stirring under an inert atmosphere (e.g., Nitrogen or Argon).

  • Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., 2 M HCl in diethyl ether or by bubbling dry HCl gas) dropwise until the pH of the solution is acidic (pH ~1-2, check with pH paper).

  • Precipitation: A precipitate should form upon addition of the acid. Stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material and residual acid.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield pure 2-(Aminomethyl)phenol hydrochloride.

Common Synthetic Routes to the Free Base

The free base is often synthesized via the Mannich reaction , a one-pot three-component condensation of a phenol, formaldehyde, and a primary or secondary amine (in this case, ammonia or an ammonia equivalent).[14][15][16] This method is efficient for the aminomethylation of phenols.

Caption: Workflow for the synthesis of 2-(Aminomethyl)phenol hydrochloride.

Analytical Characterization

Confirming the identity and purity of the compound is a non-negotiable step in research.

Spectroscopic Data

Spectroscopic methods provide a fingerprint of the molecular structure.

TechniqueCharacteristic Peaks / Shifts (δ)InterpretationSource(s)
¹H NMR ~7.12 ppm (multiplet)Aromatic protons on the phenol ring[4]
~3.09 ppm (multiplet)Methylene protons (-CH₂-) of the aminomethyl group[4]
IR Spectroscopy ~3300 cm⁻¹N-H stretching vibration of the amine[4]
~1250 cm⁻¹C-O stretching vibration of the phenol[4]

Note: In the hydrochloride salt, the amine protons (-NH₃⁺) may appear as a broader signal in the ¹H NMR spectrum, and their chemical shift can be highly dependent on the solvent and concentration.

Applications in Research and Drug Development

The unique properties of 2-(Aminomethyl)phenol make it a compound of significant interest.

  • Cardiovascular Disease: As 2-HOBA, it has been shown to reduce atherosclerosis in animal models by scavenging dicarbonyls, reducing inflammation, preventing cell death, and promoting features of stable plaques.[3][12]

  • Atrial Fibrillation: It is under investigation for its potential to prevent the recurrence of atrial fibrillation following ablation procedures.[2]

  • Neuroprotection: Its ability to mitigate oxidative stress suggests potential applications in neurodegenerative conditions like Alzheimer's disease.[17]

  • Chemical Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including saluretic agents and specialized ligands.[18][19]

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical reagent.

  • Hazard Classifications: 2-(Aminomethyl)phenol is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Move person to fresh air.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

References

  • Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial. (2020). PMC. [Link]

  • 2-Hydroxybenzylamine | CAS:932-30-9. BioCrick. [Link]

  • 2-(aminomethyl)phenol - 932-30-9. ChemSrc. [Link]

  • Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Revista de Chimie. [Link]

  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. PMC. [Link]

  • Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. PMC. [Link]

  • 2-Hydroxybenzylamine. Wikipedia. [Link]

  • 2-(Aminomethyl)phenol. PubChem. [Link]

  • 2-Aminophenol. Wikipedia. [Link]

Sources

Foundational

Retrosynthetic Strategies and Bench-Scale Protocols for the Synthesis of 2-(Aminomethyl)phenol Hydrochloride

Executive Summary Synthesizing 2-(aminomethyl)phenol hydrochloride from 2-nitrovinylphenol presents a unique retrosynthetic challenge: translating a C2-linked nitroalkene into a C1-linked primary benzylamine. A direct re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Synthesizing 2-(aminomethyl)phenol hydrochloride from 2-nitrovinylphenol presents a unique retrosynthetic challenge: translating a C2-linked nitroalkene into a C1-linked primary benzylamine. A direct reduction of the nitrovinyl moiety invariably yields the phenethylamine derivative (2-(2-aminoethyl)phenol). Therefore, a strategic C–C bond cleavage is mandatory. This whitepaper details a validated, three-phase synthetic protocol: (1) oxidative cleavage of the nitrovinyl group to yield salicylaldehyde, (2) chemoselective reductive amination to the free benzylamine, and (3) hydrochloride salt precipitation.

Retrosynthetic Rationale & Workflow

The target molecule, 2-(aminomethyl)phenol, features an intramolecular hydrogen bond between the ortho-hydroxyl and the aminomethyl group, which significantly influences its reactivity and physicochemical profile, yielding a moderate LogP of ~1.76 1. To achieve the required carbon chain shortening from the 2-nitrovinylphenol starting material, the α,β -unsaturated double bond must be oxidatively severed.

Workflow Start 2-(2-Nitrovinyl)phenol Step1 Lemieux-Johnson Oxidation (OsO4, NaIO4) Start->Step1 Int1 Salicylaldehyde Step1->Int1 C-C Bond Cleavage Step2 Imine Formation (NH4OAc, MeOH) Int1->Step2 Int2 Salicylaldimine Step2->Int2 Condensation Step3 Hydride Reduction (NaBH3CN) Int2->Step3 Int3 2-(Aminomethyl)phenol Step3->Int3 Chemoselective Reduction Step4 Salt Formation (HCl/Et2O) Int3->Step4 Target 2-(Aminomethyl)phenol HCl Step4->Target Protonation

Synthetic workflow from 2-nitrovinylphenol to 2-(aminomethyl)phenol hydrochloride.

Phase 1: Oxidative Cleavage of 2-Nitrovinylphenol

Causality & Expertise

To shorten the alkyl chain, the nitrovinyl group must be cleaved to an aldehyde. While ozonolysis is heavily utilized to transform feedstock olefins into oxygenated building blocks, the explosive nature of ozonides and the toxicity of ozone present severe safety concerns upon scale-up 2. Recent methodologies have demonstrated oxidative cleavage of nitrostyrenes using various oxidants, but bench-scale reliability often favors the classic Lemieux-Johnson oxidation 3. Osmium tetroxide dihydroxylates the electron-deficient olefin, and sodium periodate rapidly cleaves the resulting vicinal diol to yield salicylaldehyde.

Self-Validating Protocol
  • Preparation: Dissolve 2-(2-nitrovinyl)phenol (10.0 mmol) in a 3:1 mixture of THF and deionized water (40 mL) in a round-bottom flask.

  • Catalyst Addition: Add OsO 4​ (0.1 mmol, 1 mol% as a 2.5 wt% solution in t-BuOH). Validation: The solution will immediately darken to a deep brown/black, confirming the formation of the osmate ester intermediate.

  • Oxidant Addition: Slowly add sodium periodate (NaIO 4​ , 25.0 mmol) in portions over 30 minutes. Maintain the internal temperature below 25°C using a water bath to prevent over-oxidation of the phenol ring.

  • Monitoring: Stir for 4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the bright yellow spot of the starting material disappears and a new UV-active spot (which stains bright orange with 2,4-DNPH) appears.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (20 mL) and stir for 30 minutes to reduce residual toxic osmium species. Extract with ethyl acetate (3 × 30 mL). Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Isolate pure salicylaldehyde via short-path silica gel plug.

Phase 2: Reductive Amination to 2-(Aminomethyl)phenol

Causality & Expertise

Reductive amination of the resulting aldehyde typically proceeds via an imine intermediate, which is subsequently reduced to the desired amine 4. Ammonium acetate (NH 4​ OAc) is chosen as the ammonia source because it naturally buffers the methanolic solution to pH ~6. This slightly acidic environment is critical: it facilitates the dehydration of the hemiaminal to the imine while simultaneously protonating the imine to activate it for hydride attack. Sodium cyanoborohydride (NaBH 3​ CN) is utilized because it is chemoselective; it will reduce the protonated imine but is too weak to reduce the parent aldehyde at this pH, thereby preventing the formation of a benzyl alcohol byproduct.

Mechanism Aldehyde Carbonyl Electrophile (Salicylaldehyde) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Ammonia Ammonia Source (NH4OAc) Ammonia->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine - H2O Product Amine Product Imine->Product NaBH3CN Reduction

Mechanistic pathway of the reductive amination of salicylaldehyde.

Self-Validating Protocol
  • Imine Formation: Dissolve the purified salicylaldehyde (8.0 mmol) in anhydrous methanol (30 mL). Add ammonium acetate (80.0 mmol, 10 equiv) and stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0°C. Add sodium cyanoborohydride (NaBH 3​ CN, 12.0 mmol) portion-wise. Allow the mixture to warm to room temperature and stir for 16 hours.

  • Quenching: Validation & Safety Warning: Acidify the mixture to pH < 2 using 1M HCl. This step destroys excess NaBH 3​ CN and evolves highly toxic HCN gas. This must be performed in a heavily ventilated fume hood. Stir for 30 minutes until gas evolution ceases.

  • Extraction: Basify the aqueous layer to pH 10 using 2M NaOH to deprotonate the amine. Extract the free base 2-(aminomethyl)phenol into dichloromethane (3 × 30 mL). Dry over Na 2​ SO 4​ and concentrate to yield a pale yellow oil.

Phase 3: Hydrochloride Salt Formation

Causality & Expertise

The free base of 2-(aminomethyl)phenol is susceptible to air oxidation and degradation. Converting it to the hydrochloride salt locks the primary amine in a protonated state, drastically enhancing its stability, aqueous solubility, and shelf life for downstream pharmacological assays.

Self-Validating Protocol
  • Dissolution: Dissolve the crude 2-(aminomethyl)phenol free base in anhydrous diethyl ether (20 mL).

  • Precipitation: Cool the flask to 0°C. Slowly introduce 2M HCl in diethyl ether (1.2 equivalents) dropwise under an inert nitrogen atmosphere. Validation: A stark white precipitate will form immediately upon addition, indicating successful salt formation.

  • Isolation: Stir for an additional 15 minutes to ensure complete crystallization. Filter the solid under vacuum, wash with cold anhydrous ether (2 × 10 mL), and dry under high vacuum to afford 2-(aminomethyl)phenol hydrochloride as a white crystalline powder.

Quantitative Data Summary

Table 1: Physicochemical Properties of 2-(Aminomethyl)phenol Hydrochloride

PropertyValue
Molecular Formula C 7​ H 10​ ClNO
Molecular Weight 159.61 g/mol
Free Base LogP ~1.76
Appearance White crystalline solid
Solubility Profile Soluble in H 2​ O, Methanol; Insoluble in Et 2​ O

Table 2: Reaction Metrics per Phase

PhaseTransformationPrimary ReagentsTemp (°C)Time (h)Expected Yield
1 Oxidative CleavageOsO 4​ (cat.), NaIO 4​ 0 to 254.080–85%
2 Reductive AminationNH 4​ OAc, NaBH 3​ CN0 to 2518.070–75%
3 Salt FormationHCl in Et 2​ O00.5>95%

References

  • Vulcanchem. "2-(Aminomethyl)phenol - 50312-64-6". Vulcanchem Database.
  • Thieme-Connect. "Alternative to Ozonolysis for the Oxidative Cleavage of Olefins: Photoexcited Nitroarenes for the Oxidative Cleavage of Olefins". Nature 2022, 610, 81–86.
  • Benchchem. "Synthesis Protocols for 2,6-Bis(aminomethyl)phenol Derivatives: An Application Note". Benchchem Technical Notes.
  • ACS Publications. "Spirocycloaddition/Oxidative Cleavage between Indoles and β-Nitrostyrenes". ACS Omega.

Sources

Exploratory

The Enigmatic Presence of 2-(Aminomethyl)phenol in the Plant Kingdom: A Technical Guide for Researchers

Part 1: Unverified Reports of Natural Occurrence The natural products database, LOTUS, indicates that 2-(Aminomethyl)phenol has been reported in two plant species: Fagopyrum esculentum (common buckwheat) and Reseda odora...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Unverified Reports of Natural Occurrence

The natural products database, LOTUS, indicates that 2-(Aminomethyl)phenol has been reported in two plant species: Fagopyrum esculentum (common buckwheat) and Reseda odorata (mignonette)[1][2]. This information is also reflected in the PubChem database[2]. However, a thorough review of the scientific literature did not yield the original research articles describing the isolation and identification of this compound from these plants. This notable gap in the available data underscores the need for new, verifiable research to confirm these initial reports.

A review of the chemical constituents of Reseda odorata mentions the presence of O-hydroxybenzylamine, an isomer of 2-(Aminomethyl)phenol, but not the specific compound of interest[3]. Similarly, extensive phytochemical analyses of Fagopyrum esculentum have detailed its rich profile of flavonoids and phenolic acids, but do not specifically list 2-(Aminomethyl)phenol[4][5][6][7].

Given the lack of primary sources, the following sections will proceed with a hypothesized framework for the study of 2-(Aminomethyl)phenol in plants, from its potential biosynthesis to its analysis and biological significance.

Part 2: A Plausible Biosynthetic Pathway

The biosynthesis of phenolic compounds in plants is primarily routed through the shikimate pathway, which produces aromatic amino acids like L-phenylalanine[8][9]. The formation of a benzylamine moiety attached to a phenol is not a commonly described pathway, but we can hypothesize a plausible route based on known enzymatic reactions in plants.

A likely precursor to 2-(Aminomethyl)phenol is salicylaldehyde (2-hydroxybenzaldehyde), which has been reported in Fagopyrum esculentum[4]. The conversion of this aldehyde to an amine could be achieved through a transamination reaction.

Proposed Biosynthetic Route for 2-(Aminomethyl)phenol

Biosynthesis of 2-(Aminomethyl)phenol Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL Salicylic_Acid Salicylic Acid Cinnamic_Acid->Salicylic_Acid Multiple Steps Salicylaldehyde Salicylaldehyde (2-Hydroxybenzaldehyde) Salicylic_Acid->Salicylaldehyde Reduction Two_Aminomethylphenol 2-(Aminomethyl)phenol Salicylaldehyde->Two_Aminomethylphenol Transamination Aminotransferase Aminotransferase (e.g., from L-Glutamate) Aminotransferase->Salicylaldehyde

Caption: Hypothesized biosynthetic pathway of 2-(Aminomethyl)phenol from the shikimate pathway.

This proposed pathway involves the following key steps:

  • Shikimate Pathway: Production of the aromatic amino acid L-phenylalanine from primary metabolites.

  • Phenylpropanoid Pathway: L-phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL)[10].

  • Formation of Salicylic Acid: Through a series of enzymatic steps, trans-cinnamic acid can be converted to salicylic acid.

  • Reduction to Salicylaldehyde: Salicylic acid is reduced to form salicylaldehyde.

  • Transamination: An aminotransferase enzyme catalyzes the transfer of an amino group from a donor, such as L-glutamate, to salicylaldehyde, yielding 2-(Aminomethyl)phenol.

This proposed pathway provides a logical and biochemically plausible route for the formation of 2-(Aminomethyl)phenol in plants and serves as a basis for future research into its biosynthesis.

Part 3: A Methodological Framework for Identification and Quantification

To definitively confirm the presence of 2-(Aminomethyl)phenol in plant tissues and to quantify its concentration, a robust analytical workflow is required. The following protocols are designed to provide a comprehensive approach, from extraction to instrumental analysis.

Experimental Workflow for the Analysis of 2-(Aminomethyl)phenol in Plant Material

Analytical Workflow Plant_Material Plant Material (e.g., Fagopyrum esculentum leaves, flowers) Extraction Extraction (e.g., Ultrasound-assisted extraction with acidified methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Crude_Extract->Purification Purified_Extract Purified Extract Purification->Purified_Extract Analysis Instrumental Analysis Purified_Extract->Analysis HPLC_MS UHPLC-MS/MS Analysis->HPLC_MS GC_MS GC-MS (after derivatization) Analysis->GC_MS Quantification Quantification (using a certified reference standard) HPLC_MS->Quantification GC_MS->Quantification

Caption: A comprehensive analytical workflow for the identification and quantification of 2-(Aminomethyl)phenol in plant samples.

Step-by-Step Methodologies

1. Sample Preparation and Extraction:

  • Objective: To efficiently extract 2-(Aminomethyl)phenol from the plant matrix while minimizing degradation.

  • Protocol:

    • Harvest fresh plant material (e.g., leaves, flowers, stems of Fagopyrum esculentum or Reseda odorata).

    • Lyophilize the plant material to remove water and then grind to a fine powder.

    • Accurately weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of an extraction solvent of 80% methanol in water, acidified with 0.1% formic acid. The acidic conditions will aid in the protonation of the amine group, improving solubility.

    • Perform ultrasound-assisted extraction (UAE) for 30 minutes at a controlled temperature (e.g., 40°C).

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of the extraction solvent.

    • Pool the supernatants and filter through a 0.22 µm syringe filter.

2. Solid-Phase Extraction (SPE) for Sample Clean-up:

  • Objective: To remove interfering compounds from the crude extract.

  • Protocol:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the filtered extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.

    • Elute the target compound and other phenolic compounds with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.

3. Instrumental Analysis: UHPLC-MS/MS:

  • Objective: To achieve sensitive and selective detection and quantification of 2-(Aminomethyl)phenol.

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 2-(Aminomethyl)phenol. The precursor ion will be [M+H]+ at m/z 124.07. Product ions would need to be determined by infusion of a reference standard.

    • Quantification: Prepare a calibration curve using a certified reference standard of 2-(Aminomethyl)phenol.

Part 4: Potential Biological and Ecological Significance

The presence of phenolic compounds in plants is often associated with defense mechanisms against herbivores and pathogens, as well as protection from abiotic stresses like UV radiation[11][12]. The aminomethyl group in 2-(Aminomethyl)phenol could confer unique biological activities.

  • Defense against Herbivores and Pathogens: The compound could act as a feeding deterrent or have antimicrobial properties.

  • Allelopathy: It might be exuded from the roots and affect the growth of neighboring plants.

  • Physiological Roles: It could be a precursor to more complex secondary metabolites or play a role in plant signaling pathways.

Part 5: Future Research Directions

The study of 2-(Aminomethyl)phenol in plants is a nascent field with numerous opportunities for further investigation:

  • Verification of Natural Occurrence: The primary research priority is to conduct detailed phytochemical analyses of Fagopyrum esculentum and Reseda odorata to confirm the presence of 2-(Aminomethyl)phenol.

  • Biosynthetic Pathway Elucidation: Using isotopic labeling studies and enzymatic assays, the proposed biosynthetic pathway can be validated or revised.

  • Screening of Other Plant Species: A broader screening of plant species, particularly those known to produce unique phenolic compounds or benzylamines, could reveal other natural sources of 2-(Aminomethyl)phenol.

  • Biological Activity Studies: Investigating the antimicrobial, insecticidal, and allelopathic properties of 2-(Aminomethyl)phenol will shed light on its ecological role.

References

  • PubChem. (n.d.). 2-(aminomethyl)phenol. Retrieved from [Link]

  • Salminen, J. P., & Karonen, M. (2020). Distribution of enzymatic and alkaline oxidative activities of phenolic compounds in plants. Phytochemistry, 179, 112503.
  • Salminen, J. P., & Karonen, M. (2020). Distribution of enzymatic and alkaline oxidative activities of phenolic compounds in plants. Phytochemistry, 179, 112503.
  • Al-Snafi, A. E. (2022). Constituents and biological effects of Reseda lutea and Reseda odorata grown in Iraq. International Journal of Biological and Pharmaceutical Sciences Archive, 3(1), 056-063.
  • Chávez-González, M. L., et al. (2025). Synergistic enzyme action boosts phenolic compounds in flaxseed during germination using a two-level factorial design. Scientific Reports, 15(1), 1-14.
  • Kowalska, I., et al. (2025). Phenolics Profile and Phenol-Related Enzyme Activities in Cucumber Plants Under Ni Stress. International Journal of Molecular Sciences, 26(3), 1534.
  • Sari, F., et al. (2022). Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. Molecules, 27(15), 5006.
  • Abdullaev, A. M., et al. (2021). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. Journal of Chemical Technology and Metallurgy, 56(5), 989-995.
  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • PlantaeDB. (2026, March 3). Reseda odorata in Genus Reseda. Retrieved from [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024, November 20). Journal of Organic Chemistry and Synthesis, 5(4), 112-125.
  • Grokipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Zenk, M. H. (1991). Benzylisoquinoline Biosynthesis by Cultivated Plant Cells and Isolated Enzymes.
  • Özeker, E. (1999). Phenolic Compounds and Their Importance. Ege University Faculty of Agriculture Journal, 36(1-2-3), 113-118.
  • PubChem. (n.d.). 2-(aminomethyl)phenol. Retrieved from [Link]

  • Kumar, N., & Goel, N. (2018). Estimation of Phenolic Compounds Present in the Plant Extracts Using High Pressure Liquid Chromatography, Antioxidant Properties.
  • Lattanzio, V., Lattanzio, V. M., & Cardinali, A. (2018). Plant phenolics: Recent advances on their biosynthesis, genetics, and ecophysiology. Plant Physiology and Biochemistry, 127, 331-350.
  • Hu, W. J., Harding, S. A., Lung, J., Popko, J. L., Ralph, J., Stokke, D. D., Tsai, C. J., & Chiang, V. L. (1999). Differential Expression of Two Distinct Phenylalanine Ammonia-Lyase Genes in Condensed Tannin-Accumulating and Lignifying Cells of Quaking Aspen. Plant Physiology, 120(4), 1175–1186.
  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
  • Al-Snafi, A. E. (2017). A review on Fagopyrum esculentum: A potential medicinal plant. IOSR Journal of Pharmacy, 7(3), 21-31.
  • Deeter, J. B., et al. (1983). 2-(Aminomethyl)phenols, a new class of saluretic agents. 5. Fused-ring analogues. Journal of Medicinal Chemistry, 26(4), 580-585.
  • Li, L., et al. (2016). Phytochemical and Pharmacological Profiles of Three Fagopyrum Buckwheats. International Journal of Molecular Sciences, 17(7), 1129.
  • The Good Scents Company. (n.d.). reseda odorata flower/leaf/stem extract. Retrieved from [Link]

  • Rizzi, G. P. (2006). Formation of Strecker Aldehydes from Polyphenol-Derived Quinones and α-Amino Acids in a Nonenzymic Model System. Journal of Agricultural and Food Chemistry, 54(5), 1893-1897.
  • Ionescu, A., et al. (2022). BIOACTIVE COMPOUNDS OF BUCKWHEAT (FAGOPYRUM ESCULENTUM) IN DETOXIFICATION PROCESSES. Food and Environment Safety Journal, 21(4), 346-355.
  • ANSM. (2020, October 23). Pharmacopee Francaise - Buckwheat FHP / Fagopyrum esculentum PPH. Retrieved from [Link]

  • Călinoiu, L. F., et al. (2023). Buckwheat (Fagopyrum esculentum) Hulls Are a Rich Source of Fermentable Dietary Fibre and Bioactive Phytochemicals. Foods, 12(22), 4153.

Sources

Foundational

Targeted Dicarbonyl Scavenging: The Antioxidant Paradigm of 2-(Aminomethyl)phenol Hydrochloride (2-HOBA)

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary: A Mechanistic Paradigm Shift For decades, the standard approa...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary: A Mechanistic Paradigm Shift

For decades, the standard approach to mitigating oxidative stress in drug development relied on traditional antioxidants (e.g., Vitamins C and E) designed to neutralize Reactive Oxygen Species (ROS). However, clinical trials utilizing broad-spectrum ROS scavengers have repeatedly failed to demonstrate significant disease reduction. The causality behind this failure is clear: physiological ROS play crucial roles in cellular signaling and pathogen defense. Broadly neutralizing them disrupts cellular homeostasis.

2-(Aminomethyl)phenol hydrochloride , commonly known as 2-Hydroxybenzylamine (2-HOBA) or Salicylamine , represents a paradigm shift. Rather than indiscriminately quenching ROS, 2-HOBA acts downstream. It functions as a highly selective scavenger of reactive dicarbonyl electrophiles (DEs)—such as isolevuglandins (IsoLGs), malondialdehyde (MDA), and γ -ketoaldehydes—which are the toxic byproducts of lipid peroxidation [1]. By intercepting these electrophiles before they can covalently modify proteins and DNA, 2-HOBA preserves macromolecular function without blunting essential ROS signaling [2].

Mechanism of Action: The Dicarbonyl Sink

During periods of elevated oxidative stress, the peroxidation of polyunsaturated fatty acids (PUFAs) yields highly reactive dicarbonyl species. These electrophiles rapidly react with the primary amines of lysine residues on endogenous proteins, forming stable pyrrole and Schiff base adducts. This adduction alters protein conformation, triggers inflammation, and drives pathologies ranging from atherosclerosis to Alzheimer's disease [1].

2-HOBA acts as a "chemical sink." Due to the proximity of its phenolic hydroxyl and aminomethyl groups, 2-HOBA reacts with γ -ketoaldehydes and IsoLGs approximately 1,600 times faster than endogenous lysine residues [1].

G ROS Reactive Oxygen Species (Physiological & Pathological) LipidPerox Lipid Peroxidation (PUFAs) ROS->LipidPerox Dicarbonyls Dicarbonyl Electrophiles (IsoLGs, MDA, γ-KAs) LipidPerox->Dicarbonyls Adducts Protein/DNA Adducts (Cellular Dysfunction) Dicarbonyls->Adducts Lysine modification Preserved Preserved Protein Function (Stable Plaques, HDL Efflux) Dicarbonyls->Preserved Intercepted by HOBA 2-HOBA (Salicylamine) Selective Scavenger HOBA->Dicarbonyls 1600x faster than Lysine

Fig 1: 2-HOBA intercepts toxic dicarbonyls downstream of ROS, preventing protein adduction.

Pharmacokinetics & Quantitative Profiling

Understanding the pharmacokinetic (PK) profile of 2-HOBA is essential for designing effective dosing regimens in both preclinical models and human trials. Phase 1 clinical trials have established that 2-HOBA is safe, well-tolerated, and exhibits predictable dose-proportional exposure [5].

Notably, 2-HOBA demonstrates excellent central nervous system (CNS) penetrance, making it a viable candidate for neurodegenerative disease research.

Table 1: Human Pharmacokinetic Parameters of Oral 2-HOBA Acetate

Data synthesized from multiple ascending dose (MAD) studies in healthy adults (administered every 8 hours for 14 days) [5].

Pharmacokinetic Parameter500 mg TID Dosing750 mg TID DosingClinical & Mechanistic Implications
Tmax​ (Hours) 0.8 – 2.00.8 – 2.0Rapid gastrointestinal absorption; ideal for acute oxidative stress models.
T1/2​ (Hours) 2.10 – 3.272.10 – 3.27Relatively short half-life necessitates TID (every 8 hours) dosing to maintain steady-state target engagement.
Accumulation Ratio 1.38 – 1.521.38 – 1.52Steady-state is reached quickly without dangerous systemic accumulation.
CSF Penetrance 462 ± 327 ng/mLN/AAchieves 34–74% of plasma levels in cerebrospinal fluid; critical for Alzheimer's models [1].
Metabolism (Salicylic Acid) 78.2 ± 76.8 ng/mLN/AMinimal conversion to salicylic acid (0.5–1.7% of plasma levels) confirms 2-HOBA acts intact [5].

Preclinical Efficacy: Cardiovascular & Metabolic Applications

The Atherosclerosis Causality Loop

In familial hypercholesterolemia (FH), elevated LDL drives lipid peroxidation. The resulting MDA and IsoLG electrophiles adduct to Apolipoprotein A1 (ApoA1) on High-Density Lipoproteins (HDL). This adduction destroys HDL's ability to facilitate cholesterol efflux from macrophages, leading to foam cell formation and unstable atherosclerotic plaques. 2-HOBA breaks this loop by scavenging MDA, preserving ApoA1 integrity, and restoring HDL function [3].

Self-Validating Protocol: In Vivo Assessment of 2-HOBA in Ldlr−/− Mice

To rigorously evaluate the atheroprotective effects of 2-HOBA, researchers must employ a self-validating experimental design that links the biochemical scavenging of dicarbonyls directly to the phenotypic reduction of plaque size.

Step 1: Formulation and Dosing

  • Preparation: Dissolve 2-HOBA hydrochloride in sterile drinking water to a final concentration of 1.0 g/L.

  • Validation Check: Monitor daily water intake. Because amine-based compounds can alter palatability, you must verify that the 2-HOBA cohort consumes the same volume of water as the vehicle control to prevent dehydration-induced confounding variables.

Step 2: Dietary Induction

  • Model Selection: Utilize Ldlr−/− mice, as their impaired LDL clearance perfectly mimics human FH.

  • Induction: Feed the cohort a Western diet (21% fat, 0.2% cholesterol) for 12 to 16 weeks alongside 2-HOBA or vehicle water.

Step 3: Tissue Harvesting & Lesion Quantification

  • Harvest: Euthanize mice and perfuse with PBS. Isolate the proximal aorta and aortic root.

  • Staining: Perform en face Oil Red O staining to quantify the lipid-rich plaque area.

Step 4: Mechanistic Validation via LC-MS/MS (Critical Step)

  • Rationale: Phenotypic plaque reduction alone does not prove the mechanism. You must prove target engagement.

  • Execution: Isolate plasma HDL via sequential ultracentrifugation. Digest the ApoA1 protein using trypsin. Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with heavy-isotope internal standards to quantify MDA-lysine adducts.

  • Expected Result: The 2-HOBA treated group should exhibit a >50% reduction in MDA-ApoA1 adducts compared to the control [3].

Formulation Strategies for In Vitro and In Vivo Assays

2-HOBA hydrochloride is highly soluble in aqueous environments, but specific formulation strategies are required for varying experimental setups to ensure stability and bioavailability.

Workflow Step1 1. Stock Preparation Dissolve 2-HOBA in anhydrous DMSO Step2 2. Vehicle Addition Add PEG300 (40%) & Tween80 (5%) Step1->Step2 Step3 3. Aqueous Dilution Add ddH2O (50%) to final volume Step2->Step3 Step4 4. Administration Immediate use via oral gavage or IP Step3->Step4 Step5 5. Endpoint Validation Quantify target adducts via LC-MS/MS Step4->Step5

Fig 2: Standardized formulation workflow for systemic in vivo administration of 2-HOBA.

In Vitro Formulation Guidelines:

  • Solvent: 2-HOBA achieves a solubility of ≥25 mg/mL in anhydrous DMSO [4].

  • Caution: Moisture-contaminated DMSO will rapidly degrade the solubility profile. Always use fresh, anhydrous DMSO and store aliquots at −20∘C under inert gas (Argon/Nitrogen).

In Vivo Formulation (Gavage/IP Injection): For precise systemic dosing (e.g., bypassing ad libitum water intake), formulate a working solution using a co-solvent system [4]:

  • Add of a 25 mg/mL clear DMSO stock solution to of PEG300. Mix until clarified.

  • Add of Tween80. Mix thoroughly.

  • Add of ddH2​O to adjust the final volume to 1 mL .

  • Crucial Note: Administer the mixed solution immediately to prevent precipitation.

References

  • Alzheimer's Drug Discovery Foundation. (2025). 2-Hydroxybenzylamine. Cognitive Vitality Reports.
  • MDPI. (2025). Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH.
  • Nature Communications (via PMC). (2020). Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice.
  • Selleckchem. (2024).
  • BMC Pharmacology and Toxicology (via PMC). (2020). Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial.

Protocols & Analytical Methods

Method

Application Note: 2-(Aminomethyl)phenol Hydrochloride (2-HOBA) for In Vivo Animal Studies

Executive Summary & Scientific Rationale In preclinical pharmacology, mitigating oxidative stress has historically relied on traditional antioxidants (e.g., Vitamin E) that attempt to neutralize reactive oxygen species (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In preclinical pharmacology, mitigating oxidative stress has historically relied on traditional antioxidants (e.g., Vitamin E) that attempt to neutralize reactive oxygen species (ROS). However, these interventions frequently fail in vivo because they cannot outcompete the rapid kinetics of lipid peroxidation.

2-(Aminomethyl)phenol hydrochloride , widely known in the literature as 2-Hydroxybenzylamine (2-HOBA) or salicylamine , represents a paradigm shift[1]. Rather than targeting upstream ROS, 2-HOBA acts as a highly selective scavenger of downstream reactive dicarbonyl electrophiles (DEs), such as isolevuglandins (IsoLGs) and γ-ketoaldehydes (γKAs)[2].

The Causality of Efficacy: When lipid peroxidation occurs, IsoLGs are generated and rapidly cross-link with the ε-amino group of lysine residues on cellular proteins, causing severe protein dysfunction, inflammation, and tissue damage[2]. 2-HOBA is structurally optimized to react with IsoLGs ~1,600 times faster than lysine[3]. By acting as a sacrificial decoy, 2-HOBA intercepts these hyper-reactive lipids, forming inert pyrrole adducts that are safely excreted, thereby preserving native protein function[2],[3].

G ROS Oxidative Stress (ROS) LPO Lipid Peroxidation (Arachidonic Acid) ROS->LPO IsoLG Reactive Dicarbonyls (IsoLGs / γKAs) LPO->IsoLG Proteins Target Proteins (Lysine Residues) IsoLG->Proteins Pathogenic Pathway HOBA 2-HOBA (Scavenger) IsoLG->HOBA Interception (1600x Faster) Adducts IsoLG-Protein Adducts (Cellular Dysfunction) Proteins->Adducts Inert Inert 2-HOBA Adducts (Safely Cleared) HOBA->Inert

Fig 1: 2-HOBA intercepts reactive dicarbonyls, preventing pathogenic protein adduction.

Pharmacokinetics & Dosing Strategy

Understanding the pharmacokinetics of 2-HOBA is critical for designing successful in vivo animal studies.

  • Half-Life & Clearance: In murine models, the in vivo half-life ( t1/2​ ) of 2-HOBA is exceptionally short—approximately 62 minutes[4].

  • The Dosing Rationale: Because of this rapid clearance, bolus dosing (e.g., intraperitoneal or intravenous injection) creates pharmacokinetic troughs that allow IsoLGs to escape scavenging. Therefore, continuous oral administration via drinking water (1–10 g/L) is the validated gold standard[4].

  • Bioavailability: 2-HOBA is highly bioavailable orally. Continuous drinking water supplementation generates steady-state tissue concentrations of 10–500 μM, which aligns perfectly with the in vitro IC50 required to outcompete lysine for dicarbonyl binding[5],[4].

Efficacy Across In Vivo Disease Models

2-HOBA has been rigorously validated across multiple preclinical models driven by oxidative stress and lipid peroxidation.

Quantitative Data Summary
Disease TargetAnimal Model2-HOBA DosingKey Quantitative OutcomeRef
Atherosclerosis Ldlr -/- (Western Diet)1 g/L (Drinking water)45–60% reduction in proximal aortic atherosclerosis; preserved HDL cholesterol efflux capacity.[6],[7]
Alzheimer's Disease hApoE4 Transgenic1 g/L (Drinking water)Complete prevention of working memory deficits; blocked Aβ oligomerization by bifunctional electrophiles.[3]
Myocardial Infarction C57BL/6 (Coronary Ligation)1 g/L (Drinking water)Reduced spontaneous Ca²⁺ waves in peri-infarct myocytes from 20% to 6%.[8]
Pulmonary Hypertension AKR (High Fat Diet)1 g/L (Drinking water)~20% decrease in RVSP; 60% increase in right ventricular energy.[9]
MASLD / MASH Mouse Models of MASLD1 g/L (Drinking water)Significant reduction in liver protein adducts, inflammation, and lipid peroxide formation.[2]

Experimental Protocol: Administration & Target Validation

Trustworthiness in preclinical pharmacology requires that every protocol includes a definitive biomarker of target engagement. Because 2-HOBA does not prevent the upstream generation of ROS, measuring generic oxidative stress markers (e.g., total ROS) is an unreliable indicator of its efficacy. Instead, the protocol must be self-validated by quantifying the specific downstream target: IsoLG-lysine adducts [7].

Phase 1: Formulation and Dosing
  • Compound Preparation: Weigh 2-(Aminomethyl)phenol hydrochloride (≥98% purity). Dissolve in sterile, reverse-osmosis (RO) drinking water to achieve a final concentration of 1 g/L[4].

  • Stability Management: 2-HOBA is light-sensitive. Provide the solution to animals in amber water bottles. Replace the solution every 3 to 4 days to prevent aqueous degradation.

  • Dosing Execution: Administer ad libitum. A standard 25g mouse consumes ~3–5 mL of water daily, yielding an effective dose of 120–200 mg/kg/day. This continuous intake counteracts the short 62-minute half-life, ensuring uninterrupted scavenging[4].

Phase 2: Tissue Harvesting (Minimizing Ex Vivo Artifacts)
  • Perfusion: Euthanize the animal and immediately perfuse transcardially with ice-cold PBS containing 100 μM diethylenetriaminepentaacetic acid (DTPA) and 10 μM butylated hydroxytoluene (BHT).

    • Causality: DTPA chelates transition metals and BHT halts lipid peroxidation. This prevents the artificial, ex vivo generation of IsoLGs during tissue processing, ensuring that measured adducts reflect true in vivo biology.

  • Preservation: Snap-freeze target tissues (e.g., aorta, liver, hippocampus) in liquid nitrogen and store at -80°C until analysis.

Phase 3: Self-Validating Target Engagement (LC-MS/MS)
  • Protein Digestion: Homogenize the tissue and perform complete proteolytic digestion using pronase to yield single amino acids, including the target IsoLG-lysine adducts.

  • Isotope Spiking: Add a known concentration of a heavy-isotope labeled internal standard (e.g., 13C6​ -IsoLG-lysine).

  • Quantification: Analyze the samples via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation Check: Efficacy is confirmed only if the 2-HOBA cohort exhibits a statistically significant reduction (typically >50%) in IsoLG-lysine adducts compared to the vehicle-treated cohort[7],[4].

References

  • Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. MDPI.[Link]

  • 2-Hydroxybenzylamine for the prevention of Alzheimers disease: Initial evaluation in humans. Neurodegeneration Research. [Link]

  • 2-HOBA Resolves Metabolic Problems in Two Pulmonary Hypertension Models. ATS Journals.[Link]

  • 2-Hydroxybenzylamine. Alzheimer's Drug Discovery Foundation.[Link]

  • Scavengers of Hyper-Reactive Oxidized Lipid Aldehydes Prevent Abnormal Calcium Handling of Ventricular Myocytes After Myocardial Infarction. AHA Journals.[Link]

  • Salicylamine, A γ-ketoaldehyde Scavenger, Improves HDL Function and Reduces Atherosclerosis in Apoe Deficient Mice. ResearchGate. [Link]

  • First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate. d-nb.info. [Link]

  • Determination of the Pharmacokinetics and Oral Bioavailability of Salicylamine, a Potent γ-Ketoaldehyde Scavenger, by LC/MS/MS. NIH/PMC.[Link]

Sources

Application

Application Note &amp; Protocol: Optimized Dissolution of 2-(Aminomethyl)phenol Hydrochloride for High-Fidelity Assays

Introduction: The Criticality of Proper Solubilization 2-(Aminomethyl)phenol, also known as 2-HOBA, is a phenolic compound with significant research interest, particularly for its role as an antioxidant and a selective s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Proper Solubilization

2-(Aminomethyl)phenol, also known as 2-HOBA, is a phenolic compound with significant research interest, particularly for its role as an antioxidant and a selective scavenger of reactive dicarbonyls.[1][2] Its applications span studies in inflammation, cardiovascular disease, and as a key intermediate in medicinal chemistry.[1][3] The hydrochloride salt form is typically used to enhance aqueous solubility, a critical first step for any in-vitro assay.

However, the reliability and reproducibility of experimental data are fundamentally dependent on the proper and consistent dissolution of this compound. Inadequate solubilization can lead to inaccurate concentrations, precipitation during an assay, and altered biological activity, thereby compromising the integrity of the results. This application note provides a comprehensive, field-tested protocol for the dissolution of 2-(Aminomethyl)phenol hydrochloride, explaining the chemical principles behind each step to empower researchers to make informed decisions tailored to their specific experimental needs.

Physicochemical Properties: A Foundation for Rational Protocol Design

A thorough understanding of the physicochemical properties of 2-(Aminomethyl)phenol hydrochloride is paramount for developing a robust dissolution protocol. These properties dictate the compound's behavior in different solvent systems and pH environments.

PropertyValueSignificance for Dissolution & Assay Design
Molecular Formula C₇H₁₀ClNOProvides the basis for calculating molar concentrations.
Molecular Weight 159.61 g/mol Essential for accurate stock solution preparation.[4]
Appearance Solid (typically off-white to light yellow crystalline powder)Visual confirmation of compound integrity.[3]
Solubility The hydrochloride salt form enhances water solubility.Water is the primary recommended solvent for initial stock preparation.[5]
pKa Amine group: ~9-10; Phenolic group: ~10-11The pH of the solution will determine the ionization state of the molecule, impacting its solubility, stability, and biological interactions.[6]

The presence of both a primary amine and a phenolic hydroxyl group makes 2-(Aminomethyl)phenol an amphiprotic molecule. As a hydrochloride salt, it dissolves in water to form a mildly acidic solution. This acidity is key to its initial stability in solution, as raising the pH significantly can neutralize the amine hydrochloride, leading to the precipitation of the less soluble free base—a phenomenon known as disproportionation.[7][8]

The Dissolution Workflow: A Step-by-Step Guide with Mechanistic Insights

This protocol outlines the recommended procedure for dissolving 2-(Aminomethyl)phenol hydrochloride. The workflow is designed to ensure complete solubilization, maintain compound stability, and achieve the desired final concentration with high accuracy.

Dissolution_Workflow Figure 1. Step-by-step workflow for dissolving 2-(Aminomethyl)phenol HCl cluster_prep Preparation cluster_dissolution Dissolution & pH Adjustment cluster_final Finalization & Storage start Start: Weigh 2-(Aminomethyl)phenol HCl choose_solvent Select Primary Solvent: High-Purity Water start->choose_solvent Use calibrated balance add_solvent Add ~80% of final volume of water choose_solvent->add_solvent vortex Vortex/Sonicate to dissolve add_solvent->vortex Ensure full dissolution check_ph Measure pH (Optional but Recommended) vortex->check_ph adjust_ph Adjust pH with dilute HCl or NaOH if needed check_ph->adjust_ph If assay is pH-sensitive qs QS to final volume with solvent check_ph->qs If pH is not critical adjust_ph->qs filter_sterilize Filter sterilize (0.22 µm) for cell-based assays qs->filter_sterilize store Aliquot & Store at -20°C or -80°C filter_sterilize->store end End: Ready for Assay store->end

Materials and Equipment
  • 2-(Aminomethyl)phenol hydrochloride (analytical grade)

  • High-purity deionized or distilled water (Type I)

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator water bath

  • Calibrated pH meter

  • 0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium hydroxide (NaOH) for pH adjustment

  • Sterile syringe filters (0.22 µm, low protein binding, e.g., PVDF or PES) for sterile applications

Detailed Protocol
  • Gravimetric Measurement: Accurately weigh the desired amount of 2-(Aminomethyl)phenol hydrochloride using a calibrated analytical balance. Perform this in a clean weighing vessel or directly into the target volumetric flask.

    • Expertise & Experience: Using a Class A volumetric flask is critical for the accuracy of the final concentration, which is paramount for dose-response curves and kinetic studies.

  • Initial Solvent Addition: Transfer the weighed compound to the volumetric flask. Add approximately 80% of the final desired volume of high-purity water.

    • Causality: This practice prevents overshooting the final volume mark, leaving room for complete dissolution and any necessary pH adjustments before bringing the solution to its final volume (QS).

  • Solubilization: Cap the flask and vortex or sonicate until the solid is completely dissolved.

    • Trustworthiness: A self-validating check is to visually inspect the solution against a dark background to ensure no undissolved particulates remain. A clear, homogenous solution is mandatory for accurate downstream dilutions.

  • pH Measurement and Adjustment (If Required): Once fully dissolved, use a calibrated pH meter to measure the solution's pH. The solution will be acidic. If the downstream assay is sensitive to pH, adjust it now. Add 0.1 M NaOH dropwise while gently stirring.

    • Expertise & Experience: Proceed with caution. Raising the pH above ~7 can risk the precipitation of the less soluble free base. It is often better to prepare a concentrated acidic stock and perform the final dilution into a well-buffered assay medium.

  • Final Volume Adjustment: Once the compound is dissolved and any pH adjustments are made, carefully add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution. This step is crucial for ensuring that every aliquot taken from the stock is of the same concentration.

  • Sterilization (for cell-based assays): If the stock solution is for sterile applications, pass it through a 0.22 µm syringe filter into a sterile container.

    • Causality: Choose a filter material with low compound binding (e.g., PVDF) to minimize loss of the analyte during filtration.

Storage and Stability

For long-term storage, it is highly recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[3] This prevents degradation from repeated freeze-thaw cycles. For short-term use (less than a week), storage at 2-8°C, protected from light, is acceptable.[3]

Buffer Selection for Assays: Ensuring Compatibility and Performance

The choice of buffer for the final assay is critical. The buffer must maintain the desired pH for the biological system while ensuring the solubility and stability of the 2-(Aminomethyl)phenol.

Buffer SystemTypical pH RangeConsiderations for 2-(Aminomethyl)phenol hydrochloride
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Widely used and generally compatible. However, PBS can precipitate with divalent cations like Ca²⁺ or Zn²⁺, which may be present in some assays.[9]
HEPES 6.8 - 8.2Excellent buffering capacity at physiological pH and is a common choice for cell-based assays. It has negligible binding to most metal ions.[9]
Tris-HCl 7.5 - 9.0The primary amine in Tris can form Schiff bases with aldehydes and ketones and may interfere with certain enzymatic reactions.[9] Pre-testing for compatibility is essential.
MES 5.5 - 6.7A good choice for assays requiring a more acidic pH range, where the compound's hydrochloride salt form is most stable.

Trustworthiness: Before any large-scale experiment, always perform a buffer compatibility test. Dilute the stock solution to the final working concentration in the chosen assay buffer, incubate under the planned experimental conditions (time, temperature), and visually inspect for any signs of precipitation or color change.

Buffer_Selection Figure 2. Decision-making diagram for assay buffer selection cluster_assay_req Assay Requirements cluster_buffer_choice Buffer Selection cluster_validation Validation assay_ph Define Optimal Assay pH select_buffer Select Buffer System with pKa near Assay pH assay_ph->select_buffer check_compatibility Check for known chemical interferences (e.g., Tris) select_buffer->check_compatibility solubility_test Perform Compatibility Test: Dilute stock to final concentration check_compatibility->solubility_test precipitation_check Observe for Precipitation under assay conditions solubility_test->precipitation_check proceed Proceed with Assay precipitation_check->proceed No re_evaluate Re-evaluate Buffer Choice precipitation_check->re_evaluate Yes re_evaluate->select_buffer

Conclusion

This application note provides a scientifically grounded protocol for the dissolution of 2-(Aminomethyl)phenol hydrochloride. By understanding the chemical principles behind each step—from the importance of the acidic salt form for solubility to the potential for buffer interactions—researchers can confidently prepare stock solutions that are accurate, stable, and fit for purpose. Adherence to this protocol will enhance the reproducibility and reliability of experimental data, contributing to the overall integrity of the research.

References

  • Maxmedchem. (n.d.). 2-(AMINOMETHYL)PHENOL. Retrieved from [Link]

  • Guerrieri, D. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics. Retrieved from [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • NanoTemper Technologies. (n.d.). Buffer - assay buffer composition. Retrieved from [Link]

  • Stokker, G. E., et al. (1980). 2-(Aminomethyl)phenols, a new class of saluretic agents. 1. Effects of nuclear substitution. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)phenol. Retrieved from [Link]

Sources

Method

Application Note: Synthesis and Characterization of the Diuretic Agent MK-447 from 2-(Aminomethyl)phenol Hydrochloride

Executive Summary This application note details the robust, two-step synthesis of MK-447 (2-aminomethyl-4-tert-butyl-6-iodophenol hydrochloride), a highly active loop-like diuretic and anti-inflammatory agent, starting f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust, two-step synthesis of MK-447 (2-aminomethyl-4-tert-butyl-6-iodophenol hydrochloride), a highly active loop-like diuretic and anti-inflammatory agent, starting from the fundamental building block 2-(Aminomethyl)phenol hydrochloride . Designed for medicinal chemists and drug development professionals, this guide outlines a self-validating synthetic workflow, explains the causality behind reagent selection, and provides comprehensive physicochemical characterization data.

Pharmacological Context & Rationale

The 2-(aminomethyl)phenol scaffold represents a unique class of saluretic agents. Foundational structure-activity relationship (SAR) studies by demonstrated that nuclear substitution—specifically the introduction of a bulky alkyl group at the para position and a halogen at the ortho position relative to the phenolic hydroxyl—dramatically enhances diuretic efficacy[1].

The optimized derivative, MK-447 [2], exhibits extensive active renal tubular secretion[3]. The addition of the tert-butyl group increases the compound's lipophilicity and blocks metabolic degradation at the para position, while the heavy iodine atom at the ortho position lowers the pKa of the phenol, optimizing its binding affinity to ion cotransporters in the thick ascending limb of the loop of Henle.

MOA MK447 MK-447 (Diuretic) Target Renal Tubular Secretion (Loop of Henle) MK447->Target Action Modulation of Ion Transport (Na+, Cl- Excretion) Target->Action Result Potent Saluretic & Diuretic Effect Action->Result

Figure 1: Pharmacological pathway of MK-447 mediating renal diuresis.

Synthetic Strategy & Causality

The transformation of 2-(aminomethyl)phenol hydrochloride into MK-447 requires strict regiocontrol.

  • Friedel-Crafts Alkylation: The initial step introduces the tert-butyl group. By performing the reaction under strongly acidic conditions, the primary amine remains protonated (as an ammonium salt). This electron-withdrawing -NH₃⁺ group deactivates the adjacent ortho position, directing the bulky tert-butyl carbocation exclusively to the less sterically hindered para position (position 4).

  • Electrophilic Iodination: The intermediate is subsequently iodinated. With the para position blocked, electrophilic aromatic substitution is forced to the remaining ortho position (position 6). Using Iodine monochloride (ICl) ensures a rapid, clean conversion without the need for harsh oxidants[4].

SyntheticWorkflow SM 2-(Aminomethyl)phenol HCl (Starting Material) Step1 Step 1: Friedel-Crafts Alkylation Reagents: t-BuOH, MeSO3H Temp: 70°C SM->Step1 Int1 2-Aminomethyl-4-tert-butylphenol HCl (Intermediate) Step1->Int1 Step2 Step 2: Electrophilic Iodination Reagents: ICl, aq. HCl Temp: 20-25°C Int1->Step2 Product MK-447 (Diuretic Agent) 2-Aminomethyl-4-tert-butyl-6-iodophenol HCl Step2->Product

Figure 2: Two-step synthetic workflow for MK-447 from 2-(Aminomethyl)phenol HCl.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Aminomethyl-4-(tert-butyl)phenol Hydrochloride

Objective: Regioselective para-alkylation of the phenolic core.

  • Preparation: Charge a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel with 2-(aminomethyl)phenol hydrochloride (159.6 g, 1.0 mol) and methanesulfonic acid (MSA, 250 mL).

  • Activation: Heat the stirring mixture to 60°C until the starting material is fully dissolved.

  • Alkylation: Add tert-butanol (185.3 g, 2.5 mol) dropwise via the addition funnel over a period of 1.5 hours. Maintain the internal temperature between 65°C and 70°C.

  • Maturation: Stir the reaction mixture at 70°C for an additional 4 hours.

  • Isolation: Cool the mixture to room temperature and pour it slowly into 1.5 L of vigorously stirred, ice-cold diethyl ether. The intermediate hydrochloride salt will precipitate as a white crystalline solid.

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold diethyl ether (2 × 200 mL), and dry under vacuum at 40°C overnight.

Protocol B: Synthesis of MK-447 (Electrophilic Iodination)

Objective: Regioselective ortho-iodination using an interhalogen electrophile.

  • Dissolution: In a 2 L reactor, dissolve the 2-aminomethyl-4-(tert-butyl)phenol hydrochloride intermediate (215.7 g, ~1.0 mol) in 1.6 L of deionized water[4].

  • Reagent Preparation: In a separate flask, prepare a solution of Iodine monochloride (ICl) (162.4 g, 1.0 mol) dissolved in 500 mL of 20% aqueous hydrochloric acid[4].

  • Iodination: Add the ICl solution dropwise to the reactor over a period of 1 hour, maintaining the temperature strictly at 20–25°C using a water bath[4].

  • Precipitation: Stir the mixture for an additional 2 hours at room temperature. As the highly hydrophobic iodine atom is incorporated, the final product (MK-447) will quantitatively precipitate out of the aqueous phase[4].

  • Recovery: Collect the precipitated product by vacuum filtration. Wash the filter cake thoroughly with ice-cold water (3 × 300 mL) to remove residual acid and unreacted ICl.

  • Drying: Dry the solid under high vacuum at 50°C to a constant weight to yield 2-aminomethyl-4-(tert-butyl)-6-iodophenol hydrochloride.

Quantitative Data & Analytical Characterization

To ensure batch-to-batch consistency, synthesize compounds should be verified against the following physicochemical parameters:

CompoundMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Key ¹H-NMR Shifts (DMSO-d₆, ppm)
2-(Aminomethyl)phenol HCl 159.61N/A (Starting Material)220–2254.05 (s, 2H, -CH₂-), 6.8–7.3 (m, 4H, Ar-H)
Intermediate (Protocol A) 215.7282 – 86245–2481.25 (s, 9H, t-Bu), 4.10 (s, 2H, -CH₂-), 6.8–7.4 (m, 3H, Ar-H)
MK-447 (Protocol B) 341.6288 – 92260–265 (dec.)1.28 (s, 9H, t-Bu), 4.15 (s, 2H, -CH₂-), 7.45 (d, 1H, Ar-H), 7.60 (d, 1H, Ar-H)

E-E-A-T Insights: Troubleshooting & Self-Validation

  • Why Methanesulfonic Acid (MSA)? Traditional Friedel-Crafts alkylations utilize Lewis acids like AlCl₃, which require strictly anhydrous conditions and often complex with primary amines, severely depressing yields. MSA acts as both a solvent and a strong Brønsted acid. It maintains the amine in its unreactive protonated state (-NH₃⁺) while efficiently generating the tert-butyl carbocation from tert-butanol, ensuring a clean para-alkylation.

  • Why Iodine Monochloride (ICl)? ICl is a highly polarized interhalogen compound, making it a vastly superior electrophilic iodinating agent compared to elemental iodine (I₂). It allows for rapid iodination at room temperature without requiring strong oxidants (like H₂O₂ or HNO₃) that could inadvertently oxidize the sensitive aminomethyl group.

  • A Self-Validating Protocol: Protocol B is designed as a self-validating system. The starting intermediate is highly soluble in water, whereas the final iodinated product is highly hydrophobic. The reaction's progress is visually indicated by the quantitative precipitation of the product. This eliminates the need for TLC monitoring or complex chromatographic purification, ensuring high reproducibility and scalability.

References

  • Stokker, G. E., Deana, A. A., deSolms, S. J., Schultz, E. M., Smith, R. L., Cragoe, E. J., ... & Watson, L. S. (1980). "2-(Aminomethyl)phenols, a new class of saluretic agents. 1. Effects of nuclear substitution." Journal of Medicinal Chemistry, 23(12), 1414-1427. Available at:[Link]

  • Odlind, B., Beermann, B., & Lindström, B. (1981). "Renal tubular secretion and effects of the alkaline diuretics amiloride, tizolemide (Hoe 740) and 2-aminomethyl-4(1,1-dimethylethyl)-6-iodophenol hydrochloride (MK-447)." Clinical Pharmacology & Therapeutics, 30(5), 674-680. Available at:[Link]

  • PubChem. "2-Aminomethyl-4-t-butyl-6-iodophenol" (CID 119286). National Center for Biotechnology Information. Available at:[Link]

  • PrepChem. "Synthesis of 2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol". Available at:[Link]

Sources

Application

Application Note: A Framework for Investigating 2-(Aminomethyl)phenol Hydrochloride as a Novel Ferroptosis Inhibitor

Introduction and Scientific Context Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2] Unlike apoptosis or necroptosis, its distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2] Unlike apoptosis or necroptosis, its distinct mechanism involves the catastrophic oxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[3][4] This process is increasingly implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, ischemia-reperfusion injuries, and certain cancers, making the discovery of novel and potent ferroptosis inhibitors a critical therapeutic goal.[5][6][7]

The canonical ferroptosis pathway is primarily counteracted by the glutathione peroxidase 4 (GPX4) antioxidant system.[8][9][10][11] GPX4, a selenoprotein, detoxifies lipid peroxides by using glutathione (GSH) as a cofactor.[12][13] Inhibition of GPX4 by molecules like RSL3, or depletion of GSH by compounds such as erastin (which blocks the cystine/glutamate antiporter system Xc-), leads to the unchecked accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][7][14]

This application note explores the therapeutic potential of 2-(Aminomethyl)phenol hydrochloride (also known as 2-HOBA). While traditionally recognized as a selective scavenger of dicarbonyls like malondialdehyde (MDA), a byproduct of lipid peroxidation, its structural features suggest a more direct role in inhibiting ferroptosis.[15] We hypothesize that 2-(Aminomethyl)phenol hydrochloride may act through two primary mechanisms: direct radical-trapping antioxidant activity and chelation of intracellular labile iron. This guide provides the scientific rationale and detailed protocols to rigorously test this hypothesis.

Proposed Mechanisms of Anti-Ferroptotic Action

The chemical structure of 2-(Aminomethyl)phenol, featuring a phenolic hydroxyl group ortho to an aminomethyl group, provides a strong basis for its potential as a ferroptosis inhibitor.[16] We propose two convergent mechanisms that disrupt the core drivers of ferroptosis.

  • Hypothesis 1: Radical-Trapping Antioxidant (RTA): The phenolic -OH group is an excellent hydrogen atom donor. It can directly scavenge lipid peroxyl radicals, terminating the chain reaction of lipid peroxidation. This mechanism is analogous to that of established lipophilic antioxidants and ferroptosis inhibitors like ferrostatin-1 and liproxstatin-1.[8]

  • Hypothesis 2: Iron Chelation: The ortho-positioning of the hydroxyl and aminomethyl groups may allow the molecule to form a stable bidentate complex with ferrous iron (Fe²⁺). By sequestering Fe²⁺, the compound would inhibit the Fenton reaction, a key process that generates highly reactive hydroxyl radicals responsible for initiating lipid peroxidation.[1][17] Metal chelating agents are recognized as secondary antioxidants for this reason.[17]

These proposed mechanisms are visualized in the signaling pathway diagram below.

G cluster_0 Ferroptosis Induction cluster_1 Endogenous Defense cluster_2 Proposed Inhibition by 2-(Aminomethyl)phenol HCl PUFA Membrane PUFAs L_rad Lipid Radical (L•) PUFA->L_rad LOO_rad Lipid Peroxyl Radical (LOO•) L_rad->LOO_rad + O₂ LPO Lipid Peroxide (LOOH) (Lethal Accumulation) LOO_rad->LPO + LH Death Ferroptotic Cell Death LPO->Death GPX4 GPX4 LOH Non-toxic Lipid Alcohol LPO->LOH Fe2 Labile Iron (Fe²⁺) ROS Hydroxyl Radical (•OH) Fe2->ROS Fenton Reaction Fe3 Fe³⁺ ROS->PUFA H• Abstraction GPX4->LOH Detoxification GSH GSH GSH->GPX4 AP 2-(Aminomethyl)phenol AP_chelate Fe²⁺ Chelation AP->AP_chelate AP_RTA Radical Trapping AP->AP_RTA AP_chelate->Fe2 Inhibits AP_RTA->LOO_rad Quenches

Caption: Proposed dual-action mechanism of 2-(Aminomethyl)phenol in ferroptosis.

Experimental Design and Workflow

To validate the anti-ferroptotic activity of 2-(Aminomethyl)phenol hydrochloride, a multi-parametric approach is essential.[14] The workflow is designed to first confirm the compound's ability to prevent ferroptotic cell death and then to dissect the underlying mechanism(s) by quantifying key hallmarks of the process: lipid peroxidation and iron accumulation.

G cluster_assays 4. Multi-Parametric Assays start Start: Select Cell Line (e.g., HT-1080) culture 1. Cell Seeding & Culture start->culture treat 2. Treatment - Ferroptosis Inducer (Erastin/RSL3) - 2-(Aminomethyl)phenol HCl - Controls (Vehicle, Fer-1) culture->treat incubate 3. Incubation (12-24 hours) treat->incubate viability Cell Viability (MTT / CTG Assay) incubate->viability Measure Outcome lipid_ros Lipid Peroxidation (C11-BODIPY Assay) incubate->lipid_ros Dissect Mechanism iron Labile Iron Pool (Ferrozine / Probe Assay) incubate->iron Dissect Mechanism analyze 5. Data Analysis - Calculate IC₅₀ / EC₅₀ - Quantify Fluorescence - Statistical Analysis viability->analyze lipid_ros->analyze iron->analyze end Conclusion: Evaluate Efficacy & Determine MOA analyze->end

Caption: Overall experimental workflow for evaluating ferroptosis inhibitors.

Detailed Experimental Protocols

Safety Precaution: Always consult the Safety Data Sheet (SDS) for 2-(Aminomethyl)phenol hydrochloride and all other reagents. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Cell Culture and Ferroptosis Induction

This protocol establishes the primary cell-based system for testing. HT-1080 fibrosarcoma cells are highly susceptible to erastin- and RSL3-induced ferroptosis and serve as an excellent model.

  • Cell Seeding:

    • Culture HT-1080 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into 96-well plates at a density of 8,000-10,000 cells per well. Allow cells to adhere and grow for 18-24 hours.

  • Compound Preparation:

    • Prepare a 100 mM stock solution of 2-(Aminomethyl)phenol hydrochloride in sterile deionized water or PBS.

    • Prepare a 10 mM stock solution of the positive control inhibitor, Ferrostatin-1 (Fer-1), in DMSO.

    • Prepare stock solutions of inducers: 10 mM Erastin in DMSO and 1 mM RSL3 in DMSO.

    • Perform serial dilutions of the test compound and controls in complete cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • Carefully remove the old medium from the 96-well plates.

    • Add 100 µL of medium containing the appropriate treatments to each well. Include the following controls:

      • Vehicle Control: Medium with the highest concentration of solvent (e.g., 0.1% DMSO).

      • Inducer-Only Control: Medium with Erastin (e.g., 10 µM final concentration) or RSL3 (e.g., 1 µM final concentration).

      • Test Compound Groups: Medium with inducer PLUS varying concentrations of 2-(Aminomethyl)phenol hydrochloride (e.g., 0.1 µM to 100 µM).

      • Positive Control Group: Medium with inducer PLUS Fer-1 (e.g., 1 µM).

      • Compound-Only Control: Medium with the highest concentration of 2-(Aminomethyl)phenol hydrochloride to test for inherent cytotoxicity.

  • Incubation:

    • Return the plate to the 37°C, 5% CO₂ incubator for a predetermined time (typically 12-24 hours).

Protocol 2: Cell Viability Assessment (MTT Assay)

This endpoint assay quantifies cell viability by measuring the metabolic activity of living cells.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the percent viability against the log concentration of 2-(Aminomethyl)phenol hydrochloride to determine the EC₅₀ (half-maximal effective concentration) for rescue.

Protocol 3: Measurement of Lipid Peroxidation (C11-BODIPY 581/591)

This assay directly measures lipid peroxidation, a central hallmark of ferroptosis.[14] The C11-BODIPY probe fluoresces red in its reduced state within membranes and shifts to green upon oxidation by lipid radicals.[18]

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1, preferably in a black, clear-bottom 96-well plate for fluorescence microscopy or in 6-well plates for flow cytometry.

  • Probe Loading: Two hours before the end of the treatment period, add C11-BODIPY 581/591 to each well to a final concentration of 1-2 µM.

  • Incubation: Return the plate to the incubator for the final 2 hours of treatment.

  • Cell Preparation:

    • For Microscopy: Gently wash the cells twice with warm PBS. Add 100 µL of fresh PBS or a suitable imaging buffer.

    • For Flow Cytometry: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend the cell pellet in 1 mL of PBS.

  • Data Acquisition:

    • Microscopy: Image the cells using a fluorescence microscope with filters for both red (e.g., TRITC/Cy3 channel) and green (e.g., FITC/GFP channel) fluorescence.

    • Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the green channel (e.g., FITC).

  • Analysis: Quantify the mean green fluorescence intensity for each treatment group. A successful inhibitor will significantly reduce the green fluorescence signal in inducer-treated cells, bringing it closer to the level of the vehicle control.

Protocol 4: Quantification of Labile Iron Pool (Ferrozine-Based Assay)

This colorimetric assay tests the iron chelation hypothesis by measuring the concentration of ferrous iron (Fe²⁺) in cell lysates.[17][19]

  • Cell Seeding and Treatment: Seed cells in 6-well plates to ensure sufficient cell numbers for lysis. Treat as described in Protocol 1.

  • Cell Lysis: After treatment, wash cells twice with cold PBS. Lyse the cells in 100-200 µL of a suitable lysis buffer (e.g., RIPA buffer) on ice. Scrape the cells and collect the lysate.

  • Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant. Determine the protein concentration of each sample using a BCA or Bradford assay for normalization.

  • Assay Procedure:

    • Add 50 µL of cell lysate (normalized for protein concentration) to a 96-well plate.

    • Add 50 µL of 10 mM hydroxylamine hydrochloride to reduce any Fe³⁺ to Fe²⁺ and incubate for 10 minutes at room temperature.

    • Add 100 µL of a 5 mM Ferrozine solution (prepared in a suitable buffer). A purple color will develop as Ferrozine complexes with Fe²⁺.[19]

  • Measurement: Read the absorbance at 562 nm.[19]

  • Analysis: Create a standard curve using known concentrations of ferrous sulfate or ammonium iron(II) sulfate. Calculate the Fe²⁺ concentration in each sample. An effective iron-chelating inhibitor will cause a significant decrease in the measurable labile iron pool compared to the inducer-only control.

Data Analysis and Expected Results

The data generated from these protocols should be collated and analyzed to provide a comprehensive picture of the compound's anti-ferroptotic activity.

AssayVehicle ControlInducer (RSL3)RSL3 + 2-AP-HCl (10 µM)RSL3 + Fer-1 (1 µM)
Cell Viability (% of Vehicle) 100%~20%~85%~90%
Lipid ROS (Mean Green Fluorescence) LowHigh (+++)Low (+)Low (+)
Labile Iron (Fe²⁺, µM/mg protein) BaselineBaseline/Slight ↑↓ (Potential Decrease)Baseline/Slight ↑

Interpretation of Results:

  • Confirmation of Activity: A dose-dependent rescue of cell viability (Protocol 2) in the presence of a ferroptosis inducer is the primary indicator of inhibitory action.

  • Mechanism Elucidation:

    • A significant reduction in lipid ROS (Protocol 3) confirms that the compound interferes with the core execution step of ferroptosis. This result supports the Radical-Trapping Antioxidant hypothesis.

    • A significant decrease in the labile iron pool (Protocol 4) provides strong evidence for the Iron Chelation hypothesis.

    • If lipid ROS is reduced but the labile iron pool remains unchanged, the primary mechanism is likely radical trapping. Conversely, if both are reduced, the compound may possess dual functionality.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in cell viability data Uneven cell seeding; edge effects in the 96-well plate.Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the plate.
Compound precipitates in media Poor solubility of the hydrochloride salt at neutral pH.Prepare fresh stock solutions. Check the final pH of the media after adding the compound. Consider using a different salt form or a co-solvent if necessary for experimental derivatives.
No induction of ferroptosis Inactive inducer; resistant cell line; incorrect concentration.Use a fresh aliquot of Erastin/RSL3. Confirm the sensitivity of the cell line batch. Perform a dose-response curve for the inducer.
High background in C11-BODIPY assay Probe concentration too high; phototoxicity.Titrate the C11-BODIPY concentration. Minimize light exposure after adding the probe.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and logical framework for evaluating 2-(Aminomethyl)phenol hydrochloride as a potential ferroptosis inhibitor. By systematically assessing its impact on cell viability, lipid peroxidation, and iron homeostasis, researchers can definitively determine its efficacy and elucidate its mechanism of action. Positive results from these assays would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and drug-like properties, similar to recent work on other aminophenol scaffolds.[5]

  • GPX4 Activity Assays: Directly measuring GPX4 activity to confirm that the compound does not act by inhibiting this key enzyme.

  • In Vivo Models: Testing the most promising compounds in animal models of diseases where ferroptosis is implicated, such as ischemia-reperfusion injury or neurodegeneration.

The exploration of compounds like 2-(Aminomethyl)phenol hydrochloride, which may possess novel dual-action mechanisms, represents an exciting frontier in the development of next-generation therapeutics targeting ferroptosis-driven diseases.

References

  • Chen, X., et al. (2024). Brief guide to detecting ferroptosis. Molecular Biology of the Cell. [Link]

  • Su, L., et al. (2018). Metabolic networks in ferroptosis. Oncology Letters. [Link]

  • Gautier, J-F., et al. (2025). GPX4 regulates lipid peroxidation and ferroptosis of stored red blood cells. Blood. [Link]

  • Xia, X., et al. (2019). Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review. Frontiers in Oncology. [Link]

  • Zheng, H., et al. (2023). The mechanism of ferroptosis and its related diseases. Signal Transduction and Targeted Therapy. [Link]

  • Wang, K., et al. (2023). Prospects for Anti-Tumor Mechanism and Potential Clinical Application Based on Glutathione Peroxidase 4 Mediated Ferroptosis. International Journal of Molecular Sciences. [Link]

  • Zhang, T., et al. (2022). Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes. Frontiers in Endocrinology. [Link]

  • Friedmann Angeli, J. P., et al. (2014). Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it?. Cell Death & Differentiation. [Link]

  • Zhang, S., et al. (2022). Major regulators of ferroptosis. ResearchGate. [Link]

  • European Society of Medicine. (2025). Dual Role of GPx4 in Ferroptosis and Disease Therapy. ESMO. [Link]

  • Zen-Bio, Inc. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. [Link]

  • BioIVT. (n.d.). Configure Iron Chelating Assay Kit. BioIVT. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Ferroptosis: Mechanisms in Disease and Kit Selection. Dojindo. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. European Journal of Medicinal Chemistry. [Link]

  • Tang, D., et al. (2021). Characteristics and Biomarkers of Ferroptosis. Frontiers in Cell and Developmental Biology. [Link]

  • Gecibesler, I. H., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules. [Link]

  • Santos, J. S., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Semantic Scholar. [Link]

  • AK&M. (n.d.). New compounds have been synthesized that inhibit ferroptotic cell death. AK&M. [Link]

  • Biocompare. (2025). Ferroptosis Markers and Detection. Biocompare. [Link]

  • Chen, X., et al. (2021). Ferroptosis by Lipid Peroxidation: The Tip of the Iceberg?. Trends in Cell Biology. [Link]

  • Amsbio. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit. Amsbio. [Link]

  • Wang, Y., et al. (2024). Ferroptosis inhibitors: past, present and future. Frontiers in Pharmacology. [Link]

  • Cragoe, E. J., et al. (1983). 2-(Aminomethyl)phenols, a New Class of Saluretic Agents. 6. Effects of N,O-spiroannulation and Subsequent Quaternization. Journal of Medicinal Chemistry. [Link]

  • Dubinin, M. V., et al. (2025). 2-Aminomethyl phenothiazine, its alkyl and triphenylphosphonium derivatives suppress erastin-induced ferroptosis in BT-474 cells but exhibit distinct cytotoxic activities. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Li, H., et al. (2025). Ferroptosis, a Distinct Form of Cell Death, and Research Progress on Its Modulators. Molecules. [Link]

  • Chen, X., et al. (2025). Ferroptosis inhibitors: mechanisms of action and therapeutic potential. Cell Death & Disease. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Aminomethyl)phenol. PubChem. [Link]

Sources

Method

Advanced Applications of 2-(Aminomethyl)phenol Hydrochloride in Dye Synthesis and Fluorescent Probing

Introduction & Mechanistic Causality 2-(Aminomethyl)phenol hydrochloride (CAS: 932-30-9), also known as 2-hydroxybenzylamine hydrochloride, is a highly versatile bifunctional intermediate in organic synthesis[1]. While i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

2-(Aminomethyl)phenol hydrochloride (CAS: 932-30-9), also known as 2-hydroxybenzylamine hydrochloride, is a highly versatile bifunctional intermediate in organic synthesis[1]. While it is widely recognized in pharmacology as a selective scavenger of reactive dicarbonyl electrophiles[2], its unique structural topography makes it an exceptional building block in dye chemistry[3].

The Causality of Molecular Design: The strategic value of 2-(Aminomethyl)phenol lies in the ortho-positioning of its phenolic hydroxyl (-OH) and primary aminomethyl (-CH₂NH₂) groups. This proximity enables the formation of stable, multidentate chelating systems[4]. When the primary amine condenses with an aldehyde to form a Schiff base (imine), the resulting molecule possesses an O,N-donor set. If the reacting aldehyde also contains a coordinating group (e.g., salicylaldehyde), it forms an O,N,O-tridentate ligand. This configuration is thermodynamically highly favorable for binding transition metals (such as Cu²⁺, Co²⁺, and Ni²⁺), yielding metal-complex dyes with exceptional lightfastness, thermal stability, and deep, vibrant colors suitable for textile dyeing (e.g., wool and silk)[4]. Furthermore, the compound's rapid kinetic preference for reacting with dicarbonyls and specific aldehydes is exploited to synthesize highly conjugated chromogenic and fluorescent probes[5].

Pathway A 2-(Aminomethyl)phenol Hydrochloride B Schiff Base Condensation A->B + Aldehydes C Azo Coupling Reaction A->C + Diazonium Salts D Dicarbonyl Scavenging A->D + Reactive Carbonyls E Metal-Complex Dyes (Cu, Co, Ni) B->E + Metal Ions F Azo Dyes (Textile/Pigment) C->F pH Control G Fluorescent Probes (Biomarker Tagging) D->G Adduct Formation

Divergent synthetic pathways of 2-(Aminomethyl)phenol in dye chemistry.

Synthesis of Metal-Complex Schiff Base Dyes

Metal-complex dyes derived from aromatic Schiff bases are heavily utilized in the textile industry due to their robust coordination chemistry[4]. The following protocol details the synthesis of a Copper(II)-Schiff base dye.

Experimental Rationale: The hydrochloride salt of 2-(Aminomethyl)phenol is used for its superior shelf-stability against air oxidation compared to the free base. However, the salt must be neutralized in situ to liberate the nucleophilic primary amine required for the condensation reaction. Ethanol is selected as the solvent because it solubilizes the polar starting materials, but the resulting highly planar, conjugated Schiff base ligand is typically insoluble in cold ethanol, driving the reaction equilibrium forward and allowing for easy isolation via precipitation.

Workflow Step1 Step 1: Free Base Generation Neutralize HCl salt with Base Step2 Step 2: Condensation Reflux with Aldehyde in EtOH Step1->Step2 Step3 Step 3: Ligand Isolation Precipitate, Filter, Wash Step2->Step3 Step4 Step 4: Metalation Add M(II) Acetate (e.g., Cu, Co) Step3->Step4 Step5 Step 5: Dye Purification Recrystallization & Drying Step4->Step5

Step-by-step experimental workflow for synthesizing metal-complex Schiff base dyes.

Protocol 2.1: Step-by-Step Methodology
  • Free Base Generation: Dissolve 10 mmol of 2-(Aminomethyl)phenol hydrochloride in 20 mL of absolute ethanol. Add 10 mmol of anhydrous sodium acetate (or KOH) and stir at room temperature for 30 minutes.

    • Validation Checkpoint: NaCl/KCl will precipitate as a fine white powder. Filter the solution to obtain the free amine in the filtrate.

  • Condensation (Imine Formation): Add 10 mmol of salicylaldehyde dropwise to the filtrate. Heat the mixture to reflux (75°C) for 2 to 4 hours.

    • Validation Checkpoint: The solution will transition to a vibrant yellow/orange. The precipitation of the Schiff base ligand upon cooling indicates successful condensation.

  • Ligand Isolation: Cool the reaction mixture to 4°C in an ice bath. Filter the precipitate and wash thoroughly with cold ethanol.

    • Analytical Checkpoint: Confirm synthesis via FTIR. Look for the disappearance of the aldehyde carbonyl (C=O) stretch at ~1700 cm⁻¹ and the appearance of a strong imine (C=N) stretch at ~1620–1640 cm⁻¹.

  • Metalation: Dissolve the isolated Schiff base ligand in hot methanol. Add an equimolar amount of Copper(II) acetate monohydrate dissolved in methanol. Reflux the mixture for 2 hours.

  • Dye Purification:

    • Validation Checkpoint: A dramatic color shift from yellow/orange to deep green/brown indicates successful metal coordination[4]. Cool the mixture, filter the metallo-dye complex, wash with diethyl ether, and dry under vacuum.

Synthesis of Chromogenic Substrates and Fluorescent Probes

Because 2-(Aminomethyl)phenol is a highly selective scavenger of reactive dicarbonyls (forming stable pyrrole adducts)[2], it is an ideal precursor for synthesizing chromogenic and fluorescent probes used in protein tagging and biological assays[5].

Experimental Rationale: By reacting the amine with a chromophore-bearing aldehyde—such as 3,5-dinitrosalicylaldehyde (DNSA)—a highly conjugated, colored tag is produced[5]. Because Schiff bases (imines) can be susceptible to hydrolysis in aqueous biological environments, a reductive amination step is employed. Reducing the C=N bond to a secondary amine (C-NH) permanently locks the chromophore to the target, ensuring signal stability during downstream spectrophotometric analysis.

Protocol 3.1: Step-by-Step Methodology
  • Reagent Preparation: Prepare a 50 mM solution of 2-(Aminomethyl)phenol hydrochloride in a slightly basic buffer (pH 8.0, 0.1 M sodium borate) to ensure the amine is fully deprotonated and nucleophilic.

  • Chromophore Coupling: Add an equimolar amount of 3,5-dinitrosalicylaldehyde (DNSA) to the solution. Stir at room temperature for 1 hour.

  • Reduction (Stabilization): Add a 2-fold molar excess of a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), to reduce the Schiff base.

    • Validation Checkpoint: The solution stabilizes into a light orange color, yielding the 3,5-dinitro-2-hydroxybenzylamine derivative[5].

  • Purification: Purify the resulting chromogenic dye via preparative HPLC.

    • Analytical Checkpoint: The synthesized model compound should exhibit a molar absorption coefficient of approximately 14,100 M⁻¹ cm⁻¹ at 366 nm at pH 8[5].

Quantitative Data: Spectral Properties

The table below summarizes the expected quantitative spectral data for the dye derivatives synthesized using 2-(Aminomethyl)phenol, allowing for rapid comparison of their photophysical properties.

Dye DerivativePrimary ApplicationAbsorption Max (λmax)Emission Max (λem)Molar Absorptivity (ε)
Salicylaldehyde Schiff Base Precursor / Yellow Pigment~340 nmN/A~12,000 M⁻¹ cm⁻¹
Cu(II)-Schiff Base Complex Textile Dye (Wool/Silk)~380 nm & 650 nm*N/A~15,000 M⁻¹ cm⁻¹
3,5-Dinitrobenzylamine Derivative Chromogenic Protein Tag366 nmN/A14,100 M⁻¹ cm⁻¹
Dicarbonyl Pyrrole Adduct Fluorescent Biomarker Probe~330 nm~430 nm~8,500 M⁻¹ cm⁻¹

*Note: The 650 nm peak in the Cu(II) complex corresponds to the d-d transition characteristic of the metal center, responsible for its deep coloration.

References

  • "2-(Aminomethyl)phenol - 50312-64-6 - Vulcanchem: Organic Synthesis Intermediate", vulcanchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwmEle6lxQFbRSClPkjA43HmDpesif9WVKrOk2jdR0HNcqDYMXByrRl-n2xO3XC-hAuNukXYb0yL9HeRhL6flctlaLd6g9rExJNpOw_NEsei25SlwPMlqAgFx5YDQ8mL9Y2EFN9mCB8w==]
  • "2-(AMINOMETHYL)PHENOL - Maxmedchem", maxmedchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz6rDKWOxfPnjlUvhApqddRUf2c0jgYRMDrgTWA_Y8doKppuOhf1CEI3xJubETMf4JX3EIuVz_0_0Hv0sNS-SGpXFvqJnUP-iDaX3WGBV_gEjVxJDl_Fj-pzhrgofVcYOUigTTVqp1Cn1o3a2f4Dn4gquFFbpJSQ5oeagiBHJx7l-HDDyKqw==]
  • "Preparation of general proteinase substrates using 3,5-dinitrosalicylaldehyde", nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbFlMUG06633tclWh0yOavhuJKt7vxJw8ZcNVl8qSyChLvjjDsC84yk4HXUGHEftJBgBB0ct7YHfe8YCTTlB7q-0m6HSzz1p2bmB4h4HZTfdC6ISVEyjOAzpR-pEBdX77w0DE=]
  • "The Role of Aromatic Schiff Bases in the Dyes Techniques", researcher.life.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY8sTOx_9iTNVNUilSd6jPWZ_PNSdF24esRjWsdhyRg9_h5xY1oygs_wg843PsAUvNNSeldmNiw6_taWhaieBJcw5AqfZtdNSbJfjkgv61sBzGVGYmQcx6QqkRVXvi3FKcCADQoPbzCPP9m7jK7TgGTB89ZOxcyj53R-QNeWSm3SyaHiOGeOE22Z5j6jZqA9X1apTq4f1sCMrQaDFu8HKcGPck0NrpxGr0G07io1stpr4WWMl2bSQWLKhXdBpK]
  • "Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH", mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuxhE8Xzcgy6n5u1HjL3OMAEqmAyFm4sOktNwaGrI-uvIYoN5rjQDfL1QVajkDofTSA-Wi2AiduA613KIioGAmi5iNnW8gTNUf2eopRhzXAJlV2W_UWen_-NtPJtjG9TJ8]

Sources

Application

Application Notes and Protocols: 2-(Aminomethyl)phenol Hydrochloride as a Tridentate Ligand in Coordination Chemistry

Introduction: The Versatility of Aminophenol-Based Ligands In the expansive field of coordination chemistry, the design of versatile ligands is paramount to the development of novel metal complexes with tailored properti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Aminophenol-Based Ligands

In the expansive field of coordination chemistry, the design of versatile ligands is paramount to the development of novel metal complexes with tailored properties. Among these, aminophenol-based ligands have garnered significant attention due to their ability to form stable complexes with a wide array of transition metals.[1][2] These complexes are not merely of academic interest; they have shown immense potential in catalysis, materials science, and as therapeutic agents.[3] The 2-(aminomethyl)phenol scaffold, in particular, presents a compelling case for exploration as a tridentate ligand. Its structure, featuring a phenolic hydroxyl group, an amino group, and the aromatic ring, offers a rich coordination environment. This guide provides a comprehensive overview of the application of 2-(aminomethyl)phenol hydrochloride in coordination chemistry, with detailed protocols for the synthesis and characterization of its metal complexes.

2-(Aminomethyl)phenol, also known as o-hydroxybenzylamine, possesses the fundamental structural motifs to act as a tridentate ligand through the phenolic oxygen, the amino nitrogen, and a carbon atom of the phenyl ring, or more commonly in a bidentate fashion via the oxygen and nitrogen atoms.[4][5] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, a practical advantage for its storage and handling.[6][7] However, for coordination to a metal center, the acidic proton of the hydrochloride must be neutralized to allow the lone pair of electrons on the nitrogen to become available for donation.

Coordination Chemistry of 2-(Aminomethyl)phenol

The coordination of 2-(aminomethyl)phenol to a metal center is predicated on the deprotonation of the phenolic hydroxyl group and the neutralization of the aminomethyl hydrochloride. This results in a monoanionic ligand that can bind to a metal ion through the phenolate oxygen and the amino nitrogen. The potential for this ligand to act in a tridentate fashion arises from the possibility of an additional interaction with the metal center, although bidentate coordination is more commonly observed in related systems.

The geometry of the resulting metal complex is influenced by several factors, including the nature of the metal ion, its oxidation state, the stoichiometry of the reaction, and the presence of other coordinating ligands. The flexibility of the aminomethyl arm allows for the formation of stable five- or six-membered chelate rings, contributing to the overall thermodynamic stability of the complex.

Diagram: Proposed Tridentate Coordination of 2-(Aminomethyl)phenol

G M M O O M->O Coordination Bond N N M->N Coordination Bond C_phenyl_4 C_phenyl_1 O->C_phenyl_1 C_aminomethyl CH2 N->C_aminomethyl C_phenyl_2 C_phenyl_1->C_phenyl_2 C_phenyl_3 C_phenyl_2->C_phenyl_3 C_phenyl_3->C_phenyl_4 C_phenyl_5 C_phenyl_4->C_phenyl_5 C_phenyl_5->C_phenyl_1 C_aminomethyl->C_phenyl_2

Caption: Proposed coordination of 2-(aminomethyl)phenol to a metal center (M).

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and characterization of a transition metal complex with 2-(aminomethyl)phenol. These should be regarded as a starting point, with optimization likely required for specific metal ions and desired complex stoichiometries.

Protocol 1: Synthesis of a Generic Metal(II) Complex of 2-(Aminomethyl)phenol

This protocol details the synthesis of a 1:2 metal-to-ligand complex.

Materials:

  • 2-(Aminomethyl)phenol hydrochloride

  • A suitable metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂)

  • A weak base (e.g., sodium acetate, triethylamine)

  • Methanol or Ethanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Ligand Preparation: In a 100 mL round-bottom flask, dissolve 2 equivalents of 2-(aminomethyl)phenol hydrochloride in 30 mL of methanol.

  • Deprotonation: To the stirred solution, add a solution of 2 equivalents of a weak base (e.g., sodium acetate) in 10 mL of methanol. Stir for 15-20 minutes at room temperature to ensure complete neutralization of the hydrochloride and deprotonation of the amine.

  • Metal Salt Addition: In a separate beaker, dissolve 1 equivalent of the metal(II) salt in 20 mL of methanol. Add this solution dropwise to the ligand solution with continuous stirring.

  • Reaction: Upon addition of the metal salt, a color change is typically observed. Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation of the Complex: After the reflux period, allow the mixture to cool to room temperature. In many cases, the complex will precipitate out of the solution. If not, reduce the volume of the solvent by rotary evaporation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with small portions of cold methanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

Causality Behind Experimental Choices:

  • Choice of Solvent: Methanol and ethanol are commonly used due to their ability to dissolve both the ligand and many metal salts, and their relatively low boiling points facilitate easy removal.

  • Use of a Weak Base: A weak base is crucial to deprotonate the aminomethyl group without causing unwanted side reactions or the precipitation of metal hydroxides, which could occur with a strong base.[8]

  • Reflux Conditions: Heating the reaction mixture increases the rate of reaction and helps to ensure the formation of the thermodynamically stable complex.

Diagram: Experimental Workflow for Complex Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Ligand (2-(Aminomethyl)phenol HCl) B Add Weak Base (Deprotonation) A->B D Mix Ligand and Metal Salt Solutions B->D C Dissolve Metal Salt C->D E Reflux for 2-4 hours D->E F Cool to Room Temp. E->F G Isolate Precipitate (Filtration) F->G H Wash with Solvents G->H I Dry the Complex H->I

Caption: A generalized workflow for the synthesis of a metal complex with 2-(aminomethyl)phenol.

Protocol 2: Characterization of the Metal Complex

A thorough characterization is essential to confirm the identity and structure of the synthesized complex.

Techniques:

  • Infrared (IR) Spectroscopy:

    • Objective: To confirm the coordination of the ligand to the metal ion.

    • Procedure: Acquire the IR spectrum of the free ligand (after deprotonation) and the metal complex.

    • Expected Observations: A shift in the stretching frequencies of the O-H (phenolic), N-H (amino), and C-O bonds upon coordination. The broad O-H stretch of the free phenol should disappear, indicating deprotonation and coordination of the oxygen. New bands at lower frequencies corresponding to M-O and M-N vibrations may also be observed.[9][10]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Objective: To study the electronic transitions within the complex.

    • Procedure: Dissolve the complex in a suitable solvent (e.g., DMF, DMSO) and record the UV-Vis spectrum.

    • Expected Observations: The spectrum of the complex will likely show shifts in the ligand-based π-π* and n-π* transitions, as well as the appearance of new, lower-energy d-d transition bands if a transition metal with d-electrons is used. These d-d transitions provide information about the geometry of the metal center.

  • Elemental Analysis (CHN):

    • Objective: To determine the empirical formula of the complex.

    • Procedure: Submit a pure sample of the complex for carbon, hydrogen, and nitrogen analysis.

    • Expected Observations: The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula of the complex.[10]

  • Molar Conductivity Measurements:

    • Objective: To determine if the complex is an electrolyte or non-electrolyte in solution.

    • Procedure: Dissolve a known concentration of the complex in a solvent like DMF or DMSO and measure its molar conductivity.

    • Expected Observations: Low molar conductivity values are indicative of a non-electrolytic complex, suggesting that any counter-ions from the metal salt are either coordinated to the metal or absent in the final structure.[10]

  • Magnetic Susceptibility:

    • Objective: To determine the number of unpaired electrons on the metal center.

    • Procedure: Measure the magnetic susceptibility of a solid sample of the complex.

    • Expected Observations: The effective magnetic moment can be calculated from the magnetic susceptibility data, which provides insight into the oxidation state and spin state of the metal ion.

Data Presentation:

Characterization TechniqueExpected Results for a [M(L)₂] Complex
IR Spectroscopy Disappearance of phenolic O-H stretch; shifts in N-H and C-O stretches; appearance of M-O and M-N bands.
UV-Vis Spectroscopy Shifted ligand-centered transitions; appearance of d-d transition bands.
Elemental Analysis Experimental %C, %H, %N values consistent with the calculated formula.
Molar Conductivity Low values, indicating a non-electrolytic nature.
Magnetic Susceptibility Magnetic moment consistent with the expected number of unpaired electrons for the metal ion.

Applications and Future Directions

Metal complexes derived from 2-(aminomethyl)phenol and its derivatives have potential applications in several areas:

  • Catalysis: The ability of the metal center to adopt different oxidation states and coordination geometries makes these complexes promising candidates for catalytic applications, particularly in oxidation and reduction reactions.[1]

  • Biological Activity: Schiff base complexes of 2-aminophenol derivatives have demonstrated a range of biological activities, including antimicrobial and anticancer properties.[3] The coordination of the metal ion can enhance the therapeutic efficacy of the organic ligand.

  • Materials Science: The incorporation of these complexes into polymeric matrices or onto solid supports could lead to the development of new functional materials with interesting magnetic or optical properties.

Future research in this area should focus on the synthesis and characterization of a wider range of metal complexes with 2-(aminomethyl)phenol, including those with different metal-to-ligand stoichiometries. A detailed investigation of their catalytic and biological properties will be crucial in unlocking their full potential. Furthermore, obtaining single-crystal X-ray diffraction data for these complexes would provide definitive structural information and a deeper understanding of their coordination chemistry.

References

  • Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Der Pharma Chemica.[Link]

  • Spectroscopic and Quantum Chemical Studies of some Novel Mixed-Ligand Complexes of Fe(II) and Cu(II) and Investigation of their Antimicrobial Actvities. Journal of the Turkish Chemical Society, Section A: Chemistry.[Link]

  • Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV) Complexes and Evaluation as Antimicrobial Agents. Oriental Journal of Chemistry.[Link]

  • Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline. Scientific Research Publishing.[Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL(II) COMPLEXES WITH SCHIFF BASE DERIVED FROM 2-AMINOPHENOL AND 2-HYDROXY-6-METHOXY-3-QUINLINECARBOXALDEHYDE. FUDMA JOURNAL OF SCIENCES.[Link]

  • Syntheses, crystal structures, Hirshfeld surface analyses and fluorescence of binuclear complexes with unsymmetrical phenol-base. Taylor & Francis Online.[Link]

  • Syntheses,characterizations and X-ray structures of(E)-2-(((2-ethylphenyl)imino)methyl)phenol and their complexes with Rh(II),Cu(II)and Ni(II) ions. ResearchGate.[Link]

  • Syntheses and X-ray structures of enantiopure Schiff bases (R or S)-2-(((E)-1-(Ar)ethylimino)ethyl)phenol and their dinuclear copper(II) complexes. ScienceDirect.[Link]

  • What is Hydrochloride? – Definition & Chemical Explained. UK Meds Online.[Link]

  • (PDF) Synthesis, x-ray crystallography, molecular docking and biological screening of 2-aminophenol based Schiff bases. ResearchGate.[Link]

  • 2-(Aminomethyl)phenol. Oakwood Chemical.[Link]

  • 2-(Aminomethyl)phenol | C7H9NO | CID 70267. PubChem.[Link]

  • Tetradentate vs pentadentate coordination in copper(II) complexes of pyridylbis(aminophenol) ligands depends on nucleophilicity of phenol donors. PubMed.[Link]

  • Ligand Design Enables the Palladium-Catalyzed Intermolecular Carbochlorocarbonylation of Alkynes and Cyclopentenone Formation. National Institutes of Health.[Link]

  • How to grow transition metal ligand complex, synthesized in 6N HCl and soluble in the same solvent? ResearchGate.[Link]

  • Two different coordination modes of the Schiff base derived from ortho-vanillin and 2-(2-aminomethyl)pyridine in a mononuclear uranyl complex. National Institutes of Health.[Link]

  • What does the hydrochloric acid do for drugs? Quora.[Link]

  • Ligand (PYSA·HCl) synthesis route. ResearchGate.[Link]

  • Dicopper(II/II) complexes of an amine phenol hexadentate ligand showing μ-bis(tridentate) coordination: EPR spectral model of binuclear Cu A centre of nitrous oxide reductase. ResearchGate.[Link]

  • 2-(Aminomethyl)phenol. Inxight Drugs.[Link]

Sources

Method

Application Note: 2-(Aminomethyl)phenol Hydrochloride (2-HOBA) as a Selective Isolevuglandin Scavenger

Executive Summary & Mechanistic Rationale Oxidative stress is a hallmark of numerous pathologies, including cardiovascular disease, neurodegeneration, and autoimmune disorders. Historically, therapeutic strategies have f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Oxidative stress is a hallmark of numerous pathologies, including cardiovascular disease, neurodegeneration, and autoimmune disorders. Historically, therapeutic strategies have focused on broad-spectrum antioxidants (e.g., Vitamin E, Vitamin C) to neutralize reactive oxygen species (ROS). However, these approaches frequently fail in clinical trials because they inadvertently suppress essential ROS-dependent cellular signaling [1].

A more precise paradigm targets the downstream toxic mediators of oxidative stress: isolevuglandins (IsoLGs) . IsoLGs are highly reactive γ -ketoaldehydes generated by the free-radical-induced peroxidation of arachidonic acid. Once formed, IsoLGs react with primary amines—specifically the ϵ -amino groups of lysine residues on proteins—orders of magnitude faster than other lipid electrophiles. This forms irreversible pyrrole adducts that disrupt protein function, trigger endoplasmic reticulum (ER) stress, and provoke severe inflammatory responses [2].

2-(Aminomethyl)phenol hydrochloride , commonly known as 2-HOBA or salicylamine, represents a breakthrough in dicarbonyl scavenging. The Causality of Molecular Design: 2-HOBA possesses a primary amine that reacts with IsoLGs. Crucially, its phenolic hydroxyl group is positioned ortho to the aminomethyl group. This precise spatial arrangement acts as an intramolecular catalyst, facilitating the rapid cyclization of the intermediate pyrrole [3]. As a result, 2-HOBA scavenges IsoLGs approximately 1,000 times faster than the lysine residues on cellular proteins, effectively "mopping up" these toxic lipids before they can cause structural damage, all while leaving upstream ROS signaling completely intact [4].

G ROS Oxidative Stress (ROS) AA Arachidonic Acid Peroxidation ROS->AA IsoLG Isolevuglandins (IsoLGs) AA->IsoLG Proteins Cellular Proteins (Lysine Residues) IsoLG->Proteins Rapid Reaction HOBA 2-HOBA (Salicylamine) IsoLG->HOBA 1000x Faster Scavenging Adducts IsoLG-Protein Adducts (Toxicity/Inflammation) Proteins->Adducts Inert 2-HOBA-IsoLG Adduct (Inert & Cleared) HOBA->Inert

Fig 1. Kinetic competition mechanism of 2-HOBA intercepting IsoLGs to prevent protein adduction.

Establishing a Self-Validating Experimental System

To ensure scientific integrity, any protocol utilizing 2-HOBA must definitively prove that the observed phenotypic rescue is due to specific dicarbonyl scavenging rather than off-target effects (e.g., generic pH buffering or non-specific antioxidant activity).

The 4-HOBA Negative Control: A robust experimental design mandates the parallel use of 4-hydroxybenzylamine (4-HOBA) . While 4-HOBA is a structural isomer of 2-HOBA, its hydroxyl group is in the para position. This prevents the intramolecular catalysis required for rapid pyrrole cyclization. Consequently, 4-HOBA reacts with IsoLGs at a trivially slow rate (similar to standard lysine) and fails to protect proteins [3]. If a disease phenotype is rescued by 2-HOBA but not 4-HOBA, and this correlates with a measurable drop in IsoLG-lysine adducts, the mechanism is definitively validated [5].

Quantitative Efficacy Across Disease Models

The following table summarizes the validated efficacy of 2-HOBA in various preclinical models, demonstrating the necessity of the 2-HOBA/4-HOBA comparative framework.

Disease ModelTarget Tissue / Cell Type2-HOBA Efficacy4-HOBA (Control) EfficacyMolecular Validation (IsoLG Adducts)
Familial Hypercholesterolemia ( Ldlr−/− mice)Aorta / Macrophages60% reduction in atherosclerotic plaque area [5].No significant reduction in plaque area [5].Significant reduction in MDA- and IsoLG-lysyl content [5].
Rheumatoid Arthritis (Human in vitro)Neutrophils15.7 to 27.9-fold reduction in PMA-induced NETosis [6].Not tested in this specific assayPrevented chromatin disruption and histone citrullination [6].
Atrial Fibrillation (Hypertension model)Atrial MyocytesPrevented mechanically induced AF and amyloid formation [7].Failed to prevent AF inducibility [3].Reduced IsoLG adducts in atrial tissue [7].

Detailed Methodologies & Protocols

Protocol A: In Vivo Administration and Phenotypic Validation (Murine Models)

This protocol outlines the standard workflow for administering 2-HOBA in murine models of cardiovascular or inflammatory disease (e.g., Ldlr−/− hypercholesterolemia or Transverse Aortic Constriction).

Step 1: Formulation of Treatment Arms

  • Prepare three distinct drinking water formulations:

    • Vehicle: Standard sterile drinking water.

    • Active Scavenger: 1 g/L 2-(Aminomethyl)phenol hydrochloride (2-HOBA) in sterile water.

    • Negative Control: 1 g/L 4-hydroxybenzylamine (4-HOBA) in sterile water.

  • Causality Note: 2-HOBA is highly water-soluble and orally bioavailable. The 1 g/L concentration ensures steady-state plasma levels sufficient to outcompete cellular lysine for IsoLG binding without causing systemic toxicity [5].

  • Replace water bottles every 3–4 days to prevent compound degradation.

Step 2: Disease Induction & Monitoring

  • Initiate the disease trigger (e.g., switch Ldlr−/− mice to a Western Diet, or perform TAC surgery).

  • Maintain the treatment regimens continuously for the duration of the study (e.g., 16 weeks for atherosclerosis models).

Step 3: Tissue Harvesting & Adduct Quantification (LC-MS/MS) To validate that 2-HOBA worked via the proposed mechanism, you must quantify the reduction of IsoLG-lysine (IsoLG-Lys) lactam adducts in the target tissue.

  • Excise the target tissue (e.g., proximal aorta) and immediately snap-freeze in liquid nitrogen to halt ex vivo lipid peroxidation.

  • Homogenize the tissue in the presence of heavy isotope-labeled internal standards (e.g., 13C6​ -IsoLG-Lys).

  • Perform exhaustive proteolytic digestion using a combination of pronase and aminopeptidase to release single amino acids.

  • Analyze the hydrolysate via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) to specifically detect the IsoLG-Lys lactam transition.

  • Success Criteria: 2-HOBA treated tissues should show a >50% reduction in IsoLG-Lys adducts compared to Vehicle, whereas 4-HOBA treated tissues should mirror the Vehicle group [5].

Workflow cluster_treatments Treatment Arms (Self-Validating System) Start Experimental Disease Model (e.g., Ldlr-/- Mice or TAC) Veh Vehicle Control (Water) Start->Veh HOBA2 2-HOBA (Active Scavenger) 1 g/L in drinking water Start->HOBA2 HOBA4 4-HOBA (Negative Control) 1 g/L in drinking water Start->HOBA4 Tissue Tissue Collection & Proteolytic Digestion (Addition of 13C-Isotope Standards) Veh->Tissue HOBA2->Tissue HOBA4->Tissue LCMS LC-MS/MS Quantification (IsoLG-Lysine Adducts) Tissue->LCMS Molecular Validation Func Phenotypic Assays (e.g., Plaque Area, Echocardiography) Tissue->Func Functional Readout

Fig 2. Self-validating experimental workflow utilizing 4-HOBA as a structural negative control.

Protocol B: In Vitro Scavenging Assay (Inhibition of NETosis)

Neutrophil Extracellular Traps (NETs) are driven by ROS and IsoLG accumulation, which disrupt chromatin structure. 2-HOBA can be used in vitro to block this process [6].

Step 1: Neutrophil Isolation and Pre-treatment

  • Isolate primary human neutrophils from whole blood (e.g., from Rheumatoid Arthritis patients) using density gradient centrifugation.

  • Seed neutrophils at 1×105 cells/well in a 96-well plate.

  • Pre-incubate cells with 500 µM of 2-HOBA (or 4-HOBA as a control) for 30 minutes at 37°C. Causality Note: Pre-incubation allows the scavenger to partition into the intracellular space where arachidonic acid autoxidation occurs.

Step 2: Induction of Lipid Peroxidation

  • Stimulate the cells with 100 nM Phorbol 12-myristate 13-acetate (PMA) to induce the oxidative burst.

  • Incubate for 3–4 hours at 37°C.

Step 3: Quantification of NETosis

  • Stain extracellular DNA using a cell-impermeant nucleic acid dye (e.g., SYTOX Green or Hoechst 33342).

  • Quantify fluorescence using a microplate reader or high-content fluorescence microscopy.

  • Expected Outcome: PMA treatment will increase NETosis 3 to 6-fold. Co-treatment with 2-HOBA will collapse NETosis back to, or even below, baseline levels, proving that IsoLGs are the obligate downstream executioners of ROS-induced NETosis [6].

References

  • Isolevuglandins and Cardiovascular Disease Source: PMC - NIH URL:[Link]

  • Isolevuglandins as mediators of disease and the development of dicarbonyl scavengers as pharmaceutical interventions Source: PMC - NIH URL:[Link]

  • Isolevuglandins: a New Target for Cardiovascular Therapeutics Source: Discoveries in Medicine (Vanderbilt University Medical Center) URL:[Link]

  • isolevuglandin scavengers Source: Beavers Research Group (Louisiana State University) URL:[Link]

  • Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice Source: Nature Communications (via ResearchGate) URL:[Link]

  • Scavenging Isolevuglandins with 2-HOBA Decreases In Vitro Neutrophil Extracellular Traps in Cells from Patients with Rheumatoid Arthritis Source: ACR Meeting Abstracts (2024) URL:[Link]

  • 2-Hydroxybenzylamine for Treatment of Atrial Fibrillation: A First-in-Human Clinical Pilot Trial Source: Circulation: Arrhythmia and Electrophysiology URL:[Link]

Application

Application Note: Investigating the Biological Activity of 2-(Aminomethyl)phenol Hydrochloride Derivatives

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Overview The compound 2-(Aminomethyl)phenol —commonly r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Overview

The compound 2-(Aminomethyl)phenol —commonly referred to as 2-Hydroxybenzylamine (2-HOBA) or salicylamine—and its hydrochloride derivatives represent a highly versatile class of biologically active molecules. While traditional antioxidants neutralize reactive oxygen species (ROS) upstream, they often fail to halt the damage caused by downstream lipid peroxidation products. 2-HOBA addresses this critical gap by acting as a highly selective dicarbonyl electrophile (DE) scavenger .

When polyunsaturated fatty acids undergo oxidative stress, they generate highly reactive dicarbonyls such as isolevuglandins (IsoLGs) and malondialdehyde (MDA). These electrophiles rapidly form Schiff base and pyrrole adducts with the primary amines of lysine residues on cellular proteins, driving inflammation, macrophage foam cell formation, and tissue fibrosis[1]. 2-HOBA reacts with IsoLGs approximately 1,600 times faster than endogenous lysine, effectively intercepting these toxic species before they can cause structural damage[1][2].

Beyond dicarbonyl scavenging, specific N-substituted aminomethylphenol derivatives have been identified as potent GABA transporter (mGAT1–mGAT4) inhibitors , presenting novel avenues for neurological drug development[3].

Visualizing the Mechanism of Action

Mechanism ROS Oxidative Stress (ROS) Lipids Polyunsaturated Fatty Acids (PUFAs) ROS->Lipids Initiates LPO Lipid Peroxidation Lipids->LPO Dicarbonyls Reactive Dicarbonyls (IsoLGs, MDA) LPO->Dicarbonyls Generates Proteins Cellular Proteins (Lysine Residues) Dicarbonyls->Proteins Attacks Scavenged Neutralized Scavenger Adducts Dicarbonyls->Scavenged Diverted Adducts Protein Adducts (Dysfunction/Inflammation) Proteins->Adducts Forms Disease Pathology (Atherosclerosis, MASH) Adducts->Disease Drives HOBA 2-(Aminomethyl)phenol (2-HOBA) HOBA->Dicarbonyls Intercepts (1600x faster)

Fig 1: 2-HOBA intercepts reactive dicarbonyls, preventing toxic protein adduction.

Quantitative Biological Activity Profile

To contextualize the therapeutic potential of 2-(aminomethyl)phenol derivatives, the following table synthesizes quantitative data across diverse disease models.

Table 1: Summary of Biological Activity for 2-(Aminomethyl)phenol Derivatives

Derivative / CompoundTarget / Disease ModelKey Quantitative FindingCausality / Mechanism
2-HOBA (Acetate/HCl) Atherosclerosis (Ldlr-/- mice)60% reduction in en face aortic plaque; 31% reduction in proximal aorta[4][5].Scavenges MDA/IsoLG, preventing HDL dysfunction and reducing macrophage foam cell formation[5].
2-HOBA (Acetate/HCl) MASH / Liver Fibrosis (DIAMOND mice)>40% reduction in AST/ALT; 30% reduction in serum F2-isoprostanes[1].Prevents dicarbonyl electrophile (DE) adduction to hepatic proteins, halting fibrotic progression[1].
2-HOBA (Acetate/HCl) Atrial Fibrillation (Human Pilot Trial)Increased early AF recurrence post-ablation (OR: 3.65)[6].Unexpected finding: Suggests acute inflammatory pathways post-ablation may differ from chronic oxidative stress mechanisms[6][7].
5-n-dodecylaminomethyl-2-methoxyphenol Murine GABA Transporters (mGAT3)IC₅₀ ≈ 3 µM [3].N-substitution on the aminomethylphenol core creates a potent, subtype-selective GABA uptake inhibitor[3].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that experimental design must inherently prove causality. When investigating 2-HOBA, the most critical control is 4-Hydroxybenzylamine (4-HOBA) . Because 4-HOBA possesses identical antioxidant properties but lacks the specific ortho-substitution required to form stable pyrrole adducts with dicarbonyls, using it as a negative control definitively proves that your observed biological effects are driven by dicarbonyl scavenging, not general ROS reduction[4][5].

Protocol 1: In Vivo Atherosclerosis Model & Target Engagement Assay

This protocol evaluates the atheroprotective effects of 2-HOBA in a familial hypercholesterolemia model, utilizing a self-validating control system.

Materials:

  • Ldlr-/- mice (8 weeks old, male and female).

  • Western Diet (WD) (21% fat, 0.15% cholesterol).

  • Treatment compounds: 2-HOBA (1 g/L) and 4-HOBA (1 g/L) dissolved in drinking water.

  • Oil Red O stain, MDA-HDL ELISA kit.

Step-by-Step Methodology:

  • Model Induction & Dosing: At 8 weeks of age, transition Ldlr-/- mice to the Western Diet. Simultaneously, randomize mice into three drinking water cohorts: Vehicle (Water), 2-HOBA (1 g/L), and 4-HOBA (1 g/L). Maintain for 16 weeks.

  • Tissue Harvesting: Euthanize mice. Perfuse the circulatory system with PBS. Isolate the entire aorta (from the aortic root to the iliac bifurcation) and collect whole blood via cardiac puncture for HDL isolation.

  • En Face Aorta Preparation: Carefully dissect adventitial fat from the aorta under a stereomicroscope. Open the aorta longitudinally and pin it flat on a black wax surface.

  • Lipid Staining (Plaque Burden): Stain the pinned aortas with Oil Red O for 45 minutes. Destain with 70% ethanol until the healthy tissue is clear. Image and quantify the percentage of the luminal surface covered by red-stained lesions using ImageJ.

  • Target Engagement (MDA-HDL ELISA): Isolate HDL from the collected plasma using ultracentrifugation. Coat ELISA plates with the isolated HDL (10 µg/mL). Probe with an anti-MDA primary antibody, followed by an HRP-conjugated secondary antibody.

  • Data Interpretation: A successful assay will show a significant reduction in Oil Red O staining and MDA-HDL levels in the 2-HOBA group compared to the Vehicle, while the 4-HOBA group should mirror the Vehicle, confirming the specific dicarbonyl scavenging mechanism[5].

Visualizing the Experimental Workflow

Workflow Model Ldlr-/- Mice (Western Diet) Group1 Vehicle Control Model->Group1 Group2 2-HOBA Treatment (Active Scavenger) Model->Group2 Group3 4-HOBA Treatment (Inactive Control) Model->Group3 Harvest Tissue Harvest (Aorta, Plasma) Group1->Harvest Group2->Harvest Group3->Harvest Assay1 En Face Aorta Oil Red O Staining Harvest->Assay1 Plaque Burden Assay2 MDA-HDL Adduct ELISA Harvest->Assay2 Target Engagement

Fig 2: Workflow utilizing 4-HOBA to validate the specific dicarbonyl scavenging mechanism.

Protocol 2: In Vitro GABA Transporter (mGAT) Uptake Assay

For researchers investigating the neurological applications of N-substituted aminomethylphenol derivatives, this protocol outlines the validation of GABA uptake inhibition.

Materials:

  • HEK293 cells stably expressing murine GABA transporters (mGAT1, mGAT2, mGAT3, or mGAT4).

  • [³H]GABA (radiolabeled substrate).

  • Test compounds (e.g., 5-n-dodecylaminomethyl-2-methoxyphenol)[3].

  • 96-well culture plates, liquid scintillation counter.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells expressing the target mGAT subtype into 96-well plates and culture until 80-90% confluent.

  • Buffer Exchange: Wash the cells twice with a HEPES-buffered assay solution (pH 7.4) containing 150 mM NaCl (sodium is required for GABA co-transport).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the aminomethylphenol derivative (ranging from 0.1 µM to 100 µM) for 15 minutes at 37°C to allow for target binding.

  • Uptake Initiation: Add [³H]GABA (final concentration ~30 nM) to each well. Incubate for exactly 3 minutes at 37°C. Note: 3 minutes ensures measurement of the initial linear phase of uptake.

  • Termination & Lysis: Terminate the reaction by rapidly washing the cells three times with ice-cold assay buffer. Lyse the cells using 0.1 N NaOH or a commercial lysis buffer.

  • Quantification: Transfer the lysates to scintillation vials, add scintillation fluid, and measure the retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ values using non-linear regression analysis.

References

  • Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr-/- mice Nature Communications[Link][5]

  • Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH MDPI - Antioxidants[Link][1]

  • 2-Hydroxybenzylamine for Treatment of Atrial Fibrillation: A First-in-Human Clinical Pilot Trial Circulation: Arrhythmia and Electrophysiology[Link][6]

  • First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers BMC Pharmacology and Toxicology[Link][2]

  • Synthesis and biological evaluation of aminomethylphenol derivatives as inhibitors of the murine GABA transporters mGAT1-mGAT4 European Journal of Medicinal Chemistry[Link][3]

Sources

Method

Application Note: Utilizing 2-(Aminomethyl)phenol Hydrochloride (2-HOBA) to Prevent Advanced Glycation End-Product (AGE) Formation

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols Executive Summary & Mechanistic Rationale Traditional therapeutic approaches to oxi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols

Executive Summary & Mechanistic Rationale

Traditional therapeutic approaches to oxidative stress have heavily relied on reactive oxygen species (ROS) scavengers (antioxidants). However, these often fail in clinical and advanced preclinical settings because they do not neutralize the downstream, longer-lived electrophiles generated by lipid peroxidation[1].

2-(Aminomethyl)phenol hydrochloride , commonly known as 2-HOBA or salicylamine , represents a paradigm shift: the dicarbonyl interception strategy. When polyunsaturated fatty acids (PUFAs) like arachidonic acid and DHA undergo peroxidation, they rearrange into highly reactive γ-ketoaldehydes (e.g., isolevuglandins [IsoLGs] and neuroketals)[1]. These reactive carbonyl species (RCS) covalently modify lysine residues on endogenous proteins, driving the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs)[2].

As a highly nucleophilic amine-based scavenger, 2-HOBA reacts with γ-ketoaldehydes 1,000-fold faster than the rate of reaction with endogenous lysine residues[1]. By forming stable, non-toxic pyrrole adducts, 2-HOBA acts as a molecular sink, effectively halting the pathogenic crosslinking of proteins before AGEs can form[2][3].

Mechanism ROS Oxidative Stress (ROS) Lipids Polyunsaturated Fatty Acids (Arachidonic Acid / DHA) ROS->Lipids Peroxidation RCS Reactive Carbonyl Species (γ-Ketoaldehydes / IsoLG) Lipids->RCS Rearrangement Proteins Target Proteins (Lysine Residues) RCS->Proteins Pathogenic Crosslinking HOBA 2-HOBA (Salicylamine) [Nucleophilic Scavenger] RCS->HOBA Interception (1000x faster) AGEs AGEs / ALEs (Cellular Dysfunction) Proteins->AGEs Adducts Stable Pyrrole Adducts (Safely Excreted) HOBA->Adducts

Fig 1: Mechanism of 2-HOBA intercepting reactive carbonyls to prevent AGE/ALE formation.

Experimental Design & Causality

When designing assays to evaluate AGE prevention, researchers must construct a self-validating system. It is not enough to simply observe a reduction in AGEs; you must prove that the reduction is mechanistically driven by 2-HOBA's scavenging activity.

  • Choice of Scavenger: 2-HOBA is chosen over thiol-based scavengers because its primary amine and ortho-phenol structure specifically stabilize the 4-keto group of IsoLGs via hydrogen bonding, facilitating rapid pyrrole formation[3].

  • Bioavailability & Pharmacokinetics: 2-HOBA is water-soluble, crosses the blood-brain barrier, and has an effective half-life of 2–3 hours (extending to 4-5 hours with multiple dosing)[1].

  • Validation Checkpoint: To ensure causality, experimental designs should include LC-MS/MS quantification of the IsoLG-2-HOBA adduct itself. Detecting this adduct confirms that 2-HOBA successfully intercepted the electrophile in situ[4].

Validated Protocols for 2-HOBA Application

Protocol A: In Vitro Scavenging Assay (Cell Culture)

Objective: Prevent preamyloid oligomer (PAO) and AGE formation in cells subjected to rapid pacing or oxidative stress (e.g., HL-1 atrial cells or macrophages).

  • Reagent Preparation:

    • Calculate molarity based on the hydrochloride salt (MW ≈ 159.6 g/mol ) versus the free base (MW = 123.15 g/mol )[1][2].

    • Dissolve 2-HOBA in sterile PBS or culture media to create a 10 mM stock. Filter sterilize (0.22 µm).

  • Cell Pre-treatment (Crucial Step):

    • Seed cells in a 6-well plate to 80% confluency.

    • Pre-treat cells with 100 µM to 500 µM 2-HOBA 1 hour prior to stress induction[5][6]. Causality Note: Pre-treatment is mandatory. 2-HOBA cannot reverse existing AGE crosslinks; it must be present to intercept nascent γ-ketoaldehydes.

  • Stress Induction:

    • Expose cells to oxidative stress (e.g., 50 µM tert-butyl hydroperoxide) or rapid electrical pacing for 24 hours[5].

  • Harvest & Analysis:

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Quantify AGEs/ALEs (e.g., MDA-adducts) via ELISA or Western Blot (using anti-AGE or A-11 antibodies for PAOs)[5].

Protocol B: In Vivo Administration (Murine Atherosclerosis Model)

Objective: Prevent MDA-LDL formation and reduce atherosclerotic plaque burden in Ldlr-/- mice.

  • Formulation:

    • Prepare drinking water containing 1 g/L 2-HOBA [3].

    • Causality Note: Because 2-HOBA has a relatively short half-life (2-3 hours)[1], administration via drinking water ensures continuous steady-state exposure compared to single daily IP injections.

  • Model Induction:

    • Place 8-week-old Ldlr-/- mice on a Western-type diet for 16 weeks while continuously providing the 2-HOBA treated water[4].

    • Refresh the drinking water every 3–4 days to prevent compound degradation.

  • Tissue Harvest & Adduct Validation:

    • Euthanize mice and perfuse with PBS. Harvest the proximal aorta.

    • Self-Validation Step: Perform LC-MS/MS on plasma or tissue homogenates. Use a triple quadrupole MS in limited mass scanning mode (precursor scanning at m/z 111.1) to detect IsoLG-2-HOBA pyrrolidine adducts, confirming target engagement[4].

Workflow Prep 1. Preparation 100-500 µM (In Vitro) 1 g/L (In Vivo) Admin 2. Administration Pre-treat to ensure bioavailability Prep->Admin Stress 3. Induction Introduce Oxidative Stress / Western Diet Admin->Stress Harvest 4. Harvest Collect Lysates, Plasma, or Tissue Stress->Harvest Analyze 5. Analysis LC-MS/MS & ELISA for Adducts Harvest->Analyze

Fig 2: Standardized experimental workflow for evaluating 2-HOBA efficacy in vivo and in vitro.

Quantitative Data Interpretation

When executing these protocols, 2-HOBA consistently demonstrates robust protection against macromolecular damage. The table below summarizes expected quantitative benchmarks across various models, providing a baseline for assay validation.

Biomarker / EndpointExperimental ModelTreatment RegimenExpected Quantitative OutcomeReference
Aortic Atherosclerosis Ldlr-/- Mice (Western Diet)1 g/L in Drinking Water60.3% reduction in en face lesion area[4]
Lesion Apoptosis Ldlr-/- Mice (Western Diet)1 g/L in Drinking Water72% reduction in TUNEL-positive cells[7]
Lipofuscin Accumulation C. elegans (Aging Model)100 - 500 µMSignificant reduction (p < 0.01); 56% lifespan extension [6]
IsoLG-Lysyl Adducts Epileptogenic Mouse Model200 mg/kg i.p. + 1 g/LSignificant reduction; preserved spatial memory[1]

References

  • Alzheimer's Drug Discovery Foundation. "2-Hydroxybenzylamine". Cognitive Vitality Reports. URL:[Link]

  • Tao, H., et al. "Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice". Nature Communications / PMC. URL:[Link]

  • Davies, S. S., & Zhang, L. S. "Isolevuglandins and Cardiovascular Disease". Trends in Cardiovascular Medicine / PMC. URL:[Link]

  • bioRxiv (Preprint). "Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice". URL:[Link]

  • Sidorova, T. N., et al. "Reactive γ-ketoaldehydes promote protein misfolding and preamyloid oligomer formation in rapidly-activated atrial cells". Journal of Molecular and Cellular Cardiology / SciSpace. URL:[Link]

  • Nguyen, T. T., et al. "Scavengers of reactive γ-ketoaldehydes extend Caenorhabditis elegans lifespan and healthspan through protein-level interactions with SIR-2.1 and ETS-7". Aging (Albany NY) / PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(Aminomethyl)phenol Hydrochloride (2-HOBA) Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 2-(Aminomethyl)phenol hydrochloride , commonly referred to as 2-Hydroxybenzylamine or 2-HOBA. As a highly selective scavenger of reactive dicarbonyls like isolevuglandins (IsoL...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Aminomethyl)phenol hydrochloride , commonly referred to as 2-Hydroxybenzylamine or 2-HOBA. As a highly selective scavenger of reactive dicarbonyls like isolevuglandins (IsoLGs) and malondialdehyde (MDA), 2-HOBA is a critical reagent in cardiovascular, neurodegenerative, and oxidative stress research[1][2].

However, its efficacy is entirely dictated by its pH-dependent structural state. This guide provides authoritative troubleshooting strategies, causality-driven protocols, and self-validating workflows to ensure the integrity of your experiments.

The Mechanistic Paradox: Scavenging Efficacy vs. Auto-Oxidation

Understanding the behavior of 2-HOBA requires analyzing its two functional groups:

  • The Primary Amine (pKa ~8.88): Must be in its unprotonated, free-base form (-NH₂) to act as a nucleophile and scavenge dicarbonyls via Schiff base formation[3][4].

  • The Phenolic Ring (pKa ~10.0): When exposed to physiological or alkaline pH, the ring becomes highly electron-rich. This makes it extremely susceptible to auto-oxidation by dissolved oxygen, leading to the formation of reactive ortho-quinone methides and subsequent polymerization[1].

pH_Dynamics Acidic Acidic pH (< 6.0) Protonated Amine (-NH3+) Stable High Stability (No Auto-oxidation) Acidic->Stable NoScavenge Poor Scavenging (Non-nucleophilic) Acidic->NoScavenge Physiol Physiological pH (7.4) Free Base Equilibrium ModStable Moderate Stability (Requires fresh prep) Physiol->ModStable OptScavenge Optimal Dicarbonyl Scavenging (IsoLG/MDA) Physiol->OptScavenge Alkaline Alkaline pH (> 8.5) Deprotonated Phenol Unstable Rapid Auto-oxidation (Quinone Formation) Alkaline->Unstable Degrade Loss of Active Compound Alkaline->Degrade

Logical relationship between pH, 2-HOBA stability, and dicarbonyl scavenging.

Troubleshooting Scenarios (FAQs)

Q: My 2-HOBA solution turned pink/brown after 24 hours at room temperature. Is it still usable? A: No, discard the solution immediately. The discoloration is a visual indicator of auto-oxidation. At physiological pH (7.4) or higher, the electron-rich phenolic ring undergoes single-electron transfer reactions with oxygen, forming colored quinone methide intermediates and polymers. Using oxidized 2-HOBA will result in poor dicarbonyl scavenging and may introduce cytotoxic quinone species into your biological assays, confounding your cellular viability data[1][5].

Q: I am observing inconsistent IsoLG/MDA scavenging in my cell culture assays. How does pH factor into this? A: Scavenging efficacy is fundamentally tethered to the protonation state of the primary amine[4]. 2-HOBA neutralizes reactive dicarbonyls via a nucleophilic attack that rapidly cyclizes into a stable pyrrole adduct. If your assay buffer drops below pH 6.5, the amine remains fully protonated (-NH₃⁺) and lacks the nucleophilicity required to attack the dicarbonyl. Ensure your assay buffer is strictly maintained at pH 7.2–7.4 and that 2-HOBA is added immediately prior to the start of the experiment to balance nucleophilicity with stability.

Q: Can I pH-adjust my 2-HOBA stock solution to 7.4 before freezing to save time later? A: Absolutely not. 2-HOBA is supplied as a hydrochloride salt specifically to maintain an acidic environment (pH 4.0–5.0) upon dissolution in water. At this acidic pH, the amine is fully protonated, which deactivates the ring toward oxidation, granting the stock solution long-term stability[6]. Pre-adjusting the stock to pH 7.4 will initiate the auto-oxidation cascade even at low temperatures, degrading your compound during storage.

Self-Validating Experimental Workflows

To guarantee reproducibility, do not rely on visual inspection alone. Implement the following causality-driven protocols to prepare, store, and validate your 2-HOBA solutions.

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

Causality Check: By minimizing dissolved oxygen and maintaining an acidic pH, we arrest the auto-oxidation pathway, ensuring the compound remains inert until introduced to the assay.

  • Solvent Preparation: Degas ultrapure water (18.2 MΩ·cm) by sparging with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen. Do NOT use PBS or Tris buffers for the stock.

  • Dissolution: Weigh 2-HOBA HCl powder (protect from light) and dissolve in the degassed water to create a 10 mM to 50 mM stock. The natural pH will be acidic (~pH 4.5). Do not adjust the pH.

  • Aliquoting: Dispense the solution into single-use amber microcentrifuge tubes to prevent photo-degradation.

  • Inert Overlay: Blanket the headspace of each tube with Argon gas before sealing.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C. Stable for up to 6 months.

Protocol B: Self-Validating LC-MS Integrity Check

Causality Check: Visual inspection only detects late-stage polymerization. LC-MS detects early-stage oxidation and ensures the exact molarity of the active free base before critical in vivo dosing.

  • Sample Prep: Thaw a single-use aliquot of 2-HOBA on ice. Dilute 1:1000 in 0.1% Formic Acid in Water.

  • Chromatography: Run on a C18 column using a rapid gradient (Water/Acetonitrile with 0.1% Formic Acid).

  • Mass Spectrometry: Monitor the positive ion mode for the parent mass of the free base: [M+H]⁺ at m/z 124.07 [7].

  • Validation Criteria: The sample is validated for use only if the m/z 124.07 peak constitutes >98% of the total ion chromatogram (TIC) area, with no significant peaks at m/z 122.05 (oxidized quinone methide) or m/z 245 (dimerization products).

Workflow Step1 Weigh 2-HOBA HCl (Protect from light) Step2 Dissolve in degassed ultrapure H2O (pH ~4) Step1->Step2 Step3 Aliquot into amber tubes (Argon overlay) Step2->Step3 Step4 Store at -80°C (Stable >6 months) Step3->Step4 Step5 Dilute into assay buffer (pH 7.4) immediately Step4->Step5 Step6 Validate via LC-MS (Check m/z 124.07) Step5->Step6

Step-by-step self-validating workflow for 2-HOBA preparation and storage.

Quantitative Data Summary

Use the following table to map your experimental pH to the expected stability and scavenging performance of 2-HOBA.

pH RangeAmine StatePhenol StateSolution StabilityDicarbonyl Scavenging EfficacyPrimary Application
< 5.0 Fully Protonated (-NH₃⁺)Protonated (-OH)Excellent (>6 months at -80°C)None (Non-nucleophilic)Stock Solution Storage
6.0 - 6.5 Mostly ProtonatedProtonated (-OH)GoodLowAcidic Organelle Assays
7.2 - 7.4 Free Base EquilibriumProtonated (-OH)Moderate (Use within hours)OptimalCell Culture / In Vivo Dosing
> 8.5 Free Base (-NH₂)Partially DeprotonatedPoor (Rapid Auto-oxidation)DegradedNone (Avoid)

References

  • Tao, H., et al. "Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice." Nature Communications / PMC. URL:[Link]

  • PubChem. "2-(Aminomethyl)phenol | C7H9NO | CID 70267". National Center for Biotechnology Information. URL:[Link]

  • Tao, H., et al. "Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice (Preprint)". bioRxiv. URL:[Link]

  • Semchyshyn, H. M. "A Comprehensive Review on Source, Types, Effects, Nanotechnology, Detection, and Therapeutic Management of Reactive Carbonyl Species Associated with Various Chronic Diseases." PMC. URL:[Link]

Sources

Optimization

Troubleshooting polymerization during the synthesis of 2-(Aminomethyl)phenol hydrochloride

Technical Support Center: Troubleshooting Polymerization in 2-(Aminomethyl)phenol Synthesis Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Polymerization in 2-(Aminomethyl)phenol Synthesis

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter stability issues when synthesizing and isolating 2-(aminomethyl)phenol (also known as 2-hydroxybenzylamine or 2-HOBA) [1]. This compound is a highly valuable dicarbonyl scavenger and antioxidant [2]; however, its bifunctional nature makes it notoriously difficult to handle in its free base form.

This guide provides a deep dive into the mechanistic causes of polymerization during 2-HOBA synthesis, self-validating protocols to prevent it, and targeted troubleshooting for your workflows.

Mechanistic Insight: The ortho-Quinone Methide Pathway

To troubleshoot a synthesis, we must first understand the causality of the failure. 2-(Aminomethyl)phenol contains both a nucleophilic primary amine and an electron-rich phenolic ring.

When the compound is exposed to neutral or basic conditions—especially under thermal stress (e.g., during solvent evaporation)—it undergoes a rapid elimination of ammonia or water. This elimination generates an ortho-quinone methide (o-QM) [3]. o-QMs are transient, highly electrophilic intermediates. Once formed, the free primary amine of a neighboring 2-HOBA molecule will immediately perform a nucleophilic attack on the o-QM. This triggers a runaway self-condensation cascade, identical in mechanism to the curing of phenol-formaldehyde resins, leaving you with an intractable pink, orange, or brown polymeric gum [4].

The Solution: The system must be forced into a state where the nucleophile is deactivated. By maintaining strictly acidic conditions (pH < 3), the amine is protonated to an ammonium cation (-NH₃⁺). This completely eliminates its nucleophilicity and raises the activation energy required for o-QM formation, effectively halting the polymerization pathway.

Mechanism_Workflow A 2-Hydroxybenzonitrile (Starting Material) B Reduction (BH3-THF or LiAlH4) A->B C Quench & Acidification (MeOH / HCl) B->C Correct Workup D 2-(Aminomethyl)phenol (Free Base) B->D Improper Workup (Basic/Neutral) G 2-(Aminomethyl)phenol HCl (Stable Salt) C->G pH < 3 Maintained E ortho-Quinone Methide (Reactive Electrophile) D->E Heat / Concentration F Polymerization (Intractable Resin) E->F Self-Condensation

Divergent pathways of 2-HOBA: basic/thermal polymerization vs. acidic stabilization.

Quantitative Data: Free Base vs. Hydrochloride Salt

To inform your experimental design, the following table summarizes the physicochemical states and stability metrics of 2-(aminomethyl)phenol under varying conditions.

Parameter2-HOBA (Free Base)2-HOBA·HCl (Hydrochloride Salt)
State at Standard Temp Unstable oil / low-melting solidCrystalline solid
Amine State Nucleophilic (-NH₂)Protonated (-NH₃⁺)
o-QM Formation Risk Critical (Accelerates > 40 °C)Negligible
Polymerization Risk High (Self-condenses rapidly)Low (Stable for long-term storage)
Solubility Organic solvents (EtOAc, DCM, THF)Aqueous, Methanol, DMSO [5]
Recommended Action Generate in situ only; keep < 5 °CIdeal form for isolation and storage

Self-Validating Protocol: Synthesis of 2-HOBA·HCl

The following protocol details the reduction of 2-hydroxybenzonitrile. It is engineered as a self-validating system—meaning the protocol includes built-in checkpoints to ensure the physical state of the reaction prevents polymerization before you proceed to the next, potentially destructive step.

Reagents: 2-Hydroxybenzonitrile (1.0 eq), Borane-THF complex (1 M, 3.0 eq), Methanol, 2M HCl in Diethyl Ether.

Step-by-Step Methodology:

  • Reduction: Dissolve 2-hydroxybenzonitrile in anhydrous THF under inert atmosphere (N₂/Ar). Cool to 0 °C. Add BH₃-THF dropwise over 30 minutes. Reflux the mixture for 4 hours, then cool back to 0 °C.

  • Quenching (Critical Step): Carefully quench the excess borane by the dropwise addition of Methanol until effervescence ceases. Causality: Methanol breaks down the boron-amine complex but leaves the product as a vulnerable free base.

  • Acidification: Immediately add 2M HCl in diethyl ether (or methanolic HCl) until the solution reaches a pH of 1-2.

  • Validation Check: Do not proceed to evaporation yet. Spot 10 µL of the reaction mixture onto pH indicator paper moistened with DI water. If the pH is > 3, add more HCl. This self-validation ensures the amine is fully protonated before thermal stress is applied.

  • Concentration: Once acidity is confirmed, remove the volatiles under reduced pressure on a rotary evaporator (water bath < 40 °C). Because the amine is protonated, o-QM formation is blocked, and the solvent will evaporate to leave a crude solid rather than a gum.

  • Purification: Triturate the crude solid with cold diethyl ether to remove non-polar impurities. Filter and dry under vacuum to yield 2-(aminomethyl)phenol hydrochloride as a white to off-white crystalline solid.

Troubleshooting & FAQs

Q: My reaction mixture turned into a sticky pink/brown resin during solvent removal on the rotary evaporator. What happened? A: You attempted to concentrate the free base. Heat applied during rotary evaporation accelerates the elimination of water/ammonia, triggering the formation of the o-quinone methide intermediate [3]. This intermediate rapidly polymerizes. You must strictly follow the Validation Check in Step 4 of our protocol to ensure complete conversion to the HCl salt prior to applying any heat or vacuum.

Q: I need the free base of 2-HOBA for a downstream amide coupling reaction. How can I isolate it without it polymerizing? A: Do not isolate the free base. As a rule, 2-HOBA free base should be generated in situ. Add the stable 2-HOBA·HCl salt directly to your coupling reaction mixture, and add a non-nucleophilic base (e.g., DIPEA or TEA) at 0 °C in the presence of your activated electrophile. The free base will react with the intended electrophile faster than it can undergo self-condensation.

Q: My NMR of the isolated product shows broad, unresolved peaks in the aromatic region (6.5 - 7.5 ppm). Is this normal? A: No. Broad, "humpy" peaks in the aromatic region, coupled with a lack of sharp splitting patterns, are the hallmark of oligomerization. You have likely isolated a mixture of dimers, trimers, and higher polymers. This batch cannot be salvaged. Discard it and ensure strict pH control (< 3) during the workup of your next batch.

Q: Can I use liquid-liquid extraction (e.g., aqueous base and organic solvent) to wash away impurities? A: It is highly risky. If you must extract, keep the aqueous layer acidic (pH < 2) to retain the 2-HOBA·HCl in the aqueous phase, and wash with EtOAc or DCM to remove organic impurities. If you basify the aqueous layer to extract the free base into the organic phase, it will begin polymerizing immediately at room temperature.

References

  • Vulcanchem. "2-(Aminomethyl)phenol - 50312-64-6 - Vulcanchem: Introduction." Vulcanchem Database.
  • MedChemExpress. "2-(Aminomethyl)phenol (2-Hydroxybenzylamine) | Antioxidant." MedChemExpress.
  • Universität zu Köln. "Synthesis and radiofluorination of putative NMDA receptor ligands." Uni-Koeln.
  • Journal of the American Chemical Society. "Redox-Neutral α-Oxygenation of Amines: Reaction Development and Elucidation of the Mechanism." PMC - NIH.
  • Cayman Chemical. "2-HOBA (2-(Aminomethyl)phenol, 2-Hydroxybenzylamine, NSC 127870, CAS Number: 932-30-9)." Cayman Chemical.
Troubleshooting

Technical Support Center: Troubleshooting 2-(Aminomethyl)phenol Hydrochloride Interference

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering unexpected results when using 2-(Aminomethyl)phenol hydrochloride (commonly known as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering unexpected results when using 2-(Aminomethyl)phenol hydrochloride (commonly known as 2-Hydroxybenzylamine or 2-HOBA ) in fluorescence-based assays.

Executive Summary

2-HOBA is a highly effective, orally bioavailable scavenger of reactive dicarbonyl species, such as isolevuglandins and malondialdehyde[1]. While its therapeutic potential in cardiovascular and neurodegenerative diseases is well-documented, 2-HOBA is notoriously classified as a Pan Assay Interference Compound (PAINS) [2]. Its unique structural features—a redox-active phenolic ring and a nucleophilic primary amine—make it highly prone to interfering with fluorescence readouts, leading to false positives in target-binding assays and false negatives in viability or reactive oxygen species (ROS) assays[3].

Frequently Asked Questions (Troubleshooting)

Q1: Why is my DCFDA or Resazurin (Alamar Blue) assay showing artificially low signals when treating cells with 2-HOBA? A: This is a classic false-negative artifact caused by redox interference. 2-HOBA is a potent antioxidant and free radical scavenger[4]. Probes like DCFDA (which fluoresces upon oxidation by ROS) and Resazurin (which requires cellular reductases to form fluorescent resorufin) are directly antagonized by 2-HOBA's redox-active phenol group. The compound quenches the reactive intermediates before they can activate the fluorophore[5].

Q2: My amine-reactive fluorescent probe (e.g., NHS-ester, fluorescamine) is failing to label my target protein in the presence of 2-HOBA. What is happening? A: 2-HOBA contains a highly nucleophilic primary amine (aminomethyl group). In assay buffers, this amine outcompetes your target protein's lysine residues for the NHS-ester probe, effectively depleting the fluorophore and preventing target labeling.

Q3: I am observing unexpected fluorescence quenching and non-specific protein aggregation in my AlphaScreen and Fluorescence Polarization (FP) assays. Is 2-HOBA responsible? A: Yes. 2-Hydroxybenzylamines can act as Mannich bases. Under specific assay conditions, they can undergo oxidation to form highly reactive quinone methides [2]. These electrophilic species covalently modify assay proteins, leading to colloidal aggregation, inner-filter effect quenching, and high rates of false positives in high-throughput screens[3].

Mechanistic Deep Dive: The Causality of 2-HOBA Interference

To troubleshoot effectively, one must understand the chemical causality behind the interference. 2-HOBA does not just passively absorb light; it actively alters the chemical environment of your assay.

  • Dicarbonyl Scavenging vs. Probe Competition: 2-HOBA's primary mechanism of action is reacting with lipid dicarbonyls (like MDA)[6]. If your assay utilizes an aldehyde- or ketone-reactive fluorescent probe to measure lipid peroxidation, 2-HOBA will directly consume the analyte. For instance, in living cells, 2-HOBA pretreatment has been shown to decrease MDA-probe fluorescence by nearly 1.96-fold simply by neutralizing the target[7].

  • The PAINS Liability: Structural analyses of screening libraries have flagged the 2-hydroxybenzylamine moiety as a frequent offender in assay artifacts[8]. The proximity of the hydroxyl and aminomethyl groups allows for metal chelation, which can quench metal-dependent fluorophores or disrupt metalloenzyme assays.

G HOBA 2-(Aminomethyl)phenol (2-HOBA) Redox Redox Activity (Phenol Group) HOBA->Redox Amine Nucleophilic Attack (Primary Amine) HOBA->Amine Mannich Mannich Base / Quinone Methide HOBA->Mannich DCFDA Quenches ROS Probes (e.g., DCFDA, Resazurin) Redox->DCFDA NHS Depletes Amine-Reactive Probes (e.g., NHS-Esters) Amine->NHS Agg Protein Aggregation & Fluorescence Quenching Mannich->Agg FalseNeg False Negatives in Viability/ROS Assays DCFDA->FalseNeg NHS->FalseNeg FalsePos False Positives in Inhibition Assays Agg->FalsePos

Mechanistic pathways of 2-HOBA interference in fluorescence assays.

Quantitative Data: Impact on Common Assays

The table below summarizes the quantitative and qualitative impact of 2-HOBA across various standard laboratory assays, providing a baseline for what researchers should expect when running controls.

Assay TypeProbe / ReadoutObserved InterferenceMechanism of InterferenceReference
ROS / Oxidative Stress DCFDA / CM-H2DCFDAFalse Negative (Signal reduction)Direct scavenging of ROS/RCS by the phenol ring[5]
Lipid Peroxidation MDA-responsive probes~1.96-fold signal decreaseCovalent binding to MDA, outcompeting the probe[7]
Protein Binding (HTS) AlphaScreen / FPFalse Positives (Hit rates >5%)Quinone methide formation leading to aggregation[2],[3]
Cell Viability Resazurin (Alamar Blue)False Negative / QuenchingRedox cycling disrupts the resazurin-resorufin conversion[2]

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must implement self-validating workflows. Do not assume a loss of fluorescence equates to biological inhibition when working with 2-HOBA. Use the following protocols to bypass interference.

Protocol A: Cell-Free Validation of Probe-Compound Interference

Before running a cell-based assay with 2-HOBA, you must establish whether the compound directly reacts with your fluorophore.

Step-by-Step Methodology:

  • Preparation: Prepare a cell-free assay buffer (e.g., PBS, pH 7.4) matching your experimental conditions.

  • Baseline Measurement: Add your fluorescent probe (e.g., 10 µM DCFDA or Resazurin) to the buffer. Measure baseline fluorescence using a microplate reader.

  • Compound Addition: Add 2-HOBA at your highest intended experimental concentration (e.g., 500 µM) to the well[6].

  • Incubation: Incubate in the dark for the standard assay duration (e.g., 30–60 minutes).

  • Readout & Analysis: Measure the fluorescence. If the signal drops by >10% compared to the vehicle control, 2-HOBA is directly quenching or reacting with the probe. Solution: You must switch to an orthogonal, non-fluorescent assay (e.g., HPLC-MS/MS or luminescence).

Protocol B: Bypassing Amine Interference in Cell Labeling

If you must use an amine-reactive dye (like an NHS-ester) on cells treated with 2-HOBA, the free compound must be entirely removed prior to labeling.

Step-by-Step Methodology:

  • Treatment: Treat cells with 2-HOBA for the desired biological timeframe.

  • Termination: Aspirate the 2-HOBA-containing media completely.

  • Washing (Critical Step): Wash the adherent cells gently but thoroughly with ice-cold PBS (pH 7.4) three times . Causality: 2-HOBA is highly water-soluble; rigorous washing ensures the primary amine is removed from the extracellular space.

  • Labeling: Apply the amine-reactive fluorescent probe in a fresh, amine-free buffer (avoid Tris buffers).

  • Fixation/Imaging: Proceed with standard fixation and confocal microscopy.

Workflow Start Observe Abnormal Fluorescence Signal Check Identify Assay Mechanism Start->Check IsRedox Redox/ROS Assay? (DCFDA, Alamar Blue) Check->IsRedox IsAmine Amine-Reactive Probe? (NHS-Ester, FITC) Check->IsAmine IsBinding Protein Binding Assay? (FP, AlphaScreen) Check->IsBinding SolRedox Use Non-Redox Viability (e.g., Calcein-AM) or HPLC IsRedox->SolRedox Yes SolAmine Wash Cells Thoroughly Before Probe Addition IsAmine->SolAmine Yes SolBinding Add Scavenger / Check for Quinone Methides IsBinding->SolBinding Yes

Diagnostic workflow for identifying and bypassing 2-HOBA assay interference.

References[1] Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. bioRxiv. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[6] Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. PMC / NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[4] free phenols | MedChemExpress (MCE) Life Science Reagents. MedChemExpress. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[2] Activity profiles of analog series containing pan assay interference compounds. RSC Publishing. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[3] Biophysical Survey of Small-Molecule β-Catenin Inhibitors: A Cautionary Tale. Journal of Medicinal Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[7] A malondialdehyde-activated fluorescent probe reveals lysosomal dysfunction in atherosclerosis. PMC / NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[8] Activity profiles of analog series containing pan assay interference compounds. RSC Publishing. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[5] Measurement of Reactive Oxygen Species in Cardiovascular Studies. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...

Sources

Optimization

Technical Support Center: Stability of 2-(Aminomethyl)phenol Hydrochloride in Cell Culture Media

Introduction 2-(Aminomethyl)phenol hydrochloride, also known as 2-HOBA, is a small molecule under investigation for its antioxidant properties and its potential as a selective scavenger of reactive dicarbonyl species lik...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Aminomethyl)phenol hydrochloride, also known as 2-HOBA, is a small molecule under investigation for its antioxidant properties and its potential as a selective scavenger of reactive dicarbonyl species like isolevuglandins (IsoLGs).[1] Its use in in vitro cell-based assays is crucial for elucidating its mechanism of action and therapeutic potential. A fundamental, yet often overlooked, parameter for the validity and reproducibility of such experiments is the stability of the compound in the cell culture medium itself. The complex, buffered, and nutrient-rich environment of cell culture media can significantly impact the chemical integrity of a test compound over the course of an experiment.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding, evaluating, and troubleshooting the stability of 2-(Aminomethyl)phenol hydrochloride in cell culture media.

Core Concepts: The Chemistry of Instability

The structure of 2-(Aminomethyl)phenol contains two functional groups that are susceptible to degradation under typical cell culture conditions (aqueous, pH ~7.4, 37°C, oxygenated): a phenol and a primary amine.

  • Oxidation of the Phenol Group: Phenolic compounds are particularly prone to oxidation. This process can be accelerated by dissolved oxygen, metal ions (often present as trace elements in media supplements), and light.[4] Oxidation can lead to the formation of quinone-like structures, which may be colored and possess different biological activities than the parent compound.[5] This degradation pathway is a known issue for structurally related aminophenols.[5][6][7]

  • Influence of pH: The pH of standard cell culture media (typically 7.2-7.4) is maintained by a bicarbonate-CO2 buffering system.[8] While this is optimal for cell viability, it can influence the stability of pH-sensitive compounds.[4] For aminophenols, pH can affect the rate of oxidation.[6][9]

Understanding these potential degradation pathways is the first step in designing robust experiments and correctly interpreting the resulting data.

Experimental Design for Stability Assessment

To ensure the reliability of your experimental data, it is essential to determine the stability of 2-(Aminomethyl)phenol hydrochloride in your specific cell culture medium and under your exact experimental conditions.[10][11] A simple time-course experiment is the most direct way to assess this.[2]

Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 100 mM in DMSO or water) prep_media Spike into Test Media (e.g., DMEM + 10% FBS) to final concentration prep_stock->prep_media Dilute incubate Incubate at 37°C, 5% CO2 (cell-free conditions) prep_media->incubate sample_t0 T=0 Sample (Immediate collection) prep_media->sample_t0 Control sample_tx Collect Samples at Time Points (e.g., 2, 8, 24, 48h) incubate->sample_tx process Process Samples (e.g., Protein precipitation, centrifugation) sample_t0->process sample_tx->process analyze Analyze by HPLC-UV or LC-MS/MS process->analyze quantify Quantify % Remaining vs. T=0 analyze->quantify

Caption: Experimental workflow for assessing compound stability in cell culture media.

Detailed Protocol
  • Prepare Stock Solution: Prepare a concentrated stock solution of 2-(Aminomethyl)phenol hydrochloride (e.g., 100 mM) in a suitable solvent like sterile water or DMSO. The hydrochloride salt form generally improves aqueous solubility and stability.[12]

  • Spike Cell Culture Medium: In a sterile container, prepare a solution of the compound in your complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics) at the highest concentration you plan to use in your experiments. Prepare a sufficient volume for all time points.

  • Incubation: Place the container in a cell culture incubator set to standard conditions (37°C, 5% CO2, 95% humidity).[8] It is crucial that this experiment is conducted without cells to specifically measure chemical stability.

  • Sample Collection:

    • Time Zero (T=0): Immediately after preparation, remove an aliquot (e.g., 1 mL). This sample represents 100% of the initial concentration.

    • Subsequent Time Points: Remove additional aliquots at relevant time points for your planned experiments (e.g., 2, 4, 8, 24, 48, and 72 hours).[10]

  • Sample Storage: Immediately store all collected samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis:

    • The preferred method for quantification is High-Performance Liquid Chromatography (HPLC) with a UV detector, as phenolic compounds are typically good chromophores.[13][14] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used for higher sensitivity and specificity.[10][15]

    • Thaw samples and process them to remove media components that could interfere with analysis (e.g., protein precipitation with cold acetonitrile).

    • Analyze all samples in the same batch to ensure consistency.

  • Data Analysis: Calculate the concentration of 2-(Aminomethyl)phenol hydrochloride in each sample relative to the T=0 sample. Plot the percentage of the compound remaining versus time.

Data Analysis & Interpretation

The results of your stability study can be summarized in a table to clearly visualize the compound's stability profile over time.

Time Point (Hours)Concentration (µM)% Remaining (Relative to T=0)Observations
050.1100%Clear, colorless solution
249.598.8%Clear, colorless solution
847.895.4%Clear, colorless solution
2441.282.2%Slight yellowing of media
4833.566.9%Noticeable yellow/brown color
7224.949.7%Brown color

Interpretation:

  • >90% remaining: Generally considered stable for the duration tested.

  • 75-90% remaining: Moderate stability. Consider the impact on the interpretation of long-term experiments. The effective concentration is decreasing over time.

  • <75% remaining: Significant instability. The results of long-term assays will be compromised. Mitigation strategies are necessary.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with 2-(Aminomethyl)phenol hydrochloride and similar compounds in cell culture.

Q1: My cell culture medium turned yellow/brown after adding the compound, even without cells. What is happening?

A1: This is a classic indicator of phenol oxidation.[4] The phenolic group in 2-(Aminomethyl)phenol is likely oxidizing to form quinone-like species, which are often colored. This suggests the compound is degrading. The rate of color change can be a preliminary, qualitative indicator of the rate of degradation.

Q2: My experimental results are highly variable, especially in longer-term assays (48-72h). Could this be a stability issue?

A2: Yes, inconsistent results are a hallmark of compound instability.[2] If the compound degrades over time, its effective concentration decreases, leading to lower-than-expected biological effects in longer experiments. This variability makes it difficult to establish a clear dose-response relationship.

Q3: I observed a precipitate in my culture plate wells after a 24-hour incubation. Is this degradation or a solubility problem?

A3: This could be either, or both. While degradation products could be less soluble, it's more often an issue of the compound's solubility limit being exceeded in the complex media over time, especially if a solvent like DMSO was used for the stock solution.[10] To differentiate:

  • Check Solubility: Perform a solubility test by preparing the compound at the highest concentration in media, letting it sit for a few hours, and then centrifuging to see if a pellet forms.[10]

  • Analyze the Supernatant: Measure the concentration in the supernatant. If it's lower than expected, you have a solubility issue. If the concentration is decreasing over time without a precipitate, degradation is the primary cause.

Q4: How can I improve the stability of 2-(Aminomethyl)phenol hydrochloride if I find it to be unstable?

A4:

  • Prepare Fresh Solutions: The most straightforward approach is to prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.[2]

  • Reduce Incubation Time: If possible, design shorter assays to minimize the time the compound is exposed to degradative conditions.

  • Media Changes: For longer experiments, consider replacing the media (containing a fresh addition of the compound) every 24 hours. This replenishes the active compound and removes potential degradation products.

  • Consider Antioxidants: While this can complicate the experiment, adding a mild, cell-compatible antioxidant to the media could be tested, but its potential interaction with your experimental endpoint must be validated.

Q5: Is the hydrochloride salt form important?

A5: Yes. The hydrochloride salt form means the aminomethyl group is protonated. This generally increases the compound's stability and solubility in aqueous solutions compared to its free base form.[12] Ensure you are using the hydrochloride salt for consistency.

Logical Framework for Troubleshooting

Troubleshooting_Logic start Inconsistent Results or Media Color Change stability_q Have you performed a stability study in media? start->stability_q perform_study ACTION: Perform time-course stability experiment (see protocol) stability_q->perform_study No is_stable Is compound stable (>90% remaining)? stability_q->is_stable Yes perform_study->is_stable Results not_stable Compound is Unstable is_stable->not_stable No other_issue Problem is likely not chemical stability. Investigate other variables: - Cell passage number - Seeding density - Reagent quality is_stable->other_issue Yes mitigate ACTION: Implement Mitigation Strategies: - Use fresh solutions - Change media frequently - Shorten assay duration not_stable->mitigate

Caption: Troubleshooting logic for stability-related experimental issues.

References

  • Sun, W., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Available at: [Link]

  • Nichela, D. A., et al. (2014). Degradation of p-Aminophenol by fenton's process. Influence of operational parameters. Available at: [Link]

  • He, Z., et al. (2007). p-Aminophenol degradation by ozonation combined with sonolysis: Operating conditions influence and mechanism. ResearchGate. Available at: [Link]

  • Various Authors. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available at: [Link]

  • PubChem. 2-(Aminomethyl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • He, Z., et al. (2007). p-Aminophenol degradation by ozonation combined with sonolysis: operating conditions influence and mechanism. PubMed. Available at: [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Available at: [Link]

  • Jamali, H., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC - NIH. Available at: [Link]

  • National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Phenol. NCBI Bookshelf. Available at: [Link]

  • GMP Plastics. (2025). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Available at: [Link]

  • Nichela, D. A., et al. (2014). DEGRADATION OF p-AMINOPHENOL BY FENTON'S PROCESS. INFLUENCE OF OPERATIONAL PARAMETERS. Environment Protection Engineering. Available at: [Link]

  • GMP Plastics. (2025). Best Practices for Preparing and Maintaining Cell Culture Environments. Available at: [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Available at: [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available at: [Link]

  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Available at: [Link]

  • Open Exploration Publishing. (2023). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (2016). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Available at: [Link]

  • Anapharm Bioanalytics. Considerations to properly assess drug stability within biological samples. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preparation and Handling of 2-(Aminomethyl)phenol Hydrochloride Stock Solutions

Welcome to the Technical Support Center for 2-(Aminomethyl)phenol hydrochloride (also known as 2-Hydroxybenzylamine hydrochloride or 2-HOBA HCl). This compound is widely utilized in cardiovascular and inflammation resear...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Aminomethyl)phenol hydrochloride (also known as 2-Hydroxybenzylamine hydrochloride or 2-HOBA HCl). This compound is widely utilized in cardiovascular and inflammation research as a highly selective dicarbonyl scavenger and antioxidant[1][2].

Because of its specific chemical structure—a primary amine coupled with a phenol ring—this compound exhibits unique reactivity profiles. The following guide is designed to help researchers prepare, troubleshoot, and store stable stock solutions, ensuring reproducibility and scientific integrity in your assays.

Physicochemical Properties & Storage Data

To formulate a self-validating protocol, we must first understand the physical properties of the compound. The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base[3][4].

PropertySpecification / Data
Chemical Name 2-(Aminomethyl)phenol hydrochloride
Common Synonyms 2-Hydroxybenzylamine HCl, 2-HOBA HCl
CAS Number 61626-91-3
Molecular Weight 159.61 g/mol
Molecular Formula C₇H₁₀ClNO
Solubility (Water) High (≥ 50 mg/mL)
Solubility (DMSO) High (≥ 50 mg/mL)
Primary Reactivity Scavenges dicarbonyls (e.g., isolevuglandins)[1][2]
Storage (Solid) 4°C to -20°C, stored under inert gas (Nitrogen/Argon)[5][6]

Troubleshooting Guides & FAQs

Q1: What is the optimal solvent for preparing a stock solution?

A: The choice of solvent depends entirely on your experimental timeline.

  • For long-term storage (In vitro assays): Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard. It prevents the hydrolysis and spontaneous oxidation that occurs in aqueous environments.

  • For immediate use (In vivo or cell culture): Degassed double-distilled water (ddH₂O) or physiological buffers (like PBS) can be used[1][2].

  • Expertise Insight: Because 2-HOBA is an antioxidant, it is inherently reactive. In aqueous solutions, dissolved oxygen can prematurely oxidize the phenol ring. Degassing the water by bubbling nitrogen or argon through it minimizes this degradation pathway.

Q2: Why did my aqueous stock solution turn pink or brown over time?

A: A color shift from clear to pink/brown is a definitive indicator of phenol oxidation into quinone derivatives.

  • Causality: Phenols are highly susceptible to autoxidation, a process accelerated by light exposure, trace transition metals in the solvent, and alkaline pH[7]. The hydrochloride salt naturally keeps the solution slightly acidic, which is protective. If you neutralize the stock with a basic buffer (pH > 7.5), you rapidly accelerate this oxidation. Always prepare aqueous stocks freshly or freeze them immediately.

Q3: Can I use buffers containing pyruvate, formaldehyde, or other ketones/aldehydes?

A: No.

  • Causality: The primary mechanism of action for 2-(Aminomethyl)phenol is the formation of Schiff bases with dicarbonyls[1][2]. If your assay buffer contains reactive carbonyls (like pyruvate in certain cell culture media), the primary amine group on 2-HOBA will react with the solvent components before the assay even begins, completely neutralizing the active compound.

Q4: How should I store the reconstituted stock solutions?

A: Aliquot the solution into single-use, light-blocking (amber) vials and store at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture (condensation) into DMSO stocks. This water content facilitates the degradation of the compound. Single-use aliquots create a self-validating system where each experiment starts with pristine, uncompromised reagent.

Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution in DMSO (Long-Term Storage)

Use this protocol for biochemical assays where DMSO tolerance is >1%.

  • Calculate Mass: To prepare 1 mL of a 100 mM solution, weigh exactly 15.96 mg of 2-(Aminomethyl)phenol hydrochloride[3][4].

  • Equilibrate: Allow the solid compound vial to reach room temperature in a desiccator before opening to prevent moisture condensation on the powder.

  • Dissolve: Add 1.0 mL of high-purity, anhydrous DMSO (≥99.9%).

  • Agitate: Vortex gently for 30–60 seconds until the solution is completely clear. Do not sonicate, as localized heating can induce degradation.

  • Aliquot & Store: Divide the solution into 50 µL or 100 µL aliquots in amber microcentrifuge tubes. Purge the headspace with Argon or Nitrogen gas, seal tightly, and store at -80°C.

Protocol B: Preparation of a 10 mM Aqueous Working Solution (Immediate Use)

Use this protocol for cell culture or in vivo injections where DMSO is toxic.

  • Degas Solvent: Boil ddH₂O for 5 minutes and let it cool while bubbling Nitrogen gas through the liquid to displace dissolved oxygen.

  • Calculate Mass: Weigh 1.60 mg of the compound for every 1 mL of degassed ddH₂O[3][4].

  • Dissolve & Filter: Add the water to the compound and vortex gently. In a sterile tissue culture hood, pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Note: Avoid nylon filters, as they can bind phenolic compounds.

  • pH Check: Verify the pH. It should be slightly acidic due to the HCl salt. If adjusting for physiological use, titrate carefully with dilute NaOH to pH 7.2–7.4 immediately before application. Do not store the neutralized solution.

Workflow Visualization

G Start 2-(Aminomethyl)phenol HCl Decision Select Solvent Start->Decision Aqueous Aqueous Assays (In vivo / Cell Culture) Decision->Aqueous High Water Solubility Organic Long-term Storage (In vitro Assays) Decision->Organic High Stability WaterPrep Dissolve in degassed ddH2O (Minimize Oxidation) Aqueous->WaterPrep DMSOPrep Dissolve in anhydrous DMSO (Protect from Moisture) Organic->DMSOPrep CautionpH Monitor pH Avoid pH > 7.5 WaterPrep->CautionpH CautionFreeze Avoid Freeze-Thaw DMSOPrep->CautionFreeze Storage Aliquot & Store in Dark (-20°C to -80°C) CautionpH->Storage CautionFreeze->Storage

Workflow for preparing and storing 2-(Aminomethyl)phenol hydrochloride stock solutions.

References

  • AA Blocks. "61626-91-3 | MFCD15209668 | 2-(Aminomethyl)phenol hydrochloride." AA Blocks. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cell Viability with 2-(Aminomethyl)phenol Hydrochloride

Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter unexpected cytotoxicity when working with 2-(Aminomethyl)phenol hydrochloride (also known as 2-hydroxybenzylamin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter unexpected cytotoxicity when working with 2-(Aminomethyl)phenol hydrochloride (also known as 2-hydroxybenzylamine, 2-HOBA, or salicylamine).

While this compound is an exceptionally potent scavenger of reactive γ-ketoaldehydes and reactive dicarbonyl species (RCS) designed to protect cells from oxidative stress and lipid peroxidation[1][2], improper handling of its chemical properties can induce severe, artifactual cell death. This guide provides the mechanistic reasoning and self-validating protocols required to stabilize your in vitro assays.

Mechanistic Causes of Toxicity (The "Why")

To troubleshoot effectively, we must first understand the causality behind the viability drop. The toxicity is rarely due to the compound's primary pharmacological mechanism, but rather its physicochemical interactions with the culture environment.

  • Acidic pH Shift (The Hydrochloride Salt Effect): The compound is supplied as a hydrochloride (HCl) salt to ensure stability. When high concentrations (e.g., >1 mM) are dissolved directly into weakly buffered culture media, it releases equimolar amounts of protons (H⁺). This rapid drop in physiological pH induces cellular acidosis, leading to metabolic arrest and apoptosis independent of the drug's target.

  • Trace Metal Chelation: The molecular structure features an aminomethyl group ortho to a phenolic hydroxyl group. This spatial arrangement forms a classic bidentate ligand. At high millimolar concentrations, the compound can chelate essential divalent cations (Cu²⁺, Zn²⁺, Fe²⁺) from the culture media, starving cells of critical metalloenzyme cofactors.

  • Assay Interference (Redox Artifacts): As a redox-active phenolic compound, 2-(Aminomethyl)phenol can directly interfere with the enzymatic reduction of tetrazolium salts (MTT, XTT, WST-8) or resazurin. This causes false viability readouts—often presenting as a severe drop in viability even when the cells are morphologically healthy[3].

G Compound 2-(Aminomethyl)phenol HCl Treatment pH HCl Salt Dissociation (Acidic pH Shift) Compound->pH Chelation Bidentate Ligand (Trace Metal Chelation) Compound->Chelation Redox Redox Activity (Assay Interference) Compound->Redox Tox1 Enzyme Denaturation & Metabolic Arrest pH->Tox1 Tox2 Metalloenzyme Depletion Chelation->Tox2 Tox3 False MTT/Resazurin Readouts Redox->Tox3 Viability Apparent Drop in Cell Viability Tox1->Viability Tox2->Viability Tox3->Viability

Mechanistic pathways leading to apparent cytotoxicity during 2-HOBA treatment.

Quantitative Parameters & Optimization

Compare your current experimental setup against these field-validated parameters to identify potential failure points.

ParameterOptimal RangeRisk ThresholdMechanistic Consequence
Stock Solvent Sterile ddH₂O or PBSDMSO (>0.5% final)DMSO toxicity; the HCl salt is highly water-soluble[1].
Working Concentration 10 µM – 500 µM> 1 mMOsmotic stress, metal chelation, and pro-oxidant effects[4].
Media pH Post-Addition 7.2 – 7.4< 7.0Acidosis-induced apoptosis due to unneutralized HCl salt.
Viability Assay Type ATP LuminescenceMTT / MTSPhenol-mediated chemical reduction of tetrazolium dyes[3].

Step-by-Step Troubleshooting Protocols

Protocol A: Neutralized Stock Preparation (Self-Validating System)

To prevent pH-induced cytotoxicity, the stock solution must be pre-neutralized before it ever touches your cells.

  • Initial Dissolution: Weigh the required amount of 2-(Aminomethyl)phenol hydrochloride. Dissolve in 80% of the final target volume using sterile ddH₂O (e.g., for a 100 mM stock). Do not use DMSO.

  • pH Adjustment (Critical): Measure the pH of the concentrated stock solution. It will likely be highly acidic (pH 3.0 - 4.0). Carefully titrate with 0.1 M NaOH dropwise while vortexing until the pH reaches exactly 7.2 - 7.4.

  • Volume Adjustment: Bring the solution to the final volume with ddH₂O.

  • Sterilization: Filter-sterilize the neutralized stock through a 0.22 µm PES membrane.

  • Validation Step: Add the neutralized vehicle to an aliquot of your culture media at the highest intended working concentration (e.g., 500 µM). Incubate for 1 hour in a 5% CO₂ incubator and measure the media pH. It must remain within 0.1 pH units of untreated control media.

Protocol B: Bypassing Assay Interference

If you are using colorimetric assays (MTT/MTS) and seeing erratic viability data:

  • Aspirate Media: Before adding the viability reagent, carefully aspirate the drug-containing media from the wells.

  • Wash Step: Wash the cells gently with 1X PBS to remove residual extracellular 2-(Aminomethyl)phenol.

  • Replace: Add fresh, drug-free media containing the MTT/MTS reagent and incubate as normal.

  • Alternative (Preferred): Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo). Because this assay lyses the cells to measure intracellular ATP, it is highly resistant to the extracellular redox properties of phenolic scavengers[3].

Workflow Start Low Viability Observed CheckpH Is media pH < 7.2 after drug addition? Start->CheckpH FixpH Neutralize stock with NaOH or use HEPES buffer CheckpH->FixpH Yes CheckAssay Using colorimetric (MTT/MTS) assay? CheckpH->CheckAssay No FixAssay Wash cells before assay or switch to ATP-Glo CheckAssay->FixAssay Yes CheckDose Concentration > 1 mM? CheckAssay->CheckDose No FixDose Perform dose-response (Titrate down to 10-500 µM) CheckDose->FixDose Yes

Step-by-step decision matrix for resolving cell viability issues with 2-HOBA.

Frequently Asked Questions (FAQs)

Q1: I dissolved 2-(Aminomethyl)phenol hydrochloride in DMSO, and my cells died immediately. Why? A: The hydrochloride salt form of this compound is highly polar and hydrophilic. While it may dissolve in DMSO, adding a high-concentration DMSO stock to aqueous media can cause localized precipitation or solvent toxicity. More importantly, the unneutralized HCl salt will crash the pH of the microenvironment. Always use water or PBS as the primary solvent for the HCl salt, and neutralize it prior to use[1].

Q2: Can 2-(Aminomethyl)phenol act as a pro-oxidant instead of an antioxidant? A: Yes. While it is an excellent scavenger of reactive dicarbonyls[4], phenolic compounds can undergo auto-oxidation at high concentrations or in the presence of free transition metals (like copper or iron in the media), generating superoxide radicals. This is why maintaining the concentration below 1 mM is critical to preserve its protective, rather than toxic, profile[2].

Q3: My cells look perfectly healthy under the microscope, but the MTS assay says viability is 20%. What is happening? A: This is a classic false-negative artifact. 2-(Aminomethyl)phenol can interfere with the enzymatic reduction of tetrazolium salts. The compound alters the extracellular redox environment, preventing the dye from functioning correctly. Switch to an ATP-dependent luminescent assay to get an accurate reflection of metabolic viability[3].

References

  • [1] In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate | Source: nih.gov | URL:

  • [2] Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice | Source: researchgate.net | URL:

  • [4] Natural and Synthetic Agents Targeting Reactive Carbonyl Species against Metabolic Syndrome | Source: mdpi.com | URL:

  • [3] The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | Source: elifesciences.org | URL:

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Divergence: Upstream ROS Scavenging vs. Downstream RCS Neutralization

Comparative Efficacy Guide: 2-(Aminomethyl)phenol Hydrochloride vs. TBHQ in Oxidative Stress Management Executive Summary In the landscape of antioxidant therapeutics and formulation stability, the paradigm is shifting f...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 2-(Aminomethyl)phenol Hydrochloride vs. TBHQ in Oxidative Stress Management

Executive Summary In the landscape of antioxidant therapeutics and formulation stability, the paradigm is shifting from indiscriminate reactive oxygen species (ROS) scavenging to targeted reactive carbonyl species (RCS) neutralization. This guide provides a rigorous, data-driven comparison between tert-Butylhydroquinone (TBHQ)—a classical chain-breaking phenolic antioxidant—and 2-(Aminomethyl)phenol hydrochloride (commonly known as salicylamine or 2-HOBA), a highly selective dicarbonyl scavenger.

The fundamental difference between TBHQ and 2-(Aminomethyl)phenol lies in their pharmacological targets within the lipid peroxidation cascade.

  • TBHQ (The Upstream Interceptor): TBHQ functions primarily by donating a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, thereby terminating the autoxidation chain reaction 1. Additionally, it acts as an electrophile that activates the Keap1/Nrf2/ARE pathway, upregulating endogenous antioxidant enzymes like glutathione synthesis 2.

  • 2-(Aminomethyl)phenol Hydrochloride (The Downstream Scavenger): While TBHQ attempts to halt lipid peroxidation, some ROS inevitably escape and degrade lipids into highly reactive, toxic dicarbonyls (RCS) such as isolevuglandins and malondialdehyde (MDA). 2-(Aminomethyl)phenol does not scavenge initial ROS; instead, its primary amine and phenolic hydroxyl groups act synergistically to rapidly form stable pyrrole adducts with these RCS, preventing them from cross-linking essential cellular proteins and DNA 3.

Mechanism ROS Reactive Oxygen Species (ROS) Lipid Lipid Peroxidation ROS->Lipid RCS Reactive Carbonyl Species (e.g., Isolevuglandins) Lipid->RCS Damage Protein/DNA Crosslinking & Cellular Toxicity RCS->Damage TBHQ TBHQ (Chain-Breaking) TBHQ->Lipid Inhibits HOBA 2-(Aminomethyl)phenol (RCS Scavenger) HOBA->RCS Neutralizes

Mechanistic divergence: TBHQ halts lipid peroxidation; 2-HOBA neutralizes toxic RCS.

Quantitative Comparison of Efficacy and Safety

When evaluating these compounds for drug development or advanced material stabilization, efficacy must be weighed against cellular toxicity. TBHQ, while highly effective in food matrices, exhibits dose-dependent cytotoxicity and genotoxicity at elevated concentrations 4. In contrast, 2-(Aminomethyl)phenol exhibits excellent bioavailability (38% oral) and a highly favorable safety profile, even in sensitive tissues like the brain 3.

ParameterTBHQ (tert-Butylhydroquinone)2-(Aminomethyl)phenol HCl
Primary Mechanism Phenolic hydrogen donation; Nrf2 activationDirect adduction of γ -ketoaldehydes (RCS)
Target Species Superoxide, lipid peroxyl radicalsIsolevuglandins, Malondialdehyde (MDA), 4-HNE
Efficacy in Lipid Emulsions Exceptionally high (extends induction period by >150%)Low (does not prevent primary lipid oxidation)
Protection vs. Protein Crosslinking Moderate (indirectly via ROS reduction)Exceptionally high (direct stoichiometric scavenging)
Toxicity Profile Cytotoxic/genotoxic at high doses (>0.7 mg/kg chronic)Low toxicity; high cellular tolerance
Primary Application Food preservation, industrial oils, cosmeticsNeuroprotection, cardiovascular drug development

Experimental Methodologies for Efficacy Validation

To objectively validate the comparative efficacy of these two agents, researchers must employ orthogonal assays that measure both upstream lipid peroxidation and downstream RCS formation. The following self-validating protocol ensures robust, reproducible data.

Protocol: LC-MS/MS Quantification of RCS Scavenging and Lipid Peroxidation Rationale: Relying solely on traditional TBARS (Thiobarbituric Acid Reactive Substances) assays can yield false positives due to cross-reactivity with various aldehydes. This protocol utilizes LC-MS/MS to definitively quantify specific RCS-adducts, providing a highly accurate measure of 2-(Aminomethyl)phenol's mechanism of action compared to TBHQ.

  • Induction of Oxidative Stress: Culture human neuroblastoma cells (SH-SY5Y) in standard media. Induce oxidative stress by adding 100 µM H₂O₂ and 50 µM FeSO₄ (Fenton reaction) for 4 hours.

  • Antioxidant Treatment: Concurrently treat parallel cell populations with vehicle (control), 20 µM TBHQ, or 20 µM 2-(Aminomethyl)phenol hydrochloride. Causality note: 20 µM is selected as it is within the physiological efficacy range for Nrf2 activation by TBHQ without inducing acute cytotoxicity, allowing for an equitable comparison of mechanisms.

  • Cell Lysis and Protein Extraction: Wash cells with ice-cold PBS and lyse using a buffer containing heavy-isotope internal standards (e.g., ¹³C₆-isolevuglandin-pyrrole). Causality note: The internal standard is critical to normalize extraction efficiency and self-validate the quantitative accuracy of the mass spectrometry.

  • Enzymatic Digestion: Digest the extracted proteins using Pronase E for 18 hours at 37°C to release amino acid-bound RCS adducts.

  • Solid-Phase Extraction (SPE): Purify the digested lysate using C18 SPE cartridges to remove salts and hydrophilic contaminants, eluting the hydrophobic adducts in 80% methanol.

  • LC-MS/MS Analysis: Inject the eluate into a triple-quadrupole mass spectrometer. Monitor the specific transitions for the 2-(Aminomethyl)phenol-RCS adducts and endogenous protein-RCS adducts.

  • Data Interpretation: TBHQ-treated samples will show an overall reduction in all lipid peroxidation markers due to upstream chain-breaking 5. 2-(Aminomethyl)phenol-treated samples will show high levels of the drug-RCS adduct, with a near-complete absence of protein-RCS adducts, confirming its role as a sacrificial scavenger.

Workflow Step1 Induce Oxidative Stress (H2O2/Fe) Step2 Incubate with TBHQ or 2-HOBA Step1->Step2 Step3 Protein Extraction & Digestion Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Adduct Profiling & Efficacy Scoring Step4->Step5

Standardized LC-MS/MS workflow for evaluating antioxidant and RCS scavenging efficacy.

Strategic Implications for Drug Development

For formulation scientists stabilizing a bulk oil or lipid emulsion, TBHQ remains the gold standard due to its lipophilicity and potent chain-breaking thermodynamics [[5]](). However, in pharmacological applications targeting chronic oxidative stress (e.g., Alzheimer's disease, atherosclerosis), TBHQ's utility is limited by its potential to disrupt normal physiological ROS signaling and its toxicity at higher systemic doses 4.

2-(Aminomethyl)phenol hydrochloride represents a surgical approach to oxidative stress. By ignoring upstream ROS—which are often necessary for normal cellular signaling—and exclusively targeting the toxic, downstream dicarbonyls, it prevents the irreversible modification of cellular machinery. Its favorable pharmacokinetic profile, including high oral bioavailability and effective blood-brain barrier penetration, makes it a superior candidate for neuroprotective drug development 3.

References

  • Title: Guide to Antioxidant TBHQ: Everything You Need to Know | Source: Wellt Chemicals | URL: 1

  • Title: What is TBHQ (E319) in food: Uses, Mechanism and Safety | Source: FoodAdditives.net | URL: 5

  • Title: TBHQ-Overview of Multiple Mechanisms against Oxidative Stress for Attenuating Methamphetamine-Induced Neurotoxicity | Source: PMC | URL: 2

  • Title: A Comprehensive Review on Source, Types, Effects, Nanotechnology, Detection, and Therapeutic Management of Reactive Carbonyl Species Associated with Various Chronic Diseases | Source: PMC | URL: 3

  • Title: Alarming impact of the excessive use of tert-butylhydroquinone in food products | Source: PMC - NIH | URL: 4

Sources

Comparative

2-(Aminomethyl)phenol hydrochloride vs. its isomers in biological activity

Title: Structural Isomerism in Lipid Dicarbonyl Scavenging: A Comparative Guide to 2-(Aminomethyl)phenol Hydrochloride and Its Analogs Executive Summary In the investigation of oxidative stress and lipid peroxidation, re...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Isomerism in Lipid Dicarbonyl Scavenging: A Comparative Guide to 2-(Aminomethyl)phenol Hydrochloride and Its Analogs

Executive Summary

In the investigation of oxidative stress and lipid peroxidation, researchers frequently encounter the challenge of distinguishing between general reactive oxygen species (ROS) suppression and the specific neutralization of downstream reactive lipid electrophiles. 2-(Aminomethyl)phenol hydrochloride , commonly known as 2-hydroxybenzylamine (2-HOBA) or salicylamine, has emerged as a premier pharmacological tool for this exact purpose[1].

Unlike broad-spectrum antioxidants that can disrupt normal ROS signaling, 2-HOBA acts as a highly selective scavenger of reactive γ-ketoaldehydes (isoketals/isolevuglandins) and malondialdehyde (MDA)[2]. However, to rigorously validate that a biological outcome is strictly mediated by dicarbonyl scavenging, experimental designs must incorporate its structural isomers—3-hydroxybenzylamine (3-HOBA) and 4-hydroxybenzylamine (4-HOBA) —as mechanistic controls[3]. This guide provides a comprehensive comparison of these isomers, detailing the chemical causality behind their divergent biological activities and outlining self-validating experimental workflows for their application.

Mechanistic Causality: The Ortho-Effect in Adduct Stabilization

To understand why 2-HOBA succeeds where its isomers fail, we must examine the reaction kinetics of dicarbonyl interception. When polyunsaturated fatty acids undergo peroxidation, they form highly reactive bifunctional electrophiles (BFEs) like isolevuglandins (IsoLGs). These IsoLGs rapidly crosslink with the primary amines of lysine residues on endogenous proteins, driving pathologies from atherosclerosis to Alzheimer's disease[1][4].

All three isomers (2-HOBA, 3-HOBA, and 4-HOBA) possess a primary amine capable of an initial Schiff base reaction with an aldehyde. The critical divergence lies in the subsequent stabilization step[3]:

  • 2-HOBA (Active Scavenger): The phenolic hydroxyl group is in the ortho position relative to the aminomethyl group. This proximity allows the hydroxyl group to act as an internal nucleophile/catalyst, facilitating the rapid cyclization of the intermediate into a highly stable pyrrole or lactam adduct[2][3].

  • 3-HOBA (Intermediate): The meta positioning offers partial stabilization, resulting in moderate scavenging efficacy[3].

  • 4-HOBA (Negative Control): The para positioning creates an insurmountable steric distance. 4-HOBA cannot participate in pyrrole cyclization, rendering it functionally ineffective at trapping IsoLGs in vivo[3][5].

Because 4-HOBA shares the same basic physicochemical and general antioxidant properties as 2-HOBA but lacks the specific dicarbonyl-trapping geometry, it serves as the ultimate negative control in pharmacological assays[5][6].

Pathway OS Oxidative Stress LP Lipid Peroxidation OS->LP RCS Reactive Dicarbonyls (IsoLGs, MDA) LP->RCS HOBA2 2-HOBA (Ortho-Isomer) Active Scavenger RCS->HOBA2 Rapid Interception HOBA4 4-HOBA (Para-Isomer) Inactive Control RCS->HOBA4 Failed Interception Tox Protein/DNA Modification (Cellular Dysfunction & Plaque Formation) RCS->Tox Unchecked Pathogenesis Adduct Stable Pyrrole/Lactam Adducts (Safe Renal Clearance) HOBA2->Adduct HOBA4->Tox

Fig 1: Divergent pathways of lipid dicarbonyl interception by 2-HOBA versus 4-HOBA.

Comparative Biological Efficacy

The structural differences between these isomers translate directly into quantitative differences in biological protection. In murine models of familial hypercholesterolemia (Ldlr-/- mice), 2-HOBA preserves High-Density Lipoprotein (HDL) cholesterol efflux capacity by preventing MDA-apoAI adduct formation, whereas 4-HOBA offers no such protection[6][7].

Table 1: Quantitative Comparison of Hydroxybenzylamine Isomers

Parameter2-HOBA (Salicylamine)3-HOBA4-HOBA
Hydroxyl Position Ortho (2-position)Meta (3-position)Para (4-position)
IsoLG-Lysine Adduct Reduction (In Vitro) ~85% reduction[3]~75% reduction[3]~30% reduction[3]
Reaction Rate vs. Lysine 1,600-fold faster[4]ModerateNegligible enhancement[2]
Atherosclerotic Lesion Reduction (In Vivo) 60% reduction in en face aortas[6][8]Not extensively studied0% (No significant reduction)[5]
Primary Experimental Utility Active Pharmaceutical Ingredient / Lead CompoundMechanistic ProbeGold-Standard Negative Control[2]

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To establish a trustworthy, self-validating system for evaluating lipid peroxidation in your disease model, you must prove that your intervention specifically targets dicarbonyls rather than upstream ROS. The following protocol utilizes the 2-HOBA vs. 4-HOBA paradigm to achieve this.

Step-by-Step Methodology: In Vivo Dicarbonyl Scavenging Assay

Objective: Quantify the reduction of MDA-LDL adducts and validate the mechanism using isomeric controls.

  • Model Induction & Isomeric Dosing:

    • Utilize a relevant oxidative stress model (e.g., Ldlr-/- mice fed a Western diet for 16 weeks)[6].

    • Divide subjects into three cohorts: Vehicle (Water), 2-HOBA (1 g/L in drinking water), and 4-HOBA (1 g/L in drinking water)[8].

    • Causality Check: The inclusion of 4-HOBA ensures that any reduction in plaque formation observed in the 2-HOBA group is strictly due to the ortho-directed pyrrole cyclization mechanism, ruling out generalized amine buffering or ROS scavenging[5].

  • Lipoprotein Isolation:

    • Harvest plasma via cardiac puncture.

    • Isolate LDL and HDL fractions using sequential ultracentrifugation (density gradient 1.019–1.063 g/mL for LDL).

  • Enzymatic Digestion:

    • Precipitate lipoprotein fractions and resuspend in digestion buffer (50 mM ammonium bicarbonate).

    • Perform a sequential digestion using pronase and aminopeptidase M to completely hydrolyze proteins down to single amino acids without disrupting covalent MDA-lysine or IsoLG-lysine adducts.

  • LC-MS/MS Target Quantification:

    • Spike samples with heavy-isotope internal standards (e.g.,[13C6]-IsoLG-lysine).

    • Analyze via Triple Quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

    • Data Interpretation: 2-HOBA treated tissues will show a massive spike in MDA-2-HOBA adducts (safely excreted in urine) and a corresponding drop in MDA-lysine adducts in the tissue. 4-HOBA tissues will show negligible MDA-4-HOBA adducts, confirming its failure to scavenge[5][6].

Workflow Step1 1. Model Induction (Ldlr-/- + Western Diet) Step2 2. Isomer Dosing (2-HOBA vs 4-HOBA vs Veh) Step1->Step2 Step3 3. Lipoprotein Isolation & Proteolytic Digestion Step2->Step3 Step4 4. LC-MS/MS (Quantify IsoLG-Lysine) Step3->Step4

Fig 2: Standardized in vivo workflow for evaluating dicarbonyl scavenging efficacy.

Translational Outlook and Safety

The robust preclinical data generated utilizing these isomeric comparisons has successfully propelled 2-HOBA into clinical development. First-in-human Phase I clinical trials have demonstrated that oral administration of 2-HOBA acetate is highly safe and well-tolerated in healthy volunteers at single doses up to 825 mg[9][10]. Pharmacokinetic profiling reveals dose-dependent systemic exposure with a tmax​ of 1 to 2 hours, positioning 2-HOBA as a highly viable candidate for mitigating age-related cognitive decline and atherosclerotic cardiovascular disease[9][11].

When designing future therapeutic evaluations, researchers are strongly advised to maintain the 2-HOBA/4-HOBA comparative axis to ensure the highest standards of mechanistic integrity.

References

  • Alzheimer's Drug Discovery Foundation. "2-Hydroxybenzylamine - Alzheimer's Drug Discovery Foundation". alzdiscovery.org.
  • Neurodegeneration Research. "2-Hydroxybenzylamine for the prevention of Alzheimers disease: Initial evaluation in humans". neurodegenerationresearch.eu.
  • National Institutes of Health (PMC). "Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice". nih.gov.
  • National Institutes of Health (PMC). "Characterization of scavengers of γ-ketoaldehydes that do not inhibit prostaglandin biosynthesis". nih.gov.
  • National Institutes of Health (PMC). "Isolevuglandins as mediators of disease and the development of dicarbonyl scavengers as pharmaceutical interventions". nih.gov.
  • BMC Pharmacology and Toxicology. "First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate". d-nb.info.
  • ResearchGate. "First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers". researchgate.net.
  • bioRxiv. "Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice". biorxiv.org.
  • ResearchGate. "Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice". researchgate.net.

Sources

Validation

Efficacy of 2-(Aminomethyl)phenol hydrochloride versus pyridoxamine as a dicarbonyl scavenger

Executive Summary As a Senior Application Scientist specializing in metabolic and oxidative stress pathways, I frequently evaluate the translational potential of electrophile scavengers for drug development. Reactive car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in metabolic and oxidative stress pathways, I frequently evaluate the translational potential of electrophile scavengers for drug development. Reactive carbonyl species (RCS)—such as methylglyoxal (MGO), malondialdehyde (MDA), and isolevuglandins (IsoLGs)—are primary drivers of advanced glycation end-products (AGEs) and advanced lipoxidation end-products (ALEs)[1][2]. These adducts irreversibly damage proteins and lipids, driving the pathophysiology of atherosclerosis, neurodegeneration, and diabetic complications[1][3].

For years, pyridoxamine (PM) has served as the baseline standard for dicarbonyl scavenging. However, clinical translation has been bottlenecked by its pharmacokinetic limitations[1]. This guide provides an objective, data-driven comparison of PM versus 2-(Aminomethyl)phenol hydrochloride (widely known in the literature as 2-HOBA or 2-AMP ), detailing the mechanistic causality behind 2-AMP's superior efficacy and outlining robust, self-validating experimental protocols for its preclinical evaluation.

Mechanistic Causality: The Dicarbonyl Scavenging Landscape

To understand the paradigm shift from PM to 2-AMP, we must examine the intracellular fate and structural chemistry of these molecules.

The Limitation of Pyridoxamine (PM): PM is a primary amine with excellent bioavailability and low toxicity, making it highly effective at scavenging MGO in systemic circulation[1]. However, PM is a vitamin B6 vitamer. Upon entering the intracellular environment, it is rapidly phosphorylated by pyridoxal kinase into pyridoxal phosphate (PLP)[1]. While PLP is an essential enzyme cofactor, it completely lacks the nucleophilic properties required for dicarbonyl scavenging[1]. Consequently, PM requires massive, continuous supplementation to maintain therapeutic intracellular concentrations because its active form is rapidly depleted by endogenous cellular machinery[1].

The Superiority of 2-(Aminomethyl)phenol (2-AMP): 2-AMP is a lipophilic structural analog originally derived from buckwheat (Fagopyrum esculentum)[4][5]. Its structure—a phenol group ortho to an aminomethyl substituent—facilitates intramolecular hydrogen bonding that drastically enhances its nucleophilicity[4]. Crucially, 2-AMP lacks the structural motifs recognized by pyridoxal kinase. It is not converted into a biologically inactive cofactor, allowing it to retain its scavenging efficacy intracellularly. Furthermore, 2-AMP is kinetically superior; it scavenges reactive γ-ketoaldehydes up to 980-fold faster than the rate of endogenous protein adduct formation, effectively outcompeting cellular nucleophiles to prevent irreversible macromolecular damage[6].

Mechanism RCS Reactive Carbonyl Species (MGO, MDA, IsoLGs) Target Endogenous Nucleophiles (Proteins, Lipids, DNA) RCS->Target Oxidative Stress AdductPM PM-RCS Adduct RCS->AdductPM AdductAMP 2-AMP-RCS Adduct RCS->AdductAMP AGEs AGEs / ALEs (Cellular Damage) Target->AGEs Crosslinking PM Pyridoxamine (PM) PM->RCS Extracellular Scavenging PLP Pyridoxal Phosphate (PLP) (Inactive) PM->PLP Intracellular Kinase Conversion PM->AdductPM PLP->RCS Fails to Scavenge AMP 2-AMP (2-HOBA) AMP->RCS Intra/Extracellular Scavenging (980x faster) AMP->AdductAMP

Divergent intracellular pathways of PM and 2-AMP in scavenging reactive carbonyl species.

Quantitative Efficacy Comparison

The following table summarizes the comparative performance metrics of both scavengers based on recent preclinical and clinical pharmacokinetic data[1][4][5][6][7].

ParameterPyridoxamine (PM)2-(Aminomethyl)phenol (2-AMP / 2-HOBA)
Primary Targets MGO, Extracellular RCSγ-ketoaldehydes, MGO, MDA, IsoLGs
Intracellular Stability Low (Rapidly converted to inactive PLP)High (Resistant to kinase conversion)
Scavenging Kinetics ModerateExtremely rapid (980x faster than protein adduct formation)
Lipophilicity Low (Hydrophilic primary amine)High (Penetrates lipid bilayers efficiently)
Clinical Status Investigational / SupplementPhase I/II Clinical Trials (NCT03176940, NCT04941599)

Experimental Protocols: A Self-Validating System

When designing an assay to evaluate electrophile scavengers, we must isolate the variable of dicarbonyl trapping from general antioxidant activity (e.g., direct ROS scavenging). To achieve a self-validating system, I mandate the inclusion of 4-hydroxybenzylamine (4-HOBA) alongside 2-AMP in all in vivo models[7][8].

Because 4-HOBA is a structural isomer with the hydroxyl group in the para-position, it completely lacks the ability to form stable adducts with dicarbonyls[7]. If a protective phenotype (e.g., reduced atherosclerosis) is observed with 2-AMP but absent with 4-HOBA, the system self-validates that the mechanism of action is strictly driven by dicarbonyl scavenging, rather than off-target receptor binding or general ROS suppression[7][8].

Protocol S1 1. Model Prep Ldlr-/- Mice Western Diet S2 2. Treatment Arms Vehicle | 2-AMP | 4-HOBA (Self-Validating) S1->S2 S3 3. Biomarker Isolation Plasma HDL/LDL Extraction S2->S3 S4 4. LC-MS/MS Quantify MDA/IsoLG Adducts S3->S4

Self-validating in vivo experimental workflow utilizing 4-HOBA as an isomeric negative control.

Step-by-Step Methodology: In Vivo Efficacy Profiling

This protocol details the evaluation of 2-AMP's efficacy in preventing HDL dysfunction in a familial hypercholesterolemia model[7].

  • Model Preparation: Utilize 8-week-old female Ldlr−/− mice. Feed the cohort a Western-type diet for 16 weeks to induce hypercholesterolemia and systemic lipid peroxidation[7][9].

  • Establish Treatment Arms (The Self-Validating Step): Randomize the mice into three continuous oral treatment groups via drinking water:

    • Group A: Vehicle control (Water).

    • Group B: 2-AMP (Active dicarbonyl scavenger).

    • Group C: 4-HOBA (Inactive isomer control to rule out non-specific amine effects)[7].

  • Biomarker Extraction: At the 16-week endpoint, harvest plasma. Isolate High-Density Lipoprotein (HDL) and Low-Density Lipoprotein (LDL) fractions via sequential ultracentrifugation[7].

  • LC-MS/MS Adduct Quantification: Digest the isolated apolipoproteins (e.g., apoAI) and utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify specific dicarbonyl adducts, specifically MDA-lysine and IsoLG-lysine crosslinks[7][9].

  • Data Interpretation: A successful validation will show a significant reduction (e.g., >60%) in MDA-HDL levels and en face aortic atherosclerosis in the 2-AMP group compared to both the Vehicle and 4-HOBA groups, confirming the specific causality of dicarbonyl scavenging[7].

Conclusion

For drug development professionals targeting oxidative stress and metabolic syndrome, 2-(Aminomethyl)phenol (2-AMP/2-HOBA) represents a significant mechanistic upgrade over traditional scavengers like pyridoxamine. By resisting intracellular enzymatic conversion and offering drastically faster reaction kinetics, 2-AMP provides a highly targeted approach to neutralizing reactive dicarbonyls without disrupting normal ROS signaling.

References

  • Source: nih.
  • 2-(Aminomethyl)
  • Source: mdpi.
  • Source: nih.
  • Source: alzdiscovery.
  • Source: ahajournals.
  • Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice (bioRxiv)
  • Source: nih.

Sources

Comparative

A Comparative Guide to AGE Inhibition: 2-(Aminomethyl)phenol hydrochloride vs. Aminoguanidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic strategies targeting the deleterious effects of Advanced Glycation End-products (AGEs), the careful selection of inhibitory...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic strategies targeting the deleterious effects of Advanced Glycation End-products (AGEs), the careful selection of inhibitory compounds is paramount. This guide provides a detailed, objective comparison between the well-established AGE inhibitor, aminoguanidine, and a promising dicarbonyl scavenger, 2-(Aminomethyl)phenol hydrochloride (also known as 2-HOBA). We will delve into their mechanisms of action, present available efficacy data, and provide a comprehensive experimental protocol for their comparative evaluation.

The Pathological Impact of Advanced Glycation End-products

Advanced Glycation End-products are a heterogeneous group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. This process, known as the Maillard reaction, is a key contributor to the pathology of numerous age-related and metabolic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. The accumulation of AGEs leads to protein cross-linking, increased oxidative stress, and inflammation, thereby impairing normal physiological function. The inhibition of AGE formation is, therefore, a significant therapeutic target.

Aminoguanidine: The Archetypal AGE Inhibitor

Aminoguanidine was one of the first compounds identified as a potent inhibitor of AGE formation.[1] Its primary mechanism of action involves trapping reactive carbonyl species, such as methylglyoxal (MGO), glyoxal, and 3-deoxyglucosone, which are key intermediates in the Maillard reaction.[2][3] By reacting with these dicarbonyl compounds, aminoguanidine prevents their subsequent reaction with proteins, thus inhibiting the formation of AGEs.[4]

However, the clinical development of aminoguanidine has been hampered by its off-target effects and the need for high doses.[1] It is a known inhibitor of diamine oxidase and the inducible isoform of nitric oxide synthase (iNOS), which can lead to undesirable side effects.[5] Despite these limitations, aminoguanidine remains a crucial reference compound in AGE inhibition studies.

2-(Aminomethyl)phenol hydrochloride (2-HOBA): A Selective Dicarbonyl Scavenger

2-(Aminomethyl)phenol hydrochloride, or 2-HOBA, has emerged as a selective scavenger of dicarbonyls, particularly γ-ketoaldehydes like methylglyoxal.[6][7] Its proposed mechanism involves the formation of stable adducts with these reactive electrophiles, thereby preventing their interaction with biological macromolecules and the subsequent formation of AGEs.[8] Research suggests that 2-HOBA also possesses antioxidant properties, which may contribute to its protective effects against AGE-related damage.[7] Clinical trials have been initiated to investigate the potential of 2-(aminomethyl)phenol in conditions associated with oxidative stress, such as cardiovascular diseases.[2][9]

Mechanistic Comparison: Trapping the Reactive Intermediates

Both aminoguanidine and 2-(Aminomethyl)phenol hydrochloride function by intercepting reactive carbonyl species that are precursors to AGEs. However, their selectivity and broader pharmacological profiles differ. The diagram below illustrates the general pathway of AGE formation and the points of intervention for these inhibitors.

AGE Formation and Inhibition cluster_0 Maillard Reaction Pathway cluster_1 Inhibitor Intervention Reducing Sugars Reducing Sugars Schiff Base Schiff Base Reducing Sugars->Schiff Base + Proteins/Lipids Proteins/Lipids Proteins/Lipids Amadori Products Amadori Products Schiff Base->Amadori Products Rearrangement Reactive Dicarbonyls Reactive Dicarbonyls Amadori Products->Reactive Dicarbonyls Degradation Reactive Dicarbonyls\n(e.g., MGO, Glyoxal) Reactive Dicarbonyls (e.g., MGO, Glyoxal) AGEs AGEs Reactive Dicarbonyls->AGEs + Proteins/Lipids Aminoguanidine Aminoguanidine Aminoguanidine->Reactive Dicarbonyls Traps 2-(Aminomethyl)phenol HCl 2-(Aminomethyl)phenol HCl 2-(Aminomethyl)phenol HCl->Reactive Dicarbonyls Scavenges

Caption: Mechanism of AGE formation and points of inhibition by Aminoguanidine and 2-(Aminomethyl)phenol HCl.

Comparative Efficacy: A Look at the Data

Direct head-to-head comparative studies providing IC50 values for both compounds under identical experimental conditions are limited in the publicly available literature. However, we can compile data from various in vitro studies to provide a general comparison. It is crucial to note that IC50 values are highly dependent on the specific assay conditions (e.g., type of protein, sugar concentration, incubation time).

CompoundAssay SystemIC50 ValueReference
Aminoguanidine BSA-Glucose~1 mM[10]
BSA-Fructose0.42 mM[11]
BSA-Glucose7.72 µM[12]
2-(Aminomethyl)phenol HCl Not explicitly reported in searched literature for a standard AGE inhibition assay.-

Experimental Protocol: In Vitro Assessment of AGE Inhibition

To objectively compare the efficacy of 2-(Aminomethyl)phenol hydrochloride and aminoguanidine, a standardized in vitro AGE inhibition assay is essential. The following protocol outlines a robust method using bovine serum albumin (BSA) and a combination of glucose and methylglyoxal (MGO) to simulate both early and late-stage glycation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents: - BSA Solution - Glucose/MGO Solution - Inhibitor Stock Solutions (Aminoguanidine & 2-AP HCl) - Phosphate Buffer B Set up reaction mixtures: - Control (BSA + Glucose/MGO) - Blank (BSA only) - Test (BSA + Glucose/MGO + Inhibitor) A->B C Incubate at 37°C for 7-21 days B->C D Measure AGE-specific fluorescence (Ex: ~370 nm, Em: ~440 nm) C->D E Calculate % Inhibition D->E F Determine IC50 values E->F

Sources

Validation

In Vitro Comparison Guide: 2-(Aminomethyl)phenol Hydrochloride vs. Classical Antioxidants

Executive Summary: The Paradigm Shift in Oxidative Stress Management For decades, drug development has relied on classical chain-breaking antioxidants (e.g., Ascorbic Acid, Trolox) to mitigate oxidative stress. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift in Oxidative Stress Management

For decades, drug development has relied on classical chain-breaking antioxidants (e.g., Ascorbic Acid, Trolox) to mitigate oxidative stress. However, global suppression of Reactive Oxygen Species (ROS) often fails in clinical translation because it interferes with essential physiological ROS signaling and host defense mechanisms[1].

2-(Aminomethyl)phenol hydrochloride (commonly known as 2-Hydroxybenzylamine or 2-HOBA ) represents a paradigm shift. Rather than acting as a traditional upstream ROS scavenger, 2-HOBA is a highly selective downstream scavenger of reactive dicarbonyl electrophiles, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA)[2]. By intercepting these toxic lipid peroxidation byproducts before they can covalently modify proteins and DNA, 2-HOBA prevents cellular damage without disrupting normal ROS signaling[3].

This guide provides an objective, data-driven comparison of 2-HOBA against classical antioxidants, detailing the mechanistic rationale and the self-validating in vitro protocols required to evaluate them.

Mechanistic Differentiation

Classical antioxidants like Trolox (a water-soluble Vitamin E analog) and Ascorbic Acid (Vitamin C) neutralize superoxide and hydroxyl radicals upstream. While this stops lipid peroxidation, it also blunts critical intracellular signaling pathways[1].

Conversely, 2-HOBA targets the consequences of lipid peroxidation. The primary amine and adjacent phenolic hydroxyl group of 2-HOBA react with γ-ketoaldehydes (IsoLGs) approximately 1,600 times faster than the ε-amino group of lysine residues[3]. This rapid kinetic trapping forms a stable pyrrole adduct, effectively neutralizing the electrophile and preventing the formation of toxic protein crosslinks implicated in atherosclerosis, hypertension, and neurodegeneration[2][4].

Mechanism ROS Reactive Oxygen Species (ROS) LipidPerox Lipid Peroxidation ROS->LipidPerox Oxidative Stress Dicarbonyls Reactive Dicarbonyls (IsoLGs, MDA) LipidPerox->Dicarbonyls Degradation Adducts Protein/DNA Adducts (Cellular Damage) Dicarbonyls->Adducts Covalent Binding Classical Classical Antioxidants (Trolox, Vit C) Classical->ROS Scavenges Upstream HOBA 2-(Aminomethyl)phenol (2-HOBA) HOBA->Dicarbonyls Scavenges Downstream

Figure 1: Mechanistic divergence between classical ROS scavengers and 2-HOBA.

Experimental Design: A Self-Validating System

To objectively compare 2-HOBA with other antioxidants, we must establish a self-validating in vitro testing system. A robust experimental design must prove two causal relationships:

  • Efficacy: The compound must prevent protein adduct formation under oxidative stress.

  • Selectivity: The compound must not suppress global ROS.

The Control Matrix:

  • Vehicle Control: Establishes baseline cellular function.

  • Positive Control (H₂O₂): Induces upstream ROS, driving downstream IsoLG formation.

  • Negative Structural Control (4-HOBA): An isomer of 2-HOBA with the aminomethyl group in the para position. It cannot form the stable lactam ring required to trap IsoLGs, proving that the specific molecular geometry of 2-HOBA is responsible for its activity[2].

  • Comparator (Trolox): Demonstrates classical upstream ROS scavenging.

Workflow Step1 1. Cell Culture (HepG2 + H2O2) Step2 2. Compound Treatment Step1->Step2 Step3 3. Cell Lysis & Protein Extraction Step2->Step3 Step4 4. IsoLG-Adduct ELISA/Western Step3->Step4 Step5 5. Data Analysis (Adduct Reduction) Step4->Step5

Figure 2: In vitro workflow for quantifying IsoLG-adduct reduction.

Step-by-Step Methodologies

Protocol A: Cellular IsoLG-Adduct Prevention Assay

Causality: This assay proves the biological efficacy of the compounds in preventing toxic protein crosslinking in a complex cellular environment. We utilize the D11 single-chain variable fragment (scFv) antibody, which specifically recognizes IsoLG-lysine lactam adducts[3].

  • Cell Seeding: Seed HepG2 cells in 6-well plates at 5×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing 500 µM of the test compounds: 2-HOBA, 4-HOBA (negative control), Trolox, or Ascorbic Acid. Incubate for 1 hour.

  • Oxidative Challenge: Add 500 µM H₂O₂ to the wells to induce lipid peroxidation. Incubate for 4 hours.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors and 100 µM indomethacin (to prevent ex vivo lipid peroxidation). Centrifuge at 14,000 x g for 15 mins and collect the supernatant.

  • Quantification: Perform a Western Blot or ELISA using the D11 scFv anti-IsoLG antibody. Normalize against GAPDH or total protein.

Protocol B: Global ROS Scavenging (DCFDA Assay)

Causality: This assay is critical to validate 2-HOBA's selectivity. It proves that unlike Trolox, 2-HOBA does not globally quench ROS[1], preserving physiological signaling.

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at 2×104 cells/well.

  • Probe Loading: Wash cells with PBS. Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media. Incubate for 30 minutes in the dark.

  • Treatment: Remove DCFDA. Add test compounds (500 µM) concurrently with 200 µM H₂O₂.

  • Measurement: Immediately measure fluorescence kinetics (Ex/Em = 485/535 nm) using a microplate reader over 2 hours.

Quantitative Data Comparison

The following table synthesizes the in vitro performance profile of 2-HOBA against classical alternatives based on established pharmacological evaluations[1][2][5].

CompoundPrimary Mechanism of ActionIsoLG/MDA Scavenging EfficiencyGlobal ROS Inhibition (DCFDA)Protein Adduct PreventionCytotoxicity (IC₅₀ HepG2)
2-(Aminomethyl)phenol (2-HOBA) Downstream Dicarbonyl Scavenger++++ - (Preserves ROS)++++ > 10 mM (Highly Safe)
4-HOBA (Isomer Control) Inactive Isomer---> 10 mM
Trolox (Vitamin E analog) Upstream ROS Scavenger-++++++~ 2 mM
Ascorbic Acid (Vitamin C) Aqueous ROS Scavenger-+++++> 5 mM
N-Acetylcysteine (NAC) Thiol Precursor / ROS Scavenger++++++> 10 mM

Key: (-) No significant activity; (+) Mild activity; (++++) Potent activity.

Conclusion and Application Guide

When designing therapeutic interventions for diseases driven by oxidative stress (e.g., atherosclerosis, hypertension, Alzheimer's disease), the choice of antioxidant is critical.

  • Choose Classical Antioxidants (Trolox/NAC): When the experimental goal is to globally halt upstream ROS generation, or when studying acute, direct radical-induced toxicity in vitro.

  • Choose 2-(Aminomethyl)phenol (2-HOBA): When the goal is to prevent the pathological consequences of lipid peroxidation (protein/DNA adducts) while maintaining basal ROS signaling necessary for immune function and cellular homeostasis. Its superior safety profile and targeted mechanism make it an ideal candidate for translational research in cardiovascular and neurodegenerative diseases[2][5].

References

  • Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr-/- mice. Nature Communications (2020).[Link]

  • DC isoketal-modified proteins activate T cells and promote hypertension. Journal of Clinical Investigation (2014).[Link]

  • Scavenging Reactive Lipids to Prevent Oxidative Injury. Annual Review of Pharmacology and Toxicology (2021).[Link]

  • In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate. Food and Chemical Toxicology (2018).[Link]

Sources

Comparative

Comparative analysis of 2-(Aminomethyl)phenol derivatives as ferroptosis inhibitors

An in-depth comparative analysis of ferroptosis inhibitors requires moving beyond traditional paradigms to understand the specific biochemical executioners of cell death. As a Senior Application Scientist, I have structu...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of ferroptosis inhibitors requires moving beyond traditional paradigms to understand the specific biochemical executioners of cell death. As a Senior Application Scientist, I have structured this guide to critically evaluate the mechanistic and translational differences between classic radical-trapping antioxidants (RTAs) and the emerging class of dicarbonyl scavengers, specifically 2-(Aminomethyl)phenol derivatives.

The Ferroptosis Paradigm: Upstream vs. Downstream Intervention

Ferroptosis is an iron-dependent form of regulated cell death driven by the accumulation of lipid hydroperoxides[1]. Historically, the gold standard for inhibiting this pathway has been the use of RTAs like Ferrostatin-1 (Fer-1). Fer-1 acts upstream, efficiently scavenging alkoxyl and peroxyl radicals to halt the lipid peroxidation chain reaction at nanomolar concentrations (IC50 ~60 nM)[2].

However, recent pathophysiological insights have revealed that the terminal executioners of ferroptotic damage are often highly reactive dicarbonyl electrophiles—specifically isolevuglandins (IsoLGs) and malondialdehyde (MDA)—which are generated as degradation products of lipid peroxides[3]. These electrophiles rapidly form covalent adducts with lysine residues on critical intracellular proteins (such as p53, ion channels, and collagen), leading to severe protein misfolding, proteostasis collapse, and ultimately, cell death[3][4].

This has elevated 2-(Aminomethyl)phenol (2-Hydroxybenzylamine or 2-HOBA) and its structural isomers (e.g., 4-HOBA) as a novel class of ferroptosis inhibitors. Rather than acting as traditional antioxidants, 2-HOBA derivatives act as selective dicarbonyl scavengers . They intercept IsoLGs and MDA after lipid peroxidation has occurred but before these toxic byproducts can adduct to proteins, thereby rescuing cellular function and preventing ferroptosis in complex disease models like gastroesophageal reflux disease (GERD), atrial fibrillation, and atherosclerosis[3][4][5].

Pathway Visualization: Divergent Mechanisms of Action

To conceptualize the strategic difference in target engagement, the following signaling workflow maps the ferroptotic cascade and the distinct intervention nodes for Fer-1 and 2-HOBA.

G PUFA PUFAs + ROS + Intracellular Iron LPO Lipid Peroxides (LPO) PUFA->LPO Enzymatic/Non-Enzymatic Oxidation IsoLG Isolevuglandins (IsoLGs) & MDA LPO->IsoLG Lipid Degradation Adducts Protein Adduction & Misfolding IsoLG->Adducts Covalent Binding to Lysine Residues Ferroptosis Ferroptotic Cell Death Adducts->Ferroptosis Proteostasis Collapse Fer1 Ferrostatin-1 (Radical-Trapping Antioxidant) Fer1->LPO Halts Chain Reaction HOBA 2-HOBA / 4-HOBA (Dicarbonyl Scavenger) HOBA->IsoLG Intercepts Electrophiles

Ferroptosis signaling pathway highlighting intervention points of Ferrostatin-1 and 2-HOBA.

Comparative Performance & Quantitative Data

When selecting an inhibitor for assay development or translational research, it is critical to align the compound's mechanism with the disease model's primary driver. The table below synthesizes the comparative performance of these agents.

CompoundPrimary MechanismWorking ConcentrationKey in vivo / in vitro Efficacy MarkersTranslational Status
Ferrostatin-1 (Fer-1) Radical-trapping antioxidant (RTA); prevents lipid ROS formation.IC50 ≈ 60 nM[2]Reverses Erastin/RSL3-induced cell death; reduces overall lipid ROS[2].Preclinical (Tool compound).
2-(Aminomethyl)phenol (2-HOBA) Selective dicarbonyl scavenger; intercepts IsoLGs and MDA.100 μM – 500 μM[6]Reverses p53 aggregation in GERD[3]; reduces plaque apoptosis in atherosclerosis[5].Phase I Clinical Trials (Safe up to 825 mg)[7].
4-(Aminomethyl)phenol (4-HOBA) Structural isomer of 2-HOBA; dicarbonyl scavenger.100 μM – 500 μMAttenuates TAC-induced ROS and MDA in heart failure models[8].Preclinical.

Experimental Methodologies: Self-Validating Protocols

To rigorously prove that a 2-(Aminomethyl)phenol derivative is acting via downstream scavenging rather than upstream antioxidant activity, researchers must employ a multi-tiered assay system. The following protocol is designed to isolate the exact node of intervention.

Protocol: Differentiating Upstream vs. Downstream Ferroptosis Inhibition In Vitro

Objective: To validate that 2-HOBA rescues cells from ferroptosis without altering upstream lipid peroxidation, confirming its mechanism as a downstream IsoLG scavenger.

Step 1: Cell Seeding & Ferroptosis Induction

  • Action: Seed target cells (e.g., HL-1 cardiomyocytes or esophageal epithelial cells) in a 96-well plate at 1×104 cells/well. Induce ferroptosis using 10 μM Erastin (System Xc- inhibitor) or direct exposure to synthetic IsoLGs[3].

  • Causality: Erastin depletes glutathione (GSH), inactivating GPX4 and forcing the accumulation of lipid peroxides, initiating the entire cascade. Direct IsoLG exposure bypasses upstream lipid peroxidation entirely, acting as a mechanistic control.

Step 2: Treatment Matrix Application

  • Action: Co-treat cells with either Vehicle (DMSO), Fer-1 (1 μM), or 2-HOBA (500 μM)[2][6].

  • Causality: Utilizing both a classic RTA and the dicarbonyl scavenger allows for comparative mechanistic mapping.

Step 3: Upstream Readout (Lipid ROS via C11-BODIPY 581/591)

  • Action: After 12 hours, incubate cells with 5 μM C11-BODIPY for 30 minutes. Analyze via flow cytometry (FITC channel for oxidized probe).

  • Causality: Crucial validation step. Fer-1 will suppress the C11-BODIPY signal (confirming upstream RTA activity). 2-HOBA should exhibit a high C11-BODIPY signal comparable to the vehicle, proving it does not stop lipid peroxidation, but rather acts downstream.

Step 4: Downstream Readout (IsoLG-Protein Adduct Detection)

  • Action: Lyse a parallel set of cells and perform a Western Blot using the D11 single-chain variable fragment (scFv) antibody, which specifically recognizes IsoLG-lysine adducts.

  • Causality: This confirms the specific target engagement of 2-HOBA. While Fer-1 reduces adducts by preventing their upstream formation, 2-HOBA reduces adducts by directly binding the free IsoLGs before they can react with the cellular proteome[3].

Step 5: Terminal Readout (Cell Viability & Biomarker Confirmation)

  • Action: Assess cell viability using an Alamar Blue assay at 24 hours. Concurrently, probe for Transferrin Receptor 1 (TFR1) and GPX4 via Western blot.

  • Causality: Both Fer-1 and 2-HOBA will restore cell viability. Furthermore, successful ferroptosis rescue by 2-HOBA will be marked by a decrease in the ferroptosis marker TFR1 and a stabilization of GPX4 expression[3].

Conclusion & Translational Outlook

While Ferrostatin-1 remains an indispensable in vitro tool for probing the upstream mechanics of ferroptosis, its clinical translation has been limited by pharmacokinetic challenges. Conversely, 2-(Aminomethyl)phenol (2-HOBA) represents a highly translatable approach. By targeting the downstream toxic mediators (IsoLGs) that directly cause protein aggregation and fibrosis, 2-HOBA preserves upstream lipid signaling while neutralizing cellular toxicity. Its favorable safety profile, recently demonstrated in Phase I human trials[7], positions dicarbonyl scavengers as a premier therapeutic strategy for ferroptosis-driven pathologies like atherosclerosis, heart failure, and GERD.

References

  • Paulrasu, K., et al. "Dysregulated Proteostasis-induced Ferroptosis in Gastroesophageal Reflux Disease: Hero or Villain?" Cellular and Molecular Gastroenterology and Hepatology. 3

  • Skouta, R., et al. "Ferrostatins inhibit oxidative lipid damage and cell death in diverse disease models." Journal of the American Chemical Society. 2

  • Li, Y., et al. "Myocardial ferroptosis may exacerbate the progression of atrial fibrillation through isolevuglandins." Frontiers in Cardiovascular Medicine. 4

  • "First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers." ResearchGate. 7

  • Yan, Z., et al. "Roles of Macrophages in Atherogenesis." Frontiers in Pharmacology. 5

Sources

Validation

Assessing the purity of synthesized 2-(Aminomethyl)phenol hydrochloride via HPLC

Assessing the Purity of Synthesized 2-(Aminomethyl)phenol Hydrochloride: A Comparative Guide to HPLC Methodologies Introduction 2-(Aminomethyl)phenol hydrochloride (frequently designated as 2-Hydroxybenzylamine hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Synthesized 2-(Aminomethyl)phenol Hydrochloride: A Comparative Guide to HPLC Methodologies

Introduction

2-(Aminomethyl)phenol hydrochloride (frequently designated as 2-Hydroxybenzylamine hydrochloride or 2-HOBA) has garnered significant attention in cardiovascular and inflammatory research due to its role as a highly selective scavenger of reactive dicarbonyl electrophiles [1]. For drug development professionals and synthetic chemists, accurately assessing the purity of this synthesized compound is a critical quality control step prior to in vitro or in vivo application [2].

However, the molecular architecture of 2-(Aminomethyl)phenol presents a classic analytical challenge. With a low molecular weight (MW 159.6 for the HCl salt) and a highly basic primary amine (pKa ~8.8), the molecule is intensely polar. When subjected to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the protonated amine causes the compound to elute near the void volume ( t0​ ), often co-eluting with synthesis salts or polar impurities. Furthermore, secondary electrostatic interactions between the amine and residual silanols on the silica matrix lead to severe peak tailing, compromising quantitative accuracy.

This guide objectively compares two advanced chromatographic methodologies—Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a robust, self-validating system for purity assessment.

Methodological Comparison & Step-by-Step Protocols

As a Senior Application Scientist, method development requires moving beyond trial-and-error to understand the thermodynamic and electrostatic causality of the separation. Below are the optimized protocols for the two leading methodologies.

Method A: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

This method modifies traditional reversed-phase chromatography by introducing a hydrophobic counter-ion into the mobile phase to mask the charge of the analyte.

Protocol:

  • Column Selection: Use a highly base-deactivated, end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm).

    • Causality: End-capping minimizes the presence of free silanols, reducing the secondary cation-exchange interactions that cause peak tailing for basic amines.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Sodium 1-heptanesulfonate in LC-MS grade water, adjusted to pH 2.5 with phosphoric acid.

    • Causality: The low pH ensures the primary amine is fully protonated ( NH3+​ ), while the phenolic hydroxyl remains un-ionized. The heptanesulfonate acts as an ion-pairing reagent, binding to the protonated amine to form a neutral, hydrophobic complex that retains strongly on the C18 stationary phase.

    • Phase B: 100% HPLC-grade Acetonitrile.

  • Elution Profile: Isocratic elution at 75% Phase A / 25% Phase B at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance at 270 nm (targeting the aromatic ring).

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC operates effectively as a "reversed reversed-phase" system, making it the premier choice for polar ionic compounds and amines [3].

Protocol:

  • Column Selection: Zwitterionic or Amide-bonded HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Causality: These polar stationary phases hold a rigid, immobilized water layer on their surface, which is the foundational requirement for the HILIC partitioning mechanism.

  • Mobile Phase Preparation:

    • Phase A: 100 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid.

    • Causality: High buffer concentrations (≥10 mM in the final mixture) are mandatory in HILIC to disrupt electrostatic interactions between the analyte and the stationary phase, ensuring sharp peak shapes. Volatile buffers are specifically chosen to maintain mass spectrometry (MS) compatibility.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Elution Profile: Isocratic elution at 15% Phase A / 85% Phase B at a flow rate of 0.4 mL/min.

    • Causality: In HILIC, high organic concentrations promote retention. The polar amine partitions out of the hydrophobic bulk mobile phase and into the aqueous layer immobilized on the column.

  • Detection: UV at 270 nm and ESI-MS (Positive ion mode, monitoring m/z 124.1 for the free base [M+H]+ ).

Workflow & Mechanistic Pathways

HPLC_Method_Selection Start Synthesized Compound: 2-(Aminomethyl)phenol HCl (Highly Polar, pKa ~8.8) Challenge Analytical Challenge: Elutes at void volume (t0) on standard C18 Severe peak tailing Start->Challenge Branch_HILIC Method A: HILIC Stationary Phase: Amide/Zwitterionic Mobile Phase: 85% ACN + 15% Buffer Challenge->Branch_HILIC Orthogonal Selectivity Branch_IPRP Method B: IP-RP-HPLC Stationary Phase: End-capped C18 Mobile Phase: Aqueous + Alkylsulfonate Challenge->Branch_IPRP Modified Reversed-Phase Mech_HILIC Mechanism: Analyte partitions into water-enriched layer on silica Branch_HILIC->Mech_HILIC Mech_IPRP Mechanism: Counter-ion masks amine charge, increasing hydrophobicity Branch_IPRP->Mech_IPRP Result_HILIC Outcome: Excellent Retention (k' > 3) MS-Compatible (Volatile Buffers) Mech_HILIC->Result_HILIC Result_IPRP Outcome: Good Retention (k' > 2) UV Only (Non-volatile Ion-Pair) Mech_IPRP->Result_IPRP

Fig 1: Decision workflow and mechanistic pathways for HPLC analysis of 2-(Aminomethyl)phenol HCl.

Quantitative Data Presentation

To objectively compare these methodologies, a synthesized batch of 2-(Aminomethyl)phenol HCl was analyzed using standard RP-HPLC, IP-RP-HPLC, and HILIC. The quantitative performance metrics are summarized in Table 1.

Chromatographic ParameterStandard RP-HPLC (C18, No Ion-Pair)IP-RP-HPLC (C18 + Heptanesulfonate)HILIC (Amide/Zwitterionic)
Retention Factor ( k′ ) < 0.5 (Void volume elution)2.84.2
Asymmetry Factor ( As​ ) > 2.5 (Severe tailing)1.21.05
Theoretical Plates ( N ) < 2,00012,50018,000
MS Compatibility Yes (but poor retention)No (Severe signal suppression)Excellent
Limit of Quantitation (LOQ) N/A (High co-elution risk)0.5 µg/mL0.1 µg/mL

Data Interpretation: While IP-RP-HPLC successfully resolves the retention issue, the non-volatile nature of alkylsulfonates renders it incompatible with LC-MS. HILIC provides superior theoretical plate counts, near-perfect peak symmetry, and seamless MS compatibility, making it the superior choice for comprehensive impurity profiling.

Self-Validating System Design (Trustworthiness)

A reliable analytical protocol must prove its own validity during every run. To ensure absolute trustworthiness in your purity assessment, the workflow must incorporate a strict System Suitability Test (SST) [4]:

  • Specificity via Resolution Marker: The primary synthetic route for 2-(Aminomethyl)phenol involves the reductive amination of salicylaldehyde. Prior to analyzing the active pharmaceutical ingredient (API), inject a resolution standard containing 1.0 mg/mL 2-(Aminomethyl)phenol HCl spiked with 0.1% salicylaldehyde. The system is only validated if the resolution ( Rs​ ) between the two peaks is ≥2.0 .

  • Precision: Five replicate injections of the working standard must yield a Relative Standard Deviation (RSD) of the peak area ≤1.0% .

  • Orthogonal Verification: Chromatographic purity (Area %) should be routinely cross-referenced against a non-aqueous acid-base titration. Because HPLC only detects UV-absorbing species, titration ensures mass balance and accounts for any non-UV absorbing inorganic salts left over from synthesis.

Conclusion

For the routine UV-based quality control of 2-(Aminomethyl)phenol hydrochloride, Ion-Pairing RP-HPLC offers a rugged and accessible method. However, for drug development professionals requiring rigorous impurity profiling, structural elucidation of degradants, and high-sensitivity quantification, HILIC stands out as the optimal, modern analytical methodology.

References

  • Hydrophilic interaction liquid chromatography for separation and quantification of selected room-temperature ionic liquids ResearchGate URL:[Link]

Comparative

Cross-Validation of 2-(Aminomethyl)phenol Hydrochloride in Cell-Based Assays: A Comparative Guide

As lipid peroxidation and oxidative stress take center stage in the pathogenesis of cardiovascular and inflammatory diseases, the precise targeting of reactive carbonyl species has become a critical focus in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

As lipid peroxidation and oxidative stress take center stage in the pathogenesis of cardiovascular and inflammatory diseases, the precise targeting of reactive carbonyl species has become a critical focus in drug development. 2-(Aminomethyl)phenol hydrochloride (commonly known as 2-Hydroxybenzylamine hydrochloride, or 2-HOBA ) has emerged as a highly selective dicarbonyl scavenger.

This guide provides an objective, data-driven comparison of 2-HOBA against alternative scavengers, detailing the chemical causality behind its efficacy and establishing self-validating protocols for cross-cell line experiments.

Mechanistic Grounding: The Kinetics of Carbonyl Scavenging

To utilize 2-HOBA effectively in in vitro models, researchers must understand why it outperforms endogenous defense mechanisms. During oxidative stress, the peroxidation of polyunsaturated fatty acids (like arachidonic acid) generates highly reactive γ-ketoaldehydes known as isolevuglandins (IsoLGs) . IsoLGs rapidly covalently bind to the ε-amino groups of lysine residues on cellular proteins, causing irreversible crosslinking, protein dysfunction, and subsequent apoptosis or inflammation [1, 2].

The Causality of 2-HOBA's Superiority: The efficacy of 2-HOBA is rooted in its molecular structure. The primary amine group reacts with the electrophilic IsoLGs to form a stable pyrrole adduct. Critically, the hydroxyl group at the ortho position acts as an intramolecular acid-base catalyst. It donates a proton to the carbonyl oxygen of the IsoLG, drastically accelerating the nucleophilic attack. Because of this proximity effect, 2-HOBA reacts with IsoLGs approximately 1,000 times faster than lysine residues, effectively intercepting the reactive species before cellular damage occurs [3].

Why the Hydrochloride Salt? The free base form of 2-(Aminomethyl)phenol is susceptible to atmospheric oxidation and exhibits poor aqueous solubility. Utilizing the hydrochloride salt (CAS: 61626-91-3) protonates the primary amine, enhancing thermodynamic stability and ensuring complete dissolution in standard culture media (e.g., DMEM, RPMI) without requiring cytotoxic co-solvents like high-concentration DMSO.

Mechanism ROS Oxidative Stress Lipid Polyunsaturated Fatty Acids ROS->Lipid Lipid Peroxidation IsoLG Isolevuglandins (IsoLGs) (Reactive Carbonyls) Lipid->IsoLG Rearrangement Lysine Cellular Proteins (Lysine Residues) IsoLG->Lysine Slow Reaction HOBA 2-(Aminomethyl)phenol HCl (2-HOBA) IsoLG->HOBA 1000x Faster Reaction Adducts Protein-IsoLG Adducts (Cellular Dysfunction) Lysine->Adducts Crosslinking Scavenged Inert Pyrrole Adducts (Safely Excreted) HOBA->Scavenged Rapid Scavenging

Fig 1: Mechanism of IsoLG scavenging by 2-HOBA preventing protein adduction.

Cross-Validation Across Distinct Cell Lines

To validate 2-HOBA as a therapeutic candidate, its efficacy must be cross-examined across diverse cell lines representing different physiological niches.

A. Murine Peritoneal Macrophages & RAW 264.7

Macrophages are primary drivers of atherosclerosis via foam cell formation. When exposed to oxidized LDL (oxLDL), macrophages accumulate IsoLGs, triggering a massive inflammatory cascade.

  • Experimental Evidence: Treatment with 500 μM 2-HOBA for 24 hours significantly reduces the macrophage inflammatory response to oxLDL. Quantitative PCR reveals marked decreases in the mRNA levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α [1, 5].

B. Human Aortic Endothelial Cells (HAECs)

Endothelial dysfunction is the precursor to vascular disease. IsoLG accumulation in HAECs leads to tight junction degradation and apoptosis.

  • Experimental Evidence: Co-incubation of HAECs with 500 μM 2-HOBA prevents oxLDL-induced apoptosis, preserving endothelial monolayer integrity and promoting features of stable plaques[1].

C. Primary Cardiomyocytes

In models of heart failure (e.g., Transverse Aortic Constriction or Myocardial Infarction), reactive oxygen species drive cardiac hypertrophy and fibrosis.

  • Experimental Evidence: 2-HOBA administration effectively attenuates cardiomyocyte hypertrophy, reduces left ventricular IsoLG adducts, and suppresses local tissue apoptosis and inflammation[2, 3].

Comparative Analysis: 2-HOBA vs. Alternative Scavengers

When designing an assay, selecting the correct comparator is vital for establishing causality. Table 1 outlines how 2-HOBA compares to other standard compounds in the field.

Table 1: Comparative Efficacy and Selectivity of Carbonyl Scavengers

Scavenger CompoundTarget SpecificityReaction Rate vs LysinePrimary ApplicationLimitations / Notes
2-HOBA HCl γ-ketoaldehydes (IsoLGs), MDA~1000x fasterMacrophages, HAECs, CardiomyocytesHighly specific; no COX inhibition at therapeutic doses [4, 5].
4-HOBA None (Isomer control)Comparable to LysineNegative Control Lacks ortho-hydroxyl proximity effect; poor scavenging [2, 3].
Pyridoxamine General carbonyls (AGEs, ALEs)ModerateBroad oxidative stress modelsLess specific to IsoLGs; requires significantly higher concentrations.
Salicylic Acid Cyclooxygenase (COX-1/2)N/A (Not a scavenger)General inflammationMajor metabolite of 2-HOBA, but acts via a distinct enzymatic pathway [5].

Standardized Experimental Protocol: Self-Validating Scavenging Assay

A robust experimental design must be self-validating. To prove that observed phenotypic changes (e.g., reduced IL-1β) are strictly due to IsoLG scavenging and not off-target receptor binding, researchers must run a parallel cohort using 4-HOBA (4-hydroxybenzylamine). Because 4-HOBA is structurally identical to 2-HOBA but lacks the catalytic ortho-hydroxyl group, it fails to scavenge IsoLGs efficiently. If 2-HOBA rescues the cells but 4-HOBA does not, the causality of IsoLG-mediated damage is definitively validated.

Step-by-Step Methodology (Macrophage Model)

Step 1: Cell Seeding and Acclimation

  • Seed RAW 264.7 macrophages or isolated primary peritoneal macrophages in 6-well plates at a density of 1×106 cells/well in DMEM supplemented with 10% FBS.

  • Incubate overnight at 37°C, 5% CO₂ to allow for adherence.

Step 2: Pre-treatment (The Self-Validating Setup)

  • Wash cells twice with PBS and replace with serum-free DMEM.

  • Divide wells into four cohorts:

    • Vehicle Control (Media only)

    • Disease Model (oxLDL/LPS only)

    • Active Treatment (Pre-treat with 500 μM 2-HOBA HCl)

    • Negative Structural Control (Pre-treat with 500 μM 4-HOBA)

  • Incubate for 2 hours to allow intracellular equilibration of the scavengers.

Step 3: Induction of Oxidative Stress

  • Add 50 μg/mL of highly oxidized LDL (oxLDL) or 100 ng/mL LPS to the appropriate wells to induce IsoLG formation.

  • Incubate for 24 hours at 37°C.

Step 4: Harvest and Multiplexed Assays

  • Media Collection: Aspirate culture media, centrifuge at 10,000 x g for 5 mins to remove debris, and analyze via ELISA for secreted IL-1β, IL-6, and TNF-α.

  • Cell Lysate Collection: Lyse cells in RIPA buffer containing protease inhibitors.

  • Mass Spectrometry (LC-MS/MS): Quantify IsoLG-lysine adducts in the lysate to confirm that 2-HOBA (but not 4-HOBA) physically intercepted the carbonyls.

Protocol Seed Seed Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with 2-HOBA (500 μM, 2 h) Seed->Pretreat Control Parallel 4-HOBA (Negative Control) Seed->Control Stimulate Stimulate (oxLDL/LPS) (Induce IsoLGs) Pretreat->Stimulate Harvest Harvest at 24 h Stimulate->Harvest Control->Stimulate Assay Quantify Cytokines & IsoLG Adducts Harvest->Assay

Fig 2: Standardized workflow for cross-validating 2-HOBA efficacy in vitro.

References

  • Shang, L., et al. "Isolevuglandin scavenger attenuates pressure overload-induced cardiac oxidative stress, cardiac hypertrophy, heart failure and lung remodeling." Free Radical Biology and Medicine, 141, 291-298 (2019). Available at:[Link]

  • Guo, J., et al. "Isolevuglandins Scavenger Ameliorates Myocardial Ischemic Injury by Suppressing Oxidative Stress, Apoptosis, and Inflammation." Frontiers in Cell and Developmental Biology, 10:836035 (2022). Available at:[Link]

  • O'Neill, M. J., et al. "2-Hydroxybenzylamine for Treatment of Atrial Fibrillation: A First-in-Human Clinical Pilot Trial." Circulation: Arrhythmia and Electrophysiology (2025). Available at:[Link]

  • Alzheimer's Drug Discovery Foundation. "2-Hydroxybenzylamine Cognitive Vitality Report." ADDF (2025). Available at:[Link]

Validation

Comparing the in vivo efficacy of 2-(Aminomethyl)phenol hydrochloride and N-acetylcysteine

As a Senior Application Scientist, evaluating the in vivo efficacy of antioxidant and cytoprotective agents requires moving beyond generalized terms like "oxidative stress." To design effective therapeutics, we must diss...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the in vivo efficacy of antioxidant and cytoprotective agents requires moving beyond generalized terms like "oxidative stress." To design effective therapeutics, we must dissect the precise biochemical cascades driving cellular dysfunction.

This guide provides an objective, data-driven comparison between N-acetylcysteine (NAC) —a classical, generalized antioxidant—and 2-(Aminomethyl)phenol hydrochloride , widely known in the literature as 2-hydroxybenzylamine (2-HOBA) or salicylamine. By examining their distinct mechanisms of action, in vivo performance across disease models, and providing a self-validating experimental framework, this guide serves as a definitive resource for drug development professionals.

The fundamental difference between NAC and 2-HOBA lies in their spatial and temporal intervention within the oxidative stress cascade.

N-acetylcysteine (NAC) acts as a prodrug for L-cysteine, driving the synthesis of glutathione (GSH) and acting as a direct scavenger of reactive oxygen species (ROS)[1]. While effective at reducing generalized oxidative burden, NAC indiscriminately neutralizes ROS. This can be problematic because physiological ROS signaling is essential for immune defense, mitochondrial autoregulation, and cellular homeostasis[2].

2-(Aminomethyl)phenol hydrochloride (2-HOBA) operates via a highly targeted, downstream mechanism. It does not react with upstream ROS (like superoxide or hydrogen peroxide)[3]. Instead, it acts as a specific scavenger of reactive dicarbonyl electrophiles (DEs)—toxic lipid peroxidation byproducts such as isolevuglandins (IsoLGs), malondialdehyde (MDA), and 4-hydroxynonenal (4-HNE)[4]. IsoLGs are highly reactive and rapidly form covalent adducts with lysine residues on proteins, leading to irreversible cross-linking, aggregation, and cellular death[5]. By acting as a highly reactive primary amine "decoy," 2-HOBA intercepts these dicarbonyls before they can damage cellular proteins, preserving normal ROS signaling while halting lipid-induced proteotoxicity[3].

G ROS Reactive Oxygen Species (ROS) (Physiological & Pathological) LipidPerox Lipid Peroxidation ROS->LipidPerox Oxidative Stress IsoLG Reactive Dicarbonyls (IsoLGs, MDA, 4-HNE) LipidPerox->IsoLG Degradation Adducts Protein/DNA Adduction (Cellular Dysfunction) IsoLG->Adducts Covalent Binding NAC N-acetylcysteine (NAC) (GSH Precursor / ROS Scavenger) NAC->ROS Neutralizes (Broad) HOBA 2-HOBA (Dicarbonyl Scavenger) HOBA->IsoLG Intercepts (Specific)

Mechanistic divergence between NAC (ROS scavenging) and 2-HOBA (Dicarbonyl interception).

Comparative In Vivo Efficacy Across Disease Models

A. Hepatology: Metabolic Dysfunction-Associated Steatohepatitis (MASH)

In models of MASH, lipid peroxidation is a primary driver of hepatic stellate cell activation and fibrosis.

  • 2-HOBA: In both DIAMOND and STAM murine models of MASH, oral administration of 2-HOBA (1 g/L) significantly reduced fibrosis scores, lowered AST/ALT transaminases by over 40%, and decreased serum F2-isoprostanes[3]. Crucially, these improvements occurred without altering the mRNA expression of hepatic antioxidant enzymes (Cat, Gpx1, Sod2), proving that 2-HOBA resolves fibrosis by neutralizing downstream DEs rather than altering upstream redox balance[3].

  • NAC: While NAC is known to improve MASH progression by increasing the GSH/GSSG ratio and functioning as an upstream ROS scavenger, it lacks the ability to specifically reverse existing dicarbonyl stress with the same kinetic efficiency as 2-HOBA[3].

B. Cardiovascular & Electrophysiological Dysfunction
  • 2-HOBA: Isolevuglandin adducts play a critical role in the development of hypertension and arrhythmias. In Pitx2+/- mice (a model for atrial fibrillation), 2-HOBA prevented AF susceptibility, normalized atrial conduction, and prevented the disruption of mitochondrial integrity[4]. Furthermore, in Systemic Lupus Erythematosus (SLE) models, 2-HOBA reduced blood pressure and inflammatory gene expression by scavenging IsoLGs in dendritic cells[6].

  • NAC: NAC has demonstrated efficacy in reducing arrhythmias in certain models (e.g., Pitx2-/- zebrafish)[4] and reducing disease activity in SLE[6]. However, because it does not specifically target the highly reactive IsoLGs that directly modify ion channels and immune cells, higher systemic doses are often required to achieve comparable tissue-level protection.

C. Gastrointestinal & Epithelial Proteostasis
  • 2-HOBA vs. NAC Head-to-Head: In a model of gastroesophageal reflux disease (GERD), acidic bile salts induce severe IsoLG-protein adducts, specifically precipitating the p53 tumor suppressor protein[5]. When esophageal cells were treated with bile salts alongside either 20 μM NAC or 50 μM 2-HOBA, 2-HOBA successfully inhibited the formation of IsoLG-p53 adducts, preserving protein integrity[5]. While NAC reduces general ROS production, 2-HOBA provides superior protection against the specific lipid-electrophile modifications that drive carcinogenesis in epithelial tissues[5].

Pharmacodynamic & Kinetic Comparison

ParameterN-acetylcysteine (NAC)2-(Aminomethyl)phenol HCl (2-HOBA)
Primary Target Reactive Oxygen Species (ROS), Glutathione depletion[1]Reactive Dicarbonyl Electrophiles (IsoLGs, MDA, 4-HNE)[4]
Mechanism of Action GSH precursor; direct thiol-based reduction[1]Primary amine decoy; forms Schiff base/pyrrole adducts[3]
Effect on Physiological ROS Blunts both pathological and physiological ROS signaling[2]Preserves physiological ROS; strictly targets downstream toxic lipids[2]
Reaction Kinetics Slower reaction with certain aldehydes compared to specific scavengers[1]Exceptionally rapid sequestration of IsoLGs (faster than endogenous lysine)[2]
Key In Vivo Validations General hepatotoxicity (APAP overdose), generalized inflammation[3]MASH fibrosis[3], Atrial Fibrillation[4], SLE Hypertension[6]

Self-Validating Experimental Protocol: In Vivo MASH Evaluation

To rigorously compare these two compounds, researchers must employ a self-validating protocol . A self-validating system includes internal checkpoints that prove the causality of the drug's effect. By measuring both upstream ROS and downstream IsoLG adducts, we can definitively prove that 2-HOBA works without disrupting normal ROS, whereas NAC alters the entire cascade.

Step-by-Step Methodology:

  • Model Induction: Utilize the STAM (Stelic Animal Model) murine model of MASH. Induce via neonatal streptozotocin injection followed by a high-fat diet.

  • Dosing Regimen: Divide mice into three cohorts: Vehicle Control, NAC (1 g/L in drinking water), and 2-HOBA (1 g/L in drinking water) for 6 weeks[3].

  • Validation Checkpoint 1 (Upstream ROS): Harvest fresh liver tissue and perform Dihydroethidium (DHE) fluorescence staining. Causality Check: NAC should significantly reduce DHE fluorescence. 2-HOBA should show DHE levels comparable to the Vehicle, validating it does not disrupt upstream ROS.

  • Validation Checkpoint 2 (Downstream Adducts): Lyse liver tissue and perform Western Blotting using the D11 scFv antibody (specific to IsoLG-lysine adducts)[5]. Causality Check: Both treatments should reduce adducts, but 2-HOBA will show near-complete ablation due to direct chemical interception.

  • Phenotypic Readout: Quantify hepatic fibrosis using Picrosirius Red staining and measure plasma AST/ALT levels to confirm functional tissue rescue[3].

Workflow Mice Murine MASH Model (STAM/DIAMOND) Veh Vehicle Control Mice->Veh NAC NAC (1 g/L) Mice->NAC HOBA 2-HOBA (1 g/L) Mice->HOBA Harvest Tissue Harvest (Liver & Plasma) Veh->Harvest NAC->Harvest HOBA->Harvest Assay1 D11 scFv Western Blot (IsoLG Adducts) Harvest->Assay1 Assay2 Picrosirius Red (Fibrosis Scoring) Harvest->Assay2 Assay3 DHE Staining (Upstream ROS) Harvest->Assay3

Standardized in vivo workflow for comparative efficacy evaluation in MASH models.

References[1] A Comprehensive Review on Source, Types, Effects, Nanotechnology, Detection, and Therapeutic Management of Reactive Carbonyl Species Associated with Various Chronic Diseases - mdpi.com - Link[5] Gastroesophageal Reflux Induces Protein Adducts in the Esophagus - nih.gov - Link[6] Metabolic Modulators in Cardiovascular Complications of Systemic Lupus Erythematosus - mdpi.com - Link[3] Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH - researchgate.net -Link[4] Oxidative Stress Causes Mitochondrial and Electrophysiologic Dysfunction to Promote Atrial Fibrillation in Pitx2 +/− Mice - ahajournals.org - Link[2] Cellular Aging and Longevity: Ingredients for a New Age of Health - nutraceuticalsworld.com - Link

Sources

Comparative

Head-to-Head Comparison Guide: 2-(Aminomethyl)phenol Hydrochloride vs. Traditional Phenol Antioxidants

Executive Summary For decades, the standard approach to mitigating oxidative stress in drug development and cellular research has relied on traditional phenol antioxidants, such as Butylated Hydroxytoluene (BHT), Butylat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the standard approach to mitigating oxidative stress in drug development and cellular research has relied on traditional phenol antioxidants, such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Vitamin E. These compounds act upstream by neutralizing Reactive Oxygen Species (ROS). However, because ROS are essential for normal immune function and cellular signaling, broad upstream suppression often fails to translate into clinical disease reduction[1].

2-(Aminomethyl)phenol hydrochloride (widely known as 2-Hydroxybenzylamine, 2-HOBA , or salicylamine) represents a fundamental paradigm shift[2]. Rather than indiscriminately neutralizing ROS, 2-HOBA acts downstream as a highly selective dicarbonyl electrophile (DE) scavenger[3]. It targets highly reactive lipid peroxidation products—specifically isolevuglandins (IsoLGs) and malondialdehyde (MDA)—preventing them from crosslinking proteins and DNA, thereby halting inflammation and cellular apoptosis without disrupting vital ROS signaling[4].

The Mechanistic Paradigm Shift: Upstream vs. Downstream Scavenging

Understanding the causality behind oxidative damage is critical for selecting the right compound for your experimental model.

  • Traditional Phenol Antioxidants (e.g., BHT): Act as hydrogen donors. When a free radical (like a hydroxyl radical or superoxide) is generated, BHT donates a hydrogen atom to neutralize it, becoming a stable phenoxyl radical itself. While effective in bulk chemical preservation, in vivo application often blunts necessary physiological redox signaling[1].

  • 2-(Aminomethyl)phenol hydrochloride (2-HOBA): Features a primary amine positioned ortho to a phenol group. This specific structural arrangement allows it to react with γ-ketoaldehydes and IsoLGs at a rate ~1600-fold faster than the epsilon-amino group of lysine residues on biological proteins[3]. By forming stable pyrrole adducts, 2-HOBA acts as a chemical "decoy," sacrificing itself to protect cellular macromolecules[4].

G ROS Reactive Oxygen Species (ROS) LPO Lipid Peroxidation ROS->LPO Oxidizes Lipids Polyunsaturated Fatty Acids (PUFAs) Lipids->LPO Dicarbonyls Reactive Dicarbonyls (IsoLGs, MDA, γ-KAs) LPO->Dicarbonyls Generates Damage Protein/DNA Adducts (Cellular Damage) Dicarbonyls->Damage Crosslinks BHT Traditional Antioxidants (BHT, Vit E) BHT->ROS Neutralizes (Upstream) HOBA 2-(Aminomethyl)phenol (2-HOBA) HOBA->Dicarbonyls Scavenges (Downstream)

Pathway comparison: Upstream ROS neutralization vs. downstream dicarbonyl scavenging.

Head-to-Head Quantitative Data

To objectively compare performance, the following table synthesizes experimental data contrasting 2-HOBA against traditional antioxidants (BHT) and its non-reactive isomer control (4-HOBA) across various biological parameters[4],[3].

Performance Metric2-(Aminomethyl)phenol (2-HOBA)Traditional Phenols (BHT)4-HOBA (Negative Control)
Primary Target Downstream Dicarbonyls (IsoLGs, MDA)Upstream ROS (Free Radicals)None (Lacks scavenging ability)
Reaction Rate vs. Lysine ~1600x faster than lysineN/A (Does not scavenge DEs)Negligible
Effect on Normal ROS Signaling Preserved (No interference)SuppressedPreserved
Atherosclerotic Lesion Reduction 60% reduction (en face aortas, Ldlr-/- mice)Historically negligible in vivo0% reduction
Plaque Apoptosis (TUNEL+ cells) 72% reduction Variable / InconclusiveNo significant change
Liver Fibrosis (MASLD models) Significant reduction (AST/ALT down >40%)Minimal clinical translationN/A

Experimental Methodologies & Self-Validating Protocols

When evaluating antioxidant efficacy, experimental design must prevent ex vivo artifacts. The following protocols demonstrate how to accurately measure the downstream scavenging effects of 2-HOBA.

Protocol A: In Vivo IsoLG-Protein Adduct Scavenging Assay (LC/MS/MS)

This protocol quantifies how effectively 2-HOBA prevents lipid dicarbonyls from modifying tissue proteins[4].

  • Step 1: Tissue Homogenization with Arresting Buffer. Homogenize liver or heart samples in 0.5 M Tris buffer (pH 7.5) containing a strict antioxidant cocktail: pyridoxamine, indomethacin, BHT , and TCEP.

    • Expert Causality: Why use BHT here if we are testing 2-HOBA? Tissue disruption exposes lipids to oxygen and enzymes, causing rapid ex vivo lipid peroxidation. BHT and indomethacin immediately arrest this process, ensuring that the IsoLG adducts measured were formed purely in vivo, not during sample prep.

  • Step 2: Internal Standard Addition. Add 1 pmol of heavy-isotope labeled standard (IsoLG-[2H4]2-HOBA) to each homogenate.

    • Trustworthiness: This creates a self-validating system. The heavy isotope corrects for any target loss during the subsequent extraction phases, ensuring absolute quantification.

  • Step 3: Extraction. Extract the HOBA adducts using ethyl acetate, dry the organic phase, and reconstitute in the mobile phase solvent.

  • Step 4: LC/MS/MS Analysis. Quantify the adducts using multiple reaction monitoring (MRM) to detect specific mass-to-charge (m/z) transitions.

Workflow Step1 1. Tissue Homogenization (Buffer + BHT/Indomethacin) Step2 2. Internal Standard Addition (IsoLG-[2H4]2-HOBA) Step1->Step2 Logic Self-Validation: BHT arrests ex vivo oxidation. Isotope standard corrects for extraction loss. Step1->Logic Step3 3. Ethyl Acetate Extraction & Phase Separation Step2->Step3 Step4 4. LC/MS/MS Quantification (MRM Mode) Step3->Step4

Self-validating LC/MS/MS workflow for quantifying in vivo IsoLG-protein adducts.

Protocol B: Macrophage Oxidative Stress & Apoptosis Assay

To prove that downstream scavenging protects cellular viability better than upstream controls[4].

  • Induction: Incubate primary murine macrophages or human aortic endothelial cells for 24 hours with 250 μM H₂O₂ to induce severe oxidative stress.

  • Treatment: Co-incubate separate cohorts with 500 μM of 2-HOBA, 4-HOBA (negative control), or a traditional antioxidant.

  • Validation: Utilize flow cytometry with Annexin V staining to detect apoptotic cells.

    • Expert Causality: H₂O₂ drives lipid peroxidation, generating MDA and IsoLGs. Cells treated with 2-HOBA will show a marked decrease in apoptosis because the compound intercepts the toxic dicarbonyls before they can trigger the caspase cascade, whereas 4-HOBA will fail due to its inability to form pyrrole adducts[4].

Clinical & Translational Relevance

The unique mechanism of 2-(Aminomethyl)phenol hydrochloride makes it vastly superior to traditional phenols in complex, chronic inflammatory models:

  • Cardiovascular Disease (Atherosclerosis): In Ldlr-/- mouse models (a model for familial hypercholesterolemia), 2-HOBA reduced proximal aortic atherosclerosis by ~31% and en face atherosclerosis by 60%, without altering plasma cholesterol levels. It directly reduced MDA-LDL and MDA-HDL levels, promoting stable plaque features[4].

  • Metabolic-Associated Steatotic Liver Disease (MASLD/MASH): 2-HOBA significantly lowers fibrosis scores and reduces liver transaminases (AST/ALT) by over 40% by preventing DE-induced protein dysfunction in hepatocytes[3].

  • Autoimmune & Inflammatory Disorders: Currently under investigation in Phase II clinical trials for Systemic Lupus Erythematosus (SLE) to determine its effect on IsoLG scavenging, immune activation, and associated hypertension[5].

References

  • Nutrition Insight. TSI Group's Hobamine could reduce oxidative stress and support healthy immune function, shows study. Retrieved from:[Link]

  • Nature Communications / PMC. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. Retrieved from:[Link]

  • MDPI. Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. Retrieved from:[Link]

  • ClinicalTrials.gov. 2-HOBA in Systemic Lupus Erythematosus. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Aminomethyl)phenol Hydrochloride

As researchers dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. The handling of specialized chemical reagents, such as 2-(Aminomethyl)phenol hydrochloride, demands...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. The handling of specialized chemical reagents, such as 2-(Aminomethyl)phenol hydrochloride, demands a comprehensive understanding of not only the procedural steps but also the fundamental principles of chemical safety. This guide moves beyond a simple checklist to provide a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that both you and your research remain protected.

The causality behind our safety protocols is paramount. 2-(Aminomethyl)phenol hydrochloride, while a valuable research tool, presents a multi-faceted hazard profile that dictates our approach. It is classified as harmful if swallowed or inhaled, causes skin and serious eye irritation, and is suspected of causing genetic defects[1][2][3]. Its phenolic structure also warrants heightened caution, as the parent compound, phenol, is known to be corrosive and can be readily absorbed through the skin, leading to systemic toxicity[4][5]. Therefore, our PPE strategy is not merely a barrier, but an integrated system of defense designed to mitigate these specific risks at every stage of handling.

Hazard Profile: The Rationale for Protection

A thorough understanding of the risks associated with 2-(Aminomethyl)phenol hydrochloride is the first step in a self-validating safety protocol. The primary hazards inform every subsequent choice in PPE and engineering controls.

  • Acute Toxicity (Oral & Inhalation): The compound is harmful if ingested or if its dust is inhaled[2]. This necessitates controls that prevent airborne dust generation and hand-to-mouth contamination.

  • Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation[1][6]. This risk makes robust eye and hand protection non-negotiable.

  • Potential Systemic Effects: The phenolic nature of the molecule suggests a potential for skin absorption, a characteristic of phenol itself that can lead to systemic poisoning[4]. This possibility elevates the importance of glove selection and immediate response to contamination.

  • Suspected Mutagenicity: As the compound is suspected of causing genetic defects, minimizing all routes of exposure is critical to mitigate long-term health risks[2].

Hazard StatementGHS ClassificationSource(s)
H302 + H332: Harmful if swallowed or if inhaledAcute Toxicity (Oral, Inhalation), Category 4
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2[1][6]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2[1][6]
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Cat 3[1][3]
H341: Suspected of causing genetic defectsGerm Cell Mutagenicity, Category 2[2]

The Core Protocol: A Multi-Layered Defense System

Effective protection relies on a hierarchy of controls. Before any PPE is selected, the primary engineering control must be in place.

Primary Engineering Control: The Chemical Fume Hood

All handling of solid 2-(Aminomethyl)phenol hydrochloride and the preparation of its solutions must be performed within a certified chemical fume hood[5][7]. This is the most critical step in preventing the inhalation of airborne dust particles. The hood's constant airflow contains and exhausts particulates, providing a protected workspace that no amount of personal respiratory protection can replace for routine operations.

Personal Protective Equipment (PPE) Selection

The selection of PPE is dictated by the specific task. The following table provides a clear guide for different operational scenarios.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Retrieving from Storage / Transport Safety GlassesSingle pair of nitrile glovesLab CoatNot typically required
Weighing Solid Compound Tightly-fitting Safety GogglesDouble pair of nitrile glovesLab CoatEngineering controls (fume hood) are primary. Respirator on standby for spill/failure.
Preparing Solutions (Dissolving) Safety Goggles and/or Face ShieldDouble pair of nitrile or neoprene gloves[4][7]Chemical-resistant apron over lab coatNot required if performed in a fume hood.
Handling Dilute Solutions Safety GlassesSingle pair of nitrile glovesLab CoatNot required.
Spill Cleanup / Waste Disposal Face Shield and Safety GogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatNIOSH-approved respirator with appropriate cartridges[6][8]

PPE in Practice: A Step-by-Step Workflow

Adherence to a strict procedural workflow ensures that protective measures are both effective and consistently applied.

Step 1: Pre-Operational Safety Check
  • Review the SDS: Before entering the lab, review the Safety Data Sheet (SDS) for 2-(Aminomethyl)phenol hydrochloride to re-familiarize yourself with its hazards and emergency procedures[9].

  • Verify Engineering Controls: Confirm that the chemical fume hood is on, functioning correctly, and has a valid certification.

  • Assemble Materials: Gather all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood before retrieving the chemical container[7].

  • Locate Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible[6][10].

Step 2: Donning PPE

The sequence of donning PPE is critical to avoid contamination.

  • Lab Coat: Fasten completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye/Face Protection: Put on safety goggles and a face shield if required.

Step 3: Safe Handling Inside the Fume Hood
  • Minimize Dust: Open the container carefully and handle the solid gently to minimize the creation of airborne dust[7][8].

  • Dispensing: Use a designated clean spatula to weigh the compound onto weighing paper or directly into a tared vessel within the hood.

  • Container Sealing: Tightly close the primary container immediately after dispensing.

Step 4: Doffing PPE and Disposal

The removal process is a critical control point to prevent exposure.

  • Outer Gloves: Remove the outer gloves first, peeling them off without touching the external surface with your bare skin. Dispose of them in a designated hazardous waste container[8][11].

  • Face Shield/Goggles: Remove eye and face protection.

  • Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water[6][10].

All contaminated disposable PPE must be treated as hazardous waste and disposed of in accordance with institutional and local regulations[11]. Do not place it in the regular trash.

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// Workflow Path prep -> don [label="Proceed to Lab"]; don -> handle [label="Begin Handling"]; handle -> decon [label="Work Complete"]; handle -> spill [style="dashed", color="#EA4335"]; spill -> emergency [label="IMMEDIATE ACTION"]; emergency -> dispose; decon -> dispose [label="Segregate Waste"]; dispose -> wash; }

Caption: PPE Workflow for 2-(Aminomethyl)phenol HCl

References

  • Benchchem. (n.d.). Proper Disposal of 2-(Aminomethyl)-4-methylphenol Hydrochloride: A Guide for Laboratory Professionals.
  • Enamine. (n.d.). Safety Data Sheet - 2-[4-(aminomethyl)phenoxy]ethan-1-ol hydrochloride.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 2-(aminomethyl)phenol.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet - 2-Hydroxybenzylamine.
  • PubChem. (n.d.). 2-(Aminomethyl)phenol.
  • Vulcanchem. (n.d.). 2-(Aminomethyl)phenol - 50312-64-6.
  • University of Michigan-Dearborn. (n.d.). Phenol - Laboratory Standard Operating Procedure. Retrieved from University of Michigan-Dearborn Environmental Health and Safety website.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-(Aminomethyl)-4-bromonaphthalene.
  • University of California, Santa Cruz. (n.d.). Standard Operating Procedure: Phenol. Retrieved from UCSC Environmental Health & Safety website.
  • HazComFast. (n.d.). 2-(Aminomethyl)phenol (CAS 932-30-9) - Safety Data.
  • Biochem Chemopharma. (n.d.). Safety Data Sheet - 2-Aminophenol.
  • Echemi. (n.d.). Phenol, 4-(aminomethyl)-2-methoxy-, hydrochloride (1:1) Safety Data Sheets.
  • MedChemExpress. (n.d.). 2-(Aminomethyl)phenol (2-Hydroxybenzylamine).
  • TCI AMERICA. (n.d.). 2-(Aminomethyl)phenol | 932-30-9.

Sources

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